molecular formula C10H12BrNO B1267043 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone CAS No. 37904-72-6

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Cat. No.: B1267043
CAS No.: 37904-72-6
M. Wt: 242.11 g/mol
InChI Key: YWNKTZFJKMGVRP-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-[4-(dimethylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12BrNO/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNKTZFJKMGVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191334
Record name Ethanone, 2-bromo-1-(4-nitrophenyl)-
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Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

37904-72-6
Record name 2-Bromo-1-[4-(dimethylamino)phenyl]ethanone
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Record name Ethanone, 2-bromo-1-(4-nitrophenyl)-
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Record name Ethanone, 2-bromo-1-(4-nitrophenyl)-
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Record name 4-(Dimethylamino)phenacyl bromide
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Foundational & Exploratory

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Authored by: A Senior Application Scientist

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the utility of a chemical intermediate is defined by its reactivity, versatility, and the molecular complexity it can introduce. This compound, a substituted α-bromoacetophenone, stands out as a quintessential example of such a valuable building block. Its structure marries a reactive electrophilic center—the α-bromoketone—with an electron-donating dimethylamino group, creating a unique electronic profile that facilitates a wide array of chemical transformations.

This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its characteristic reactivity, and its application in constructing more complex molecular architectures, particularly those relevant to the pharmaceutical industry. The protocols and data presented herein are synthesized from established chemical principles and are designed to be self-validating, ensuring both scientific integrity and practical utility.

Section 1: Core Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section delineates the core identity and key physical characteristics of this compound.

Nomenclature and Structural Identifiers

The compound is systematically named according to IUPAC conventions, but is also known by several synonyms in commercial and literature contexts.

  • IUPAC Name: 2-bromo-1-[4-(dimethylamino)phenyl]ethanone

  • Common Synonyms: 2-Bromo-4'-(dimethylamino)acetophenone, 4-(Dimethylamino)phenacyl bromide, p-Dimethylaminophenacyl bromide

  • CAS Number: 37904-72-6

The structure is depicted below, highlighting the key functional groups: a para-substituted phenyl ring, a dimethylamino group, a ketone, and an alpha-bromine atom.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The compound's physical and chemical properties are crucial for planning reactions, purification, and storage. The data below is compiled from publicly available databases and supplier specifications.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
Appearance Solid
Purity (Typical) ≥95%
InChI 1S/C10H12BrNO/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3
SMILES CN(C)c1ccc(cc1)C(=O)CBr

Section 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via the selective α-bromination of its precursor, 4'-dimethylaminoacetophenone. This electrophilic substitution reaction is a cornerstone of organic synthesis.

Mechanistic Insight

The reaction proceeds via the formation of an enol or enolate intermediate from 4'-dimethylaminoacetophenone. The electron-rich double bond of the enol then acts as a nucleophile, attacking molecular bromine (Br₂) in an electrophilic addition. A subsequent deprotonation step yields the final α-brominated product. The presence of an acid catalyst can accelerate the initial enolization step. The strong electron-donating effect of the para-dimethylamino group activates the aromatic ring; however, the reaction conditions can be controlled to favor bromination at the α-carbon of the ketone, which is kinetically favored.

Laboratory-Scale Synthesis Workflow

The following protocol is a representative procedure for the synthesis. Causality: The choice of a non-polar solvent like chloroform or dichloromethane is crucial to dissolve the starting material while being inert to the reactants. The controlled, dropwise addition of bromine is essential to manage the exothermic nature of the reaction and prevent side reactions, such as multiple brominations or aromatic ring bromination. The final workup with a mild base (sodium bicarbonate) neutralizes any remaining acid catalyst and excess hydrobromic acid (HBr) generated during the reaction.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4'-dimethylamino- acetophenone in Chloroform B Cool solution in ice bath (0-5 °C) A->B C Add Bromine (Br₂) dropwise with vigorous stirring B->C D Allow reaction to warm to room temperature (RT) C->D E Quench with water D->E F Neutralize with aq. NaHCO₃ E->F G Separate organic layer, dry with MgSO₄ F->G H Evaporate solvent under reduced pressure G->H I Recrystallize crude product from Ethanol/Water H->I

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol
  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas trap for HBr), dissolve 4'-dimethylaminoacetophenone (10.0 g, 61.3 mmol) in 100 mL of chloroform.

  • Bromination: Cool the solution to 0-5 °C using an ice bath. While stirring vigorously, add a solution of bromine (3.2 mL, 9.8 g, 61.3 mmol) in 20 mL of chloroform dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into 150 mL of cold water. Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, and then with 100 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Section 3: Spectroscopic Characterization

Structural elucidation and purity confirmation are non-negotiable in chemical synthesis. The following table outlines the expected spectroscopic data for this compound, which serves as a reliable fingerprint for its identification.

Spectroscopic TechniqueCharacteristic FeatureRationale / Interpretation
¹H NMR ~3.0 ppm (singlet, 6H)Protons of the two equivalent methyl groups of -N(CH₃)₂.
~4.4 ppm (singlet, 2H)Protons of the methylene group adjacent to the bromine and carbonyl (-COCH₂Br).
~6.7 ppm (doublet, 2H)Aromatic protons ortho to the -N(CH₃)₂ group.
~7.9 ppm (doublet, 2H)Aromatic protons ortho to the carbonyl group.
¹³C NMR ~35 ppmCarbon of the methylene group (-CH₂Br).
~40 ppmCarbons of the two methyl groups (-N(CH₃)₂).
~111 ppm, ~131 ppmAromatic carbons.
~154 ppmAromatic carbon attached to the nitrogen atom (C-N).
~190 ppmCarbonyl carbon (C=O).
FT-IR (cm⁻¹) ~1670 cm⁻¹ (strong)C=O (ketone) stretching vibration.
~1600 cm⁻¹ (medium)C=C aromatic ring stretching.
~1350 cm⁻¹ (strong)C-N stretching of the aromatic amine.
~650 cm⁻¹ (medium)C-Br stretching vibration.
Mass Spec. (EI) M⁺ and M⁺+2 peaksTwo molecular ion peaks of approximately equal intensity, separated by 2 m/z units, characteristic of a monobrominated compound due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Section 4: Reactivity and Synthetic Applications

The synthetic utility of this compound stems directly from the reactivity of its α-bromoketone moiety. This functional group is a potent electrophile, readily undergoing nucleophilic substitution reactions.

This reactivity makes it a key precursor for the synthesis of various heterocyclic systems, which are privileged scaffolds in drug discovery. For example, reaction with thioamides or thioureas can lead to the formation of thiazole rings, while reaction with amidines can yield imidazole derivatives. These heterocyclic cores are present in a vast number of biologically active molecules, including kinase inhibitors.

Caption: General reaction pathway illustrating the use of the title compound.

Section 5: Safety, Handling, and Storage

Scientific advancement cannot come at the cost of safety. This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Identification

The compound is classified as corrosive and can cause severe skin burns and eye damage. Inhalation or ingestion may be harmful.

GHS Hazard Information
Pictogram Corrosive
Signal Word Danger
Hazard Statement H314: Causes severe skin burns and eye damage.
Precautionary Statements P260, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P405, P501.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. Eyewash stations and safety showers must be readily accessible.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tightly-sealed chemical safety goggles and a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.

    • Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge.

Storage Recommendations

Store the compound in a tightly sealed, properly labeled container. Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. It should be stored in a locked cabinet or a corrosives-designated storage area.

Conclusion

This compound is more than just a chemical on a shelf; it is an enabling tool for innovation in chemical and pharmaceutical sciences. Its well-defined reactivity, rooted in the electrophilic nature of the α-bromoketone, provides a reliable entry point for the synthesis of complex heterocyclic structures. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, empowers researchers to utilize this reagent both effectively and safely, accelerating the journey from a simple building block to a potential life-changing therapeutic.

Technical Guide: Physical Properties of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone (CAS No: 37904-72-6). The information is compiled to assist in laboratory use, analytical characterization, and further research and development involving this compound.

Core Physical and Chemical Properties

This compound, also known as 4-(Dimethylamino)phenacyl bromide, is a substituted acetophenone derivative. Its core structure consists of a phenyl ring substituted with a dimethylamino group and a bromoacetyl group. This compound is typically a solid at room temperature.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂BrNO[1][2]
Molecular Weight 242.11 g/mol [2]
Melting Point 89-92 °C
Boiling Point 330.2 ± 22.0 °C(Predicted)
Density 1.406 ± 0.06 g/cm³(Predicted)
Appearance Solid[1]
Solubility Chloroform (Sparingly), DMSO (Slightly, Sonicated)
CAS Number 37904-72-6[1][2]

Experimental Protocols

Melting Point Determination (General Protocol)

The melting point of a solid organic compound is a crucial indicator of purity.[3] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[4] The most common method for determining the melting point is using a capillary tube apparatus.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.[3]

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[4]

  • Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 2°C per minute to allow for thermal equilibrium.[5]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

  • Purity Check: For a pure sample, this range should be narrow. Multiple determinations are typically performed to ensure consistency.

Synthesis and Purification (Representative Protocol)

While a specific protocol for this compound is not detailed, the synthesis of analogous α-bromoacetophenones typically involves the bromination of the corresponding acetophenone. A representative procedure for a similar compound, 2-bromo-1-(4-hydroxyphenyl)ethanone, involves dissolving the starting material (4-hydroxyacetophenone) in a solvent like chloroform, followed by the addition of bromine in the presence of an acid catalyst.[6] The reaction is then quenched, and the product is extracted, washed, dried, and purified, often by recrystallization, to yield the final crystalline solid.[6] Accurate physical property measurements necessitate such purification to remove unreacted starting materials and byproducts.

Logical Workflow: Synthesis of α-Bromoacetophenones

The following diagram illustrates a generalized workflow for the synthesis of α-bromoacetophenones, a class of compounds to which this compound belongs. This process is fundamental to obtaining the material for physical property analysis.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_end Final Product & Analysis Start_Acetophenone Substituted Acetophenone Reaction Bromination in Appropriate Solvent Start_Acetophenone->Reaction Start_Bromine Brominating Agent (e.g., Br2) Start_Bromine->Reaction Quench Reaction Quench Reaction->Quench Crude Product Extract Extraction Quench->Extract Wash Washing & Drying Extract->Wash Purify Recrystallization Wash->Purify End_Product Pure α-Bromoacetophenone Purify->End_Product Purified Product Analysis Physical Property Determination End_Product->Analysis

Caption: Generalized workflow for the synthesis and purification of α-bromoacetophenones.

Expected Spectral Characteristics

While specific spectra for this compound are not available in the cited literature, data from analogous compounds allow for the prediction of key spectral features.

  • ¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals. A singlet for the two protons of the bromomethyl group (-CH₂Br) would likely appear around 4.4 ppm.[7] The aromatic protons on the phenyl ring would appear as a set of doublets in the aromatic region (typically 6.5-8.0 ppm). A singlet corresponding to the six protons of the dimethylamino group (-N(CH₃)₂) would be expected further upfield.

  • ¹³C NMR: The carbon-13 (¹³C NMR) spectrum would show a signal for the carbonyl carbon (C=O) around 190 ppm.[8] The carbon of the bromomethyl group (-CH₂Br) would likely be observed around 30-31 ppm.[7][8] Signals for the aromatic carbons and the methyl carbons of the dimethylamino group would also be present.

  • IR Spectroscopy: The infrared (IR) spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other bands corresponding to C-H, C=C (aromatic), and C-N stretching vibrations would also be present.

References

An In-depth Technical Guide to 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone, a key intermediate in organic synthesis. The document details its chemical and physical properties, experimental protocols for its synthesis, and its applications in research and development, particularly within the pharmaceutical and agrochemical sectors.

Core Compound Data

This compound is an organic compound valued for its utility as a reactive intermediate.[1] The presence of an α-bromoketone functional group makes it a versatile building block for constructing more complex molecular architectures.

A summary of its key quantitative properties is provided below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 242.11 g/mol [2]
Molecular Formula C₁₀H₁₂BrNO[2][3]
CAS Number 37904-72-6[2]
Physical Form Solid[3]
Purity Typically ≥95%[3]
IUPAC Name 2-bromo-1-[4-(dimethylamino)phenyl]ethanone[2]
Common Synonyms 4-(Dimethylamino)phenacyl bromide, p-(Dimethylamino)phenacyl bromide, 2-Bromo-4'-(dimethylamino)acetophenone[2][3]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the α-bromination of its precursor, 4-dimethylaminoacetophenone. This reaction is a fundamental process in organic chemistry, and several methods can be employed. Below is a detailed methodology based on established protocols for the bromination of acetophenone derivatives.

Experimental Protocol: α-Bromination using Pyridine Hydrobromide Perbromide

This method is advantageous due to its safety, high yield, and cost-effectiveness.[4] Pyridine hydrobromide perbromide serves as a solid, stable source of bromine, making it easier and safer to handle than liquid bromine.

Materials:

  • 4-Dimethylaminoacetophenone

  • Pyridine hydrobromide perbromide

  • Glacial Acetic Acid (Solvent)

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 4-dimethylaminoacetophenone (1 equivalent) and pyridine hydrobromide perbromide (1.1 equivalents).

  • Solvent Addition: Add glacial acetic acid to the flask to serve as the reaction solvent.

  • Reaction Conditions: Equip the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer. Heat the reaction mixture to 90°C with continuous stirring.[4][5]

  • Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acetic acid and pyridine salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final, pure this compound.

Synthetic Workflow

The logical flow of the synthesis described above can be visualized as a straightforward experimental workflow.

G cluster_materials Starting Materials cluster_process Reaction Process cluster_workup Workup & Purification SM1 4-Dimethylaminoacetophenone Combine Combine Reactants & Solvent SM1->Combine SM2 Pyridine Hydrobromide Perbromide SM2->Combine SM3 Glacial Acetic Acid (Solvent) SM3->Combine React Heat to 90°C with Stirring Combine->React Monitor Monitor via TLC React->Monitor Quench Precipitate in Ice Water Monitor->Quench Filter Vacuum Filtration Quench->Filter Purify Recrystallize Filter->Purify Product This compound Purify->Product

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

As a reactive intermediate, this compound is a valuable precursor in the synthesis of various target molecules. Its utility stems from the electrophilic carbon adjacent to the carbonyl group and the nucleophilic bromine atom, which can be readily displaced.

  • Pharmaceutical Synthesis: The α-bromoketone moiety is a common pharmacophore and a key building block for synthesizing a wide range of heterocyclic compounds and other complex molecules with potential biological activity. It is frequently used in the development of novel therapeutic agents.

  • Agrochemical Development: Similar to its role in pharmaceuticals, this compound serves as a starting material for creating new pesticides and herbicides.

  • Organic Synthesis: In a broader research context, it is used in various organic reactions, including nucleophilic substitution and the formation of carbon-carbon bonds, enabling the construction of diverse molecular scaffolds.[1]

Safety and Handling

It is critical to handle this compound with appropriate safety precautions.

  • Hazard Classification: this compound is classified as a corrosive substance.

  • Health Risks: It is known to cause severe skin burns and eye damage.[2]

  • Recommended Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

References

In-Depth Technical Guide: 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone (CAS 37904-72-6)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone. It includes detailed experimental protocols and visual diagrams to support research and development activities.

Chemical Identity and Properties

This compound, also known as p-Dimethylaminophenacyl bromide or 2-Bromo-DMAP, is a substituted acetophenone.[1] It is a versatile bifunctional molecule, featuring a reactive α-bromoketone and a dimethylamino group, making it a valuable intermediate in organic synthesis.[1][2]

Chemical Identifiers
IdentifierValue
CAS Number 37904-72-6[3][4]
Molecular Formula C₁₀H₁₂BrNO[3][4]
Molecular Weight 242.11 g/mol [3][4]
IUPAC Name 2-bromo-1-[4-(dimethylamino)phenyl]ethanone[3]
Synonyms p-Dimethylaminophenacyl bromide, 2-Bromo-4'-(dimethylamino)acetophenone[1]
InChI InChI=1S/C10H12BrNO/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3[1][4]
InChIKey YWNKTZFJKMGVRP-UHFFFAOYSA-N[1][4]
SMILES C(CBr)(=O)C1=CC=C(N(C)C)C=C1[1]
Physical and Chemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
Physical Form Solid, Beige to light green solid[1][5]
Melting Point 89 - 92 °C[2]
Boiling Point 330.2 ± 22.0 °C (Predicted)[2]
Density ~1.4 g/cm³[2]
Solubility Soluble in Dichloromethane (DCM), Dimethyl sulfoxide (DMSO); Sparingly soluble in water.[2]
Log P (Octanol/Water) 2.08 - 2.89[2]
Storage Temperature 2 - 8 °C, in a cool, dry place[5][6]
Spectral Data
SpectroscopyData
¹H NMR (DMSO-d₆) δ 7.2–8.0 ppm (aromatic protons), δ 4.50 ppm (singlet, -COCH₂Br), δ 3.05 ppm (singlet, -N(CH₃)₂)
¹³C NMR (DMSO-d₆) δ ~190 ppm (carbonyl carbon), δ 112.3–153.6 ppm (aromatic carbons), δ 30.5 ppm (-CH₂Br)
FT-IR C=O stretch: ~1700 cm⁻¹, C-Br stretch: 560 cm⁻¹
Mass Spectrometry Molecular ion peak [M]⁺ at m/z 242, with a characteristic 1:1 isotopic doublet due to ⁷⁹Br and ⁸¹Br.

Synthesis and Reactivity

General Synthesis Pathway

The primary route for synthesizing this compound is through the α-bromination of its precursor, 1-(4-(dimethylamino)phenyl)ethanone.[2] This electrophilic substitution reaction targets the carbon atom adjacent to the carbonyl group.

Synthesis_Pathway cluster_reactants Reactants Precursor 1-(4-(dimethylamino)phenyl)ethanone Reaction α-Bromination Precursor->Reaction Reagent Brominating Agent (e.g., Br₂, NBS) Reagent->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Product This compound (CAS 37904-72-6) Reaction->Product Yields

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • 1-(4-(dimethylamino)phenyl)ethanone

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Acetic Acid or Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-(dimethylamino)phenyl)ethanone in a suitable solvent like acetic acid or dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Bromination: Slowly add the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in the same solvent) to the stirred solution via a dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding cold water.

  • Extraction: If DCM was used, separate the organic layer. If acetic acid was used, extract the aqueous mixture with DCM (3x volumes).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.

Chemical Reactivity

The compound's reactivity is dominated by the α-bromo ketone moiety, which makes it an excellent electrophile.[2] The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions.

Reactivity_Diagram cluster_reactions Key Reactions Core This compound Nuc_Sub Nucleophilic Substitution Core->Nuc_Sub Reacts with Nucleophiles (amines, thiols) Reduction Reduction Core->Reduction Reacts with Reducing Agents (NaBH₄) Product_Sub Substituted Ethanone Derivatives Nuc_Sub->Product_Sub Forms Product_Red 1-(4-(dimethylamino)phenyl)ethanol Reduction->Product_Red Forms

Caption: Key chemical reactions of this compound.

Applications in Research and Development

This compound is primarily used as a building block in organic synthesis for creating more complex molecules with potential biological activity.[1][2]

Precursor for Bioactive Molecules

Derivatives synthesized from this intermediate have been investigated for various therapeutic applications.[2] Research has indicated potential for:

  • Anticancer Agents: Used as a precursor for compounds showing cytotoxic effects against cancer cell lines.[2]

  • Anti-inflammatory Agents: Serves as a starting material for molecules that can reduce the production of pro-inflammatory cytokines.[2]

  • Neuropharmacological Effects: Precursor to compounds exhibiting anxiolytic and antidepressant-like effects in animal models.[2]

Chemical Probe for DNA Modification Analysis

The compound can be used as a derivatizing agent to label modified DNA bases, such as 5-hydroxymethylcytosine (5hmC) and 5-formylcytosine (5fC). The dimethylamino group provides a tag that can be used for enrichment and enhances sensitivity in mass spectrometry-based detection.[2]

Experimental Protocol: Derivatization of 5hmC in DNA

This protocol outlines a general procedure for labeling 5hmC in genomic DNA for subsequent analysis.

Materials:

  • Genomic DNA sample

  • This compound (BDAPE)

  • Reaction Buffer (e.g., pH 8.0-9.0)

  • DNA purification kit

  • LC-MS/MS system

Procedure:

  • DNA Denaturation: Denature the genomic DNA sample by heating at 95 °C for 5 minutes, followed by rapid cooling on ice.

  • Derivatization Reaction: To the denatured DNA, add the reaction buffer and a solution of BDAPE in a suitable solvent (e.g., DMSO).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for 4-6 hours to allow the alkylation of 5hmC/5fC to occur.

  • DNA Purification: After incubation, purify the derivatized DNA using a standard DNA purification kit to remove excess reagent and buffer salts.

  • Enzymatic Digestion: Digest the purified, derivatized DNA into individual nucleosides using a cocktail of DNA-degrading enzymes.

  • LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to detect and quantify the BDAPE-labeled nucleosides, thereby determining the levels of 5hmC/5fC in the original sample.

DNA_Modification_Workflow DNA Genomic DNA (with 5hmC) Deriv Derivatization with BDAPE (CAS 37904-72-6) DNA->Deriv Purify Purification Deriv->Purify Digest Enzymatic Digestion Purify->Digest Analyze LC-MS/MS Analysis Digest->Analyze

Caption: Workflow for DNA modification analysis using BDAPE.

Potential Biological Mechanisms of Derivatives

While this compound is primarily a reactive intermediate, its derivatives have shown biological activity. Studies on structurally similar compounds suggest that they may exert anti-inflammatory effects by modulating key signaling pathways.[7][8]

Note: The following pathway is a hypothesized mechanism for derivatives and not experimentally confirmed for the parent compound (CAS 37904-72-6) itself.

Research on related bromo-phenylethanone derivatives suggests that they may inhibit the inflammatory response by blocking the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7] These pathways are crucial for the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK) TLR4->MAPK activates IKK IKK TLR4->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) DNA->Genes activates transcription Derivative BDAPE Derivatives (Hypothesized) Derivative->MAPK Inhibits Derivative->IKK Inhibits

Caption: Hypothesized anti-inflammatory mechanism of action for BDAPE derivatives.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4] It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2] Use in a well-ventilated area or with a certified respirator.[2][7]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[5][6] Recommended storage is at 2-8 °C.[5]

  • First Aid: In case of skin contact, rinse with water for at least 15 minutes. For eye contact, flush immediately with water and seek medical attention.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations. This may involve removal to an authorized incinerator.

Conclusion

This compound (CAS 37904-72-6) is a key chemical intermediate with significant potential for researchers in organic synthesis, medicinal chemistry, and molecular biology. Its well-defined reactivity allows for the construction of diverse and complex molecules for drug discovery and the development of advanced chemical probes. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective use in a research setting.

References

A Comprehensive Technical Guide to the Characterization of 2-Bromo-4'-(dimethylamino)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization data for 2-Bromo-4'-(dimethylamino)acetophenone, a key intermediate in organic synthesis. This document details the compound's physical and spectral properties, along with standardized experimental protocols for its synthesis and characterization.

Core Compound Data

PropertyData
Chemical Name 2-Bromo-1-[4-(dimethylamino)phenyl]ethanone
Synonyms 2-Bromo-4'-(dimethylamino)acetophenone, p-Dimethylaminophenacyl bromide
CAS Number 37904-72-6
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
Appearance Yellow to dark yellow solid
Melting Point 89-92 °C

Spectroscopic and Physical Characterization

The structural integrity and purity of 2-Bromo-4'-(dimethylamino)acetophenone are established through a combination of spectroscopic and physical methods. The following tables summarize the expected and reported characterization data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.85Doublet (d)2HAromatic Protons (H-2, H-6)
~6.65Doublet (d)2HAromatic Protons (H-3, H-5)
~4.35Singlet (s)2H-COCH₂Br
~3.05Singlet (s)6H-N(CH₃)₂
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~190.0Carbonyl Carbon (C=O)
~154.0Aromatic Carbon (C-4)
~131.0Aromatic Carbons (C-2, C-6)
~122.0Aromatic Carbon (C-1)
~111.0Aromatic Carbons (C-3, C-5)
~40.0Methyl Carbons (-N(CH₃)₂)
~31.0Methylene Carbon (-CH₂Br)
Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch
~1670StrongCarbonyl (C=O) Stretch
~1600, ~1520StrongAromatic C=C Bending
~1350StrongC-N Stretch
~1200StrongC-Br Stretch
~820Strongp-disubstituted benzene C-H out-of-plane bend
Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

m/z RatioRelative IntensityAssignment
241/243High[M]⁺• (Molecular ion peak, bromine isotope pattern)
162High[M - Br]⁺
147High[M - Br - CH₃]⁺
134Very High (Base Peak)[C₉H₁₂N]⁺
119Medium[C₈H₉N]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 2-Bromo-4'-(dimethylamino)acetophenone are provided below.

Synthesis of 2-Bromo-4'-(dimethylamino)acetophenone

This procedure is adapted from general methods for the α-bromination of acetophenones.

Materials:

  • 4'-(Dimethylamino)acetophenone

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (catalytic amount)

  • Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-(dimethylamino)acetophenone (1 equivalent) in CCl₄ or CH₃CN.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of BPO or AIBN to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 2-Bromo-4'-(dimethylamino)acetophenone as a solid.

Characterization Methods
  • Melting Point Determination: The melting point is determined using a calibrated melting point apparatus.[1][2][3][4] A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate.[1][3] The temperature range from the first appearance of liquid to complete liquefaction is recorded.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[5] The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[6][7]

  • FT-IR Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer.[8] The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet for analysis.[8][9]

  • Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source.[10][11][12] The sample is introduced, vaporized, and ionized, and the resulting fragments are separated based on their mass-to-charge ratio.[10][11][12]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a chemical compound like 2-Bromo-4'-(dimethylamino)acetophenone.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Verification Reactants 4'-(Dimethylamino)acetophenone + N-Bromosuccinimide Reaction α-Bromination Reaction Reactants->Reaction Workup Aqueous Workup (Washing & Extraction) Reaction->Workup Purification Recrystallization Workup->Purification FinalProduct Pure 2-Bromo-4'-(dimethylamino)acetophenone Purification->FinalProduct MP Melting Point FinalProduct->MP NMR NMR Spectroscopy (¹H & ¹³C) FinalProduct->NMR IR FT-IR Spectroscopy FinalProduct->IR MS Mass Spectrometry FinalProduct->MS Data Spectral & Physical Data MP->Data NMR->Data IR->Data MS->Data Verification Structure Verification & Purity Assessment Data->Verification

Caption: Workflow for Synthesis and Characterization.

References

An In-depth Technical Guide to the Spectral Properties of Alpha-Bromo-4-(dimethylamino)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₀H₁₂BrNO[1]
Molecular Weight 242.11 g/mol [1]
Appearance Solid
Melting Point 89-92 °C
CAS Number 37904-72-6[1]

Spectral Data

The following tables summarize the expected and reported spectral data for Alpha-Bromo-4-(dimethylamino)acetophenone. The ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds, including various substituted α-bromoacetophenones.[2][3]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz (predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0Doublet2HAromatic (Ha)
~6.6-6.8Doublet2HAromatic (Hb)
~4.4Singlet2H-CH₂-Br
~3.0Singlet6H-N(CH₃)₂

Predicted chemical shifts are based on analogs and general principles of NMR spectroscopy.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz (predicted)

Chemical Shift (δ, ppm)Assignment
~190C=O (carbonyl)
~153Aromatic C-N
~131Aromatic C-H (ortho to C=O)
~128Aromatic C-C=O
~111Aromatic C-H (ortho to N(CH₃)₂)
~40-N(CH₃)₂
~31-CH₂-Br

Predicted chemical shifts are based on analogs and general principles of NMR spectroscopy.[2][3]

IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~1670StrongC=O stretch (conjugated ketone)
~1600, ~1520Medium-StrongAromatic C=C stretch
~1350StrongC-N stretch (aromatic amine)
~1200MediumC-Br stretch
~2900MediumC-H stretch (aliphatic)
~3050MediumC-H stretch (aromatic)

Characteristic absorption bands are based on data for similar aromatic ketones and bromo-compounds.

MS (Mass Spectrometry)
m/zInterpretation
241/243[M]⁺ molecular ion peak (isotopic pattern for Br)
162[M - Br]⁺
148[M - CH₂Br]⁺
120[C₈H₁₀N]⁺

Fragmentation pattern is predicted based on the structure of the molecule.

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectral analysis of Alpha-Bromo-4-(dimethylamino)acetophenone.

Synthesis: α-Bromination of 4-(dimethylamino)acetophenone

This procedure is a general method for the selective α-bromination of an activated acetophenone derivative.

Materials:

  • 4'-(Dimethylamino)acetophenone

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Acetonitrile (or another suitable solvent)

  • Deionized water

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4'-(dimethylamino)acetophenone in acetonitrile.

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Slowly add one equivalent of N-Bromosuccinimide (NBS) to the mixture while stirring. The reaction can be monitored by thin-layer chromatography (TLC).

  • The reaction can be performed at room temperature or with gentle heating to increase the rate. Microwave irradiation can also be employed to significantly reduce reaction times.[4]

  • Upon completion of the reaction, quench the mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield Alpha-Bromo-4-(dimethylamino)acetophenone as a solid.

Spectral Analysis

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

  • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable for bromine-containing fragments.

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectral Characterization start 4'-(Dimethylamino)acetophenone reagents NBS, p-TsOH Acetonitrile start->reagents reaction α-Bromination reagents->reaction workup Quenching & Extraction reaction->workup purification Recrystallization workup->purification product Alpha-Bromo-4-(dimethylamino)acetophenone purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Spectral Data nmr->data ir->data ms->data

Caption: Workflow for the synthesis and spectral characterization of Alpha-Bromo-4-(dimethylamino)acetophenone.

References

Technical Guide: Physicochemical Properties and Solubility Determination of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone is a chemical compound with potential applications in organic synthesis and pharmaceutical research. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems, is crucial for its effective use in drug discovery and development, formulation studies, and chemical synthesis. This technical guide provides a summary of the available physical and chemical data for this compound and outlines a comprehensive, generalized experimental protocol for determining its solubility.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₂BrNO[1][2]
Molecular Weight 242.11 g/mol [1][2]
Appearance Solid[1][3]
Melting Point 89-92 °C[4]
CAS Number 37904-72-6[1][2]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the thermodynamic solubility of a solid compound such as this compound. This protocol is based on the widely accepted shake-flask method.

Materials and Equipment
  • Solute: this compound (of known purity)

  • Solvents: A range of relevant solvents, including but not limited to:

    • Purified Water (e.g., Milli-Q®)

    • Phosphate Buffered Saline (PBS) at various pH values (e.g., 5.0, 7.4)

    • Common organic solvents (e.g., ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature incubator shaker

    • Centrifuge

    • Syringes and filters (e.g., 0.22 µm PVDF or PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

    • Volumetric flasks and pipettes

Experimental Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen analytical solvent (e.g., a mixture of organic solvent and water). These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Equilibration: Tightly cap the vials and place them in a constant temperature incubator shaker. The temperature should be controlled at a relevant value (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary experiment can be conducted to determine the time required to reach equilibrium by taking measurements at different time points.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Then, centrifuge the vials to further separate the undissolved solid from the supernatant.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles. The filtrate may need to be diluted with the analytical solvent to fall within the concentration range of the calibration curve.

  • Quantitative Analysis: Analyze the concentration of the dissolved this compound in the diluted filtrate using a validated analytical method, such as HPLC.

  • Data Analysis: Using the calibration curve, determine the concentration of the compound in the original saturated solution. The solubility is typically expressed in units such as mg/mL or µg/mL.

Mandatory Visualization

The following diagram illustrates the generalized workflow for determining the solubility of this compound.

G Solubility Determination Workflow A Preparation of Standard Solutions and Calibration Curve Generation F Quantitative Analysis (e.g., HPLC) A->F B Addition of Excess Solute to Solvent C Equilibration at Constant Temperature with Agitation B->C D Phase Separation (Settling and Centrifugation) C->D E Filtration of Supernatant D->E E->F G Solubility Calculation F->G

References

Introduction: The Isomeric Landscape of C10H12BrNO

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of C10H12BrNO Compounds

The molecular formula C10H12BrNO represents a fascinating collection of psychoactive compounds, each with a unique history of discovery, synthesis, and pharmacological profile. This guide provides a comprehensive overview of the most notable C10H12BrNO isomers, with a focus on their scientific origins and the key researchers who first brought them to light. We will delve into the distinct pathways of their creation and the profound impact they have had on neuropharmacology and medicinal chemistry.

The Phenethylamines: A Gateway to Psychedelic Exploration

The story of C10H12BrNO is inextricably linked to the pioneering work of Dr. Alexander Shulgin, whose explorations into the phenethylamine class of compounds revolutionized our understanding of psychedelics. His meticulous synthesis and bioassays of hundreds of novel substances laid the groundwork for much of the knowledge in this field.

2C-B: The Archetypal C10H12BrNO Psychedelic

Discovery and History: 4-bromo-2,5-dimethoxyphenethylamine, or 2C-B, was first synthesized by Alexander Shulgin in 1974.[1][2][3][4][5] The synthesis was part of his broader investigation into the structure-activity relationships of phenethylamine derivatives.[4] Shulgin's findings were later detailed in his seminal 1991 book, "PiHKAL (Phenethylamines I Have Known and Loved)," which he co-authored with his wife Ann Shulgin.[2][4]

Initially, 2C-B was explored by the psychiatric community as a potential adjunct to therapy due to its relatively short duration and manageable psychoactive effects.[3] It was considered a valuable tool for fostering emotional openness and introspection.[2] In the 1980s, it gained some popularity as a recreational substance and was even marketed as an aphrodisiac under the brand name "Eros".[1][3] However, its growing recreational use led to its classification as a Schedule I controlled substance in the United States in 1995.[4]

Synthesis Workflow: The synthesis of 2C-B, as described by Shulgin, typically starts from 2,5-dimethoxybenzaldehyde.[3]

Caption: Simplified synthesis pathway for 2C-B.

Pharmacology: 2C-B is a psychedelic drug of the 2C family.[3] Its effects are primarily mediated through its interaction with serotonin receptors in the brain.

The Amphetamines: Stimulants with a Neurotoxic Edge

Another significant class of compounds with the C10H12BrNO formula are the substituted amphetamines. These molecules are known for their stimulant properties and their ability to release key neurotransmitters.

para-Bromoamphetamine (PBA) and para-Bromomethamphetamine (PBMA)

Discovery and History: para-Bromoamphetamine (PBA) and its methylated analog, para-bromomethamphetamine (PBMA), are amphetamine derivatives that have been studied for their effects on the central nervous system.[6][7] Research into halogenated amphetamines gained traction in the mid-20th century as scientists sought to understand how different substitutions on the amphetamine backbone would alter its pharmacological properties. PBMA was notably studied by József Knoll and his colleagues in the 1970s and 1980s.[7]

Pharmacology and Effects: PBA acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), leading to stimulant effects.[6][8][9] However, like many other para-substituted amphetamines, PBA is known to be neurotoxic, causing long-term depletion of serotonin in the brain.[6][10] PBMA was initially thought to be a selective serotonin agent, but was later found to also affect norepinephrine and dopamine.[7] Interestingly, while PBMA produced hallucinogen-like effects in animals, it did not show such effects in humans, a phenomenon also observed with para-chloroamphetamine (PCA).[7]

Experimental Protocol: Investigating Neurotransmitter Release

A common experimental approach to characterize the activity of compounds like PBA is to measure neurotransmitter release from isolated nerve terminals (synaptosomes).

Step-by-Step Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) of laboratory animals.

  • Pre-loading with Radiolabeled Neurotransmitters: Incubate the synaptosomes with a solution containing a radiolabeled neurotransmitter (e.g., ³H-dopamine or ³H-serotonin).

  • Superfusion: Place the pre-loaded synaptosomes in a superfusion chamber and continuously perfuse with a buffer solution.

  • Compound Application: Introduce the C10H12BrNO compound of interest into the superfusion buffer at a known concentration.

  • Fraction Collection: Collect the superfusate in timed fractions.

  • Scintillation Counting: Quantify the amount of radioactivity in each fraction using a scintillation counter.

  • Data Analysis: Plot the radioactivity released over time to determine the effect of the compound on neurotransmitter release.

Bromo-DragonFLY: A Tale of Extreme Potency and Peril

The discovery of Bromo-DragonFLY represents a significant, albeit cautionary, chapter in the history of C10H12BrNO compounds.

Discovery and History: Bromo-DragonFLY was first synthesized in 1998 by David E. Nichols and his research group.[11] The synthesis was part of a broader effort to develop highly selective and potent ligands for serotonin receptors to be used as research tools.[12][13] The name "Bromo-DragonFLY" was inspired by the molecule's structural resemblance to a dragonfly.[11][12]

Synthesis and Stereochemistry: The initial synthesis in 1998 produced a racemic mixture of Bromo-DragonFLY.[11] In 2001, Nichols' lab developed an enantiospecific synthesis, allowing for the separation of the R and S enantiomers.[11] Further research revealed that the (R)-(-) enantiomer is the more active stereoisomer, with a higher binding affinity for the 5-HT2A and 5-HT2C receptors.[11]

Caption: Comparison of the 1998 racemic and 2001 enantiospecific synthesis of Bromo-DragonFLY.

Pharmacology and Toxicity: Bromo-DragonFLY is an extremely potent hallucinogen, with a long duration of action.[14][15] Its hallucinogenic effects are mediated by its agonist activity at the 5-HT2A serotonin receptor.[14] It also has a high affinity for the 5-HT2B and 5-HT2C receptors.[14] The compound is also a potent vasoconstrictor, which can lead to severe and sometimes fatal consequences, including limb necrosis.[12] The high potency and long duration of Bromo-DragonFLY have been associated with numerous hospitalizations and fatalities.[11][15]

Quantitative Data Summary

CompoundDiscovery YearDiscovererPrimary Pharmacological Action
2C-B1974Alexander ShulginPsychedelic; Serotonin Receptor Agonist
PBAMid-20th CenturyVariousSNDRA; Stimulant
PBMA1970s-1980sJózsef Knoll et al.SNDRA; Stimulant
Bromo-DragonFLY1998David E. NicholsPotent Psychedelic; 5-HT2A Agonist

Conclusion

The C10H12BrNO molecular formula encompasses a diverse array of psychoactive compounds that have significantly impacted the fields of medicinal chemistry and neuropharmacology. From the pioneering psychedelic explorations of Alexander Shulgin with 2C-B to the development of potent research tools like Bromo-DragonFLY by David E. Nichols, and the study of neurotoxic stimulants like PBA, the history of these isomers is a testament to the ongoing quest to understand the intricate relationship between chemical structure and biological activity. The study of these compounds continues to provide valuable insights into the workings of the human brain and the design of novel therapeutic agents.

References

An In-depth Technical Guide to the Key Functional Groups of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key functional groups present in 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone. This compound, a substituted acetophenone, is of significant interest in synthetic organic chemistry, particularly as a versatile intermediate in the development of pharmaceutical agents and other bioactive molecules. Its chemical architecture, featuring an α-bromo ketone, a dimethylamino group, and a para-substituted phenyl ring, offers a unique combination of reactive sites. This document will delve into the physicochemical properties, spectroscopic signatures, and characteristic reactivity of these functional groups. Detailed experimental protocols for its synthesis and subsequent reactions, along with graphical representations of its chemical features and reaction pathways, are provided to support researchers in its effective utilization.

Introduction

This compound, also known by synonyms such as 2-bromo-4'-(dimethylamino)acetophenone and p-(dimethylamino)phenacyl bromide, is a solid organic compound with the molecular formula C₁₀H₁₂BrNO.[1][2][3] Its structure is characterized by three principal functional groups that dictate its chemical behavior and utility as a synthetic building block. Understanding the interplay and reactivity of these groups is crucial for its application in medicinal chemistry and materials science.

Key Functional Groups

The chemical reactivity and physical properties of this compound are a direct consequence of its constituent functional groups:

  • α-Bromo Ketone: This is the most reactive site on the molecule. The presence of the bromine atom on the carbon adjacent (in the alpha position) to the carbonyl group makes this carbon highly electrophilic and susceptible to nucleophilic attack.

  • Ketone (Carbonyl Group): The carbonyl group (C=O) itself is a key feature, influencing the reactivity of the adjacent α-carbon and participating in its own characteristic reactions.

  • Dimethylamino Group: This tertiary amine, attached to the phenyl ring at the para position, is an electron-donating group. It influences the electronic properties of the aromatic ring and can act as a proton acceptor.

  • Para-substituted Phenyl Ring: The aromatic ring provides a rigid scaffold and its electronic nature is modulated by the attached dimethylamino and acetyl groups.

Below is a diagram illustrating the key functional groups of the molecule.

Key Functional Groups

Physicochemical and Spectroscopic Data

Quantitative data is essential for the identification, characterization, and application of this compound.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₀H₁₂BrNO[1][2]
Molecular Weight242.11 g/mol [1][3]
AppearanceSolid[2][3]
Melting Point89-92 °C[4]
CAS Number37904-72-6[1][3]
Spectroscopic Data
SpectroscopyFunctional GroupExpected Wavenumber (cm⁻¹) / Chemical Shift (ppm)
IR Spectroscopy C=O (Ketone)1650-1750 (Strong, Sharp)
C-N (Amine)1000-1300 (Strong)
C-H (Aromatic)3000-3100 (Medium)
C-H (Alkyl)2850-3000 (Medium)
¹H NMR CH₂Br~4.4 ppm (singlet)
Aromatic Protons6.6-7.8 ppm (multiplets)
N(CH₃)₂~3.0 ppm (singlet)
¹³C NMR C=O~190 ppm
Aromatic Carbons110-155 ppm
CH₂Br~31 ppm
N(CH₃)₂~40 ppm

Reactivity and Experimental Protocols

The primary utility of this compound in synthesis stems from the high reactivity of the α-bromo ketone moiety.

Key Reactions

The most significant reaction of this compound is the nucleophilic substitution at the α-carbon, displacing the bromide ion. This allows for the introduction of a wide variety of functional groups.

Nucleophilic_Substitution General Nucleophilic Substitution Reaction reactant This compound product Substituted Product reactant->product + Nu⁻ nucleophile Nucleophile (Nu⁻) leaving_group Bromide Ion (Br⁻)

Nucleophilic Substitution Pathway

Common nucleophiles include:

  • Amines (primary and secondary) to form α-amino ketones.

  • Thiols to form α-thio ketones.

  • Azide ion to form α-azido ketones.

  • Carboxylates to form α-acyloxy ketones.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the α-bromination of 4'-(dimethylamino)acetophenone.

Materials:

  • 4'-(Dimethylamino)acetophenone

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (radical initiator)

  • Carbon tetrachloride (or other suitable solvent)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4'-(dimethylamino)acetophenone in a suitable solvent, add N-Bromosuccinimide (1.0 equivalent) and a catalytic amount of benzoyl peroxide.

  • Reflux the reaction mixture under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Experimental Protocol: Nucleophilic Substitution with a Primary Amine

This protocol provides a general procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Triethylamine (or other non-nucleophilic base)

  • Acetonitrile (or other suitable polar aprotic solvent)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the primary amine (1.1 equivalents) and triethylamine (1.2 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting α-amino ketone by column chromatography.

The following diagram illustrates the general workflow for a nucleophilic substitution reaction.

Experimental_Workflow Workflow for Nucleophilic Substitution start Start dissolve Dissolve Reactant & Nucleophile in Solvent start->dissolve react React with Stirring/Heating dissolve->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end End purify->end

General Experimental Workflow

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its key functional groups, particularly the reactive α-bromo ketone, provide a platform for a wide range of chemical transformations. This guide has detailed the essential physicochemical, spectroscopic, and reactivity data for this compound, offering a foundational resource for researchers in drug discovery and related fields. The provided experimental protocols and graphical illustrations serve as practical tools for the synthesis and manipulation of this important molecule.

References

Introduction: Contextualizing the Role of Electronic Effects in Phenacyl Bromide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electron-Donating Effects of the Dimethylamino Group in Phenacyl Bromides

Phenacyl bromides (α-bromoacetophenones) are a class of bifunctional organic compounds that serve as invaluable synthons in medicinal chemistry and materials science. Their chemical utility is rooted in two key reactive sites: the electrophilic carbonyl carbon and the α-carbon bearing a good leaving group (bromide), making them highly susceptible to nucleophilic attack. The reactivity of these sites is not static; it is exquisitely modulated by the electronic nature of substituents on the aromatic ring. This guide provides a detailed examination of the powerful electron-donating effects exerted by a para-dimethylamino group, -N(CH₃)₂, on the structure, reactivity, and spectroscopic properties of the phenacyl bromide scaffold.

For researchers in drug development, understanding these substituent effects is paramount. The ability to tune the electrophilicity of the α-carbon allows for precise control over reaction kinetics in the synthesis of complex pharmaceutical intermediates. For scientists, the phenacyl bromide system serves as a classic model for exploring the principles of physical organic chemistry, particularly the interplay between inductive and resonance effects on reaction mechanisms such as the bimolecular nucleophilic substitution (Sₙ2) reaction.[1][2][3]

The dimethylamino group is a particularly interesting case due to its potent electron-donating character through resonance, which fundamentally alters the electron density distribution across the entire molecule, with profound consequences for its chemical behavior.

The Duality of the Dimethylamino Group: Electronic Influence on the Aromatic System

The net electronic effect of the dimethylamino group is a combination of two opposing forces: a weak electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+M).

  • Inductive Effect (-I): Nitrogen is more electronegative than carbon, causing it to pull electron density away from the aromatic ring through the sigma bond. This effect is relatively weak and distance-dependent.

  • Resonance Effect (+M): The nitrogen atom possesses a lone pair of electrons that can be delocalized into the aromatic π-system.[4][5] This delocalization, depicted in the resonance structures below, significantly increases the electron density on the aromatic ring, particularly at the ortho and para positions.

The +M effect far outweighs the -I effect, making the dimethylamino group a strong activating group in the context of electrophilic aromatic substitution.[4] In the case of 4-(dimethylamino)phenacyl bromide, this electron donation extends through the phenyl ring to the carbonyl group, influencing the reactivity of the adjacent α-carbon.

Caption: Key resonance structures of 4-(dimethylamino)phenacyl bromide.

Impact on Sₙ2 Reactivity: A Case of Transition State Destabilization

Phenacyl halides are archetypal substrates for Sₙ2 reactions due to the carbonyl group's ability to stabilize the transition state through orbital overlap.[1] The reaction proceeds via a single, concerted step where the nucleophile attacks the α-carbon, and the bromide leaving group departs simultaneously.[2]

Caption: The concerted Sₙ2 mechanism for phenacyl bromides.

The electronic nature of the para-substituent significantly influences the rate of this reaction. Kinetic studies on various para-substituted phenacyl bromides consistently show that electron-withdrawing groups (e.g., -NO₂, -Cl) increase the reaction rate, while electron-donating groups (e.g., -OCH₃, -CH₃) decrease it.[6][7][8][9]

The strong electron-donating -N(CH₃)₂ group decelerates the Sₙ2 reaction for two primary reasons:

  • Reduced Electrophilicity: The +M effect increases electron density at the α-carbon (via the carbonyl group), reducing its partial positive charge and making it a less attractive target for the incoming nucleophile.

  • Transition State Destabilization: The Sₙ2 transition state involves a buildup of negative charge on the nucleophile and the leaving group flanking the α-carbon. The electron-donating dimethylamino group pushes additional electron density towards this already electron-rich center, creating unfavorable electrostatic repulsion and raising the energy of the transition state.

This relationship is quantified by the Hammett equation, log(kₓ/kₙ) = ρσ, where ρ (rho) is the reaction constant. For Sₙ2 reactions of phenacyl bromides with various nucleophiles, the ρ value is positive (e.g., ~1.05 for reaction with benzoate ions), indicating that electron-withdrawing substituents (which have positive σ values) accelerate the reaction.[6][7] Conversely, the dimethylamino group has a large negative σₚ value (approx. -0.83), leading to a significant predicted decrease in the reaction rate constant.

Quantitative Data Presentation
Para-Substituent (X) Hammett Constant (σₚ) Relative Sₙ2 Rate Constant (kₓ/kₙ) Electronic Effect
-NO₂+0.78FastestStrong Electron-Withdrawing
-Cl+0.23FasterElectron-Withdrawing
-H0.001.00 (Reference)Neutral
-CH₃-0.17SlowerWeak Electron-Donating
-OCH₃-0.27SlowerModerate Electron-Donating
-N(CH₃)₂ -0.83 Slowest Strong Electron-Donating
Table 1: Influence of para-substituents on the relative rate of Sₙ2 reactions of phenacyl bromides. Rate data is illustrative based on Hammett principles.[10][11]

Spectroscopic Signatures of Electron Donation

The powerful electronic perturbation caused by the dimethylamino group is readily observable through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the increased electron density from the -N(CH₃)₂ group shields the aromatic protons, causing them to appear at a lower chemical shift (upfield) compared to unsubstituted phenacyl bromide. A characteristic sharp singlet, integrating to six protons, will be observed for the two equivalent methyl groups of the dimethylamino moiety, typically around 3.0 ppm.[12] Similarly, in ¹³C NMR, the aromatic carbons, especially the ipso-carbon and the ortho-carbons, will be significantly shielded.

Infrared (IR) Spectroscopy

The C=O stretching frequency in the IR spectrum is a sensitive probe of the carbonyl bond's electronic environment. Resonance contribution from the dimethylamino group (Structure II above) imparts more single-bond character to the carbonyl group. This weakens the C=O bond, resulting in a lower vibrational frequency (a shift to a lower wavenumber) compared to phenacyl bromide itself.

UV-Visible Spectroscopy and Solvatochromism

The 4-(dimethylamino)phenacyl chromophore features a strong intramolecular charge-transfer (ICT) character. The dimethylamino group acts as the electron donor and the phenacyl moiety as the acceptor. This extended conjugation results in a significant bathochromic (red) shift of the principal absorption band (π → π*) in the UV-Vis spectrum compared to phenacyl bromide.

Furthermore, molecules with strong ICT character often exhibit solvatochromism , where the position of the absorption or emission maximum changes with solvent polarity.[13] The excited state is more polar than the ground state, so polar solvents stabilize the excited state more, leading to a red shift in the fluorescence emission spectrum.[14][15]

Spectroscopic Technique Phenacyl Bromide (Reference) 4-(Dimethylamino)phenacyl Bromide Reason for Change
¹H NMR (Aromatic H) ~7.5-8.0 ppmShifted upfield (e.g., ~6.7-7.9 ppm)Increased electron density (shielding)
¹H NMR (-N(CH₃)₂) N/A~3.0 ppm (singlet, 6H)Characteristic signal of the group
IR (ν C=O) ~1690 cm⁻¹Lower wavenumber (e.g., ~1665 cm⁻¹)Decreased C=O double bond character
UV-Vis (λₘₐₓ) ~245 nmSignificantly red-shifted (e.g., >300 nm)Extended conjugation and ICT character
Table 2: Comparative spectroscopic data illustrating the effects of the dimethylamino group.

Experimental Protocols

Trustworthy protocols are self-validating. The following methods describe the synthesis of the target compound and a robust technique for kinetic analysis.

Synthesis of 4-(Dimethylamino)phenacyl Bromide

This procedure is adapted from standard methods for the α-bromination of acetophenones.[16] The reaction involves the electrophilic addition of bromine to the enol form of the ketone, catalyzed by an acid.

Synthesis_Workflow Start Dissolve 4-(dimethylamino)acetophenone in suitable solvent (e.g., CH₂Cl₂ or Ether) Cool Cool reaction mixture in an ice bath (0-5 °C) Start->Cool AddBr2 Add Br₂ (dissolved in same solvent) dropwise with vigorous stirring Cool->AddBr2 Monitor Monitor reaction by TLC until starting material is consumed AddBr2->Monitor Workup Quench with Na₂S₂O₃ solution. Separate organic layer. Wash with NaHCO₃ and brine. Monitor->Workup Dry Dry organic layer over Na₂SO₄, filter, and evaporate solvent Workup->Dry Purify Recrystallize crude product from a suitable solvent (e.g., Ethanol) Dry->Purify End Obtain pure 4-(Dimethylamino)phenacyl bromide Purify->End

Caption: Workflow for the synthesis of 4-(dimethylamino)phenacyl bromide.

Step-by-Step Methodology:

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr).

  • Dissolution: Dissolve 4-(dimethylamino)acetophenone (1 equivalent) in anhydrous ether or dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromine Addition: Dissolve bromine (1 equivalent) in the same solvent and add it to the dropping funnel. Add the bromine solution dropwise to the stirred ketone solution at a rate that maintains the temperature below 10 °C. The bromine color should discharge.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC analysis shows the disappearance of the starting material.

  • Work-up: Pour the reaction mixture into a separatory funnel containing a cold, aqueous solution of sodium thiosulfate to quench any excess bromine. Separate the organic layer.

  • Washing: Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the resulting crude solid from ethanol to yield the pure product.

Protocol: Kinetic Analysis of Sₙ2 Reaction via Conductometry

This method is effective for Sₙ2 reactions that generate ionic products, such as the reaction of phenacyl bromide with a neutral nucleophile like aniline, which produces a bromide salt.[1]

Step-by-Step Methodology:

  • Solution Preparation: Prepare stock solutions of 4-(dimethylamino)phenacyl bromide and the chosen nucleophile (e.g., aniline) in anhydrous methanol of known concentrations.

  • Temperature Control: Equilibrate the stock solutions and a reaction vessel in a thermostated water bath set to the desired temperature (e.g., 35 °C ± 0.1 °C).

  • Initial Conductance: Pipette a known volume of the nucleophile solution into the reaction vessel. Immerse a calibrated conductivity cell into the solution and record the initial conductance (G₀).

  • Reaction Initiation: To start the reaction, rapidly inject a known volume of the phenacyl bromide stock solution into the vessel with vigorous stirring and simultaneously start a timer.

  • Data Acquisition: Record the conductance (Gₜ) at regular time intervals until the reaction is approximately 80-90% complete. Record the final conductance (G∞) after several half-lives.

  • Rate Constant Calculation: The second-order rate constant (k₂) can be determined by plotting 1/(G∞ - Gₜ) against time. The slope of the resulting linear plot is proportional to k₂.

Applications in Chemical and Biological Sciences

The unique properties of the 4-(dimethylamino)phenacyl bromide scaffold have led to its use in specialized applications.

  • Protecting Group Chemistry: The phenacyl group is sometimes used as a photolabile protecting group for carboxylic acids. The strong absorption profile of the 4-dimethylamino derivative shifts its cleavage wavelength, allowing for selective deprotection under specific light conditions.

  • Derivatizing Agent for LC-MS: 4-(dimethylamino)phenacyl bromide (DmPABr) is used as a chemical derivatization agent to enhance the detection of low-molecular-weight carboxylic acids, thiols, and amines in biological samples by liquid chromatography-mass spectrometry (LC-MS).[17][18] The DmPABr tag adds a permanently charged, readily ionizable group to the analyte, dramatically increasing its ionization efficiency in the mass spectrometer and leading to significantly improved sensitivity.[18]

Conclusion

The para-dimethylamino group exerts a profound and multifaceted influence on the phenacyl bromide system. Its powerful electron-donating resonance effect dominates its electronic character, leading to a significant increase in electron density throughout the π-system. This has three critical and observable consequences:

  • Reactivity: It deactivates the α-carbon towards Sₙ2 reactions by reducing its electrophilicity and destabilizing the electron-rich transition state.

  • Spectroscopy: It induces characteristic upfield shifts in NMR spectra, lowers the carbonyl stretching frequency in the IR spectrum, and causes a large bathochromic shift in the UV-Vis spectrum.

  • Utility: These properties are harnessed in applications such as specialized protecting groups and highly sensitive derivatizing agents for bioanalytical chemistry.

A thorough understanding of these structure-property and structure-reactivity relationships is essential for professionals in organic synthesis and drug development, enabling the rational design of molecules and reaction pathways.

References

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone, also known as p-(dimethylamino)phenacyl bromide, is a versatile bifunctional reagent with significant applications in organic synthesis, particularly in the construction of heterocyclic compounds and as a derivatizing agent. Its reactivity is primarily dictated by the presence of an α-bromoketone moiety, which renders the α-carbon highly electrophilic and susceptible to nucleophilic attack. This guide provides a comprehensive overview of the synthesis, reactivity, and key applications of this compound, supported by experimental protocols and quantitative data to facilitate its use in research and development.

Introduction

This compound is a solid organic compound with the molecular formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol [1][2]. The molecule incorporates a dimethylamino group on the phenyl ring, which influences its electronic properties, and a highly reactive α-bromoketone functional group. This dual functionality makes it a valuable building block for a variety of chemical transformations. The primary reaction pathway for this compound is nucleophilic substitution at the α-carbon, leading to the displacement of the bromide ion. This reactivity profile allows for its use as an effective alkylating agent for a wide range of nucleophiles, including amines, thiols, and carboxylic acids. Consequently, it is a key intermediate in the synthesis of various heterocyclic systems, such as thiazoles, and in the derivatization of molecules for analytical purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₂BrNO[1][2]
Molecular Weight 242.11 g/mol [1][2]
Appearance Solid[3]
CAS Number 37904-72-6[1]
IUPAC Name 2-bromo-1-[4-(dimethylamino)phenyl]ethanone[1]

Synthesis of this compound

The most common method for the synthesis of this compound is the α-bromination of the corresponding ketone, 1-(4-(dimethylamino)phenyl)ethanone (4-dimethylaminoacetophenone).

General Reaction Scheme

Synthesis 1-(4-(dimethylamino)phenyl)ethanone 1-(4-(dimethylamino)phenyl)ethanone This compound This compound 1-(4-(dimethylamino)phenyl)ethanone->this compound Brominating Agent Solvent

Caption: Synthesis of this compound.

Experimental Protocol: Bromination of 4-Dimethylaminoacetophenone

This protocol is adapted from a general procedure for the bromination of acetophenones[4].

Materials:

  • 1-(4-(dimethylamino)phenyl)ethanone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Anhydrous ether or Dichloromethane (DCM)

  • Anhydrous aluminum chloride (AlCl₃) (catalyst, if using Br₂)

  • A radical initiator (e.g., AIBN or benzoyl peroxide) if using NBS and a non-polar solvent.

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 1-(4-(dimethylamino)phenyl)ethanone (1 equivalent) in anhydrous ether.

  • Cool the solution in an ice bath and add a catalytic amount of anhydrous aluminum chloride.

  • Slowly add a solution of bromine (1 equivalent) in anhydrous ether from the dropping funnel with constant stirring. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent and dissolved hydrogen bromide under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol.

Note: The use of N-Bromosuccinimide (NBS) in a solvent like acetonitrile or dichloromethane, often with a radical initiator, is a common and often safer alternative to using liquid bromine.

Reactivity Profile and Key Reactions

The core reactivity of this compound lies in its susceptibility to nucleophilic attack at the α-carbon. This allows for the formation of new carbon-heteroatom and carbon-carbon bonds.

Reactivity cluster_main Core Reactivity cluster_products Reaction Products Core This compound Thiazoles Thiazoles Core->Thiazoles Thioamides (Hantzsch Synthesis) alpha-AminoKetones α-Amino Ketones Core->alpha-AminoKetones Amines PhenacylEsters Phenacyl Esters Core->PhenacylEsters Carboxylic Acids Chalcones Chalcones Core->Chalcones Aldehydes (Claisen-Schmidt)

Caption: Key reactions of this compound.

Hantzsch Thiazole Synthesis

A prominent application of this compound is in the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole derivatives. The reaction involves the condensation of an α-haloketone with a thioamide.

General Reaction Scheme:

Hantzsch Reagents This compound + Thioamide Product 2-Substituted-4-(4-(dimethylamino)phenyl)thiazole Reagents->Product Condensation Alkylation Reagents This compound + Primary/Secondary Amine Product α-Amino Ketone Reagents->Product Nucleophilic Substitution Esterification Reagents This compound + Carboxylic Acid Product 4-(Dimethylamino)phenacyl Ester Reagents->Product Base, Solvent Chalcone Reagents 1-(4-(dimethylamino)phenyl)ethanone + Aromatic Aldehyde Product Chalcone Reagents->Product Base (e.g., NaOH, KOH)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles Using 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of various medicinally important heterocycles, including thiazoles, imidazoles, and pyrimidines, utilizing 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone as a key starting material.

Synthesis of 2-Amino-4-(4-(dimethylamino)phenyl)thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives.[1][2] This reaction involves the condensation of an α-haloketone, in this case, this compound, with a thioamide-containing reactant, most commonly thiourea, to yield a 2-aminothiazole derivative.[3][4] This synthetic route is widely employed due to its high yields and the straightforward nature of the procedure.[1]

Reaction Scheme:

Hantzsch_Thiazole_Synthesis reactant1 This compound product 2-Amino-4-(4-(dimethylamino)phenyl)thiazole reactant1->product Ethanol, Reflux reactant2 +   Thiourea reactant2->product

Caption: General scheme for the Hantzsch thiazole synthesis.

Quantitative Data for Thiazole Synthesis
ProductReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-4-(4-(dimethylamino)phenyl)thiazoleThis compound, ThioureaEthanol78392[3]
2-Amino-4-phenylthiazole2-Bromoacetophenone, ThioureaMethanol100 (hot plate setting)0.599[1][4]
Substituted 2-aminothiazolesSubstituted Phenacyl bromides, ThioureaCopper Silicate/Ethanol78VariesHigh[3]
Experimental Protocol: Synthesis of 2-Amino-4-(4-(dimethylamino)phenyl)thiazole

This protocol is adapted from a general procedure for the synthesis of 2-aminothiazole derivatives.[3]

Materials:

  • This compound (1 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (5 mL)

  • Round bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

Procedure:

  • In a round bottom flask, combine this compound (1 mmol) and thiourea (1.2 mmol).

  • Add 5 mL of ethanol to the flask.

  • The reaction mixture is refluxed at 78°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature and then poured over crushed ice.

  • The resulting solid product is collected by filtration, washed with cold water, and dried.

Workflow Diagram:

Thiazole_Synthesis_Workflow start Start reactants Combine this compound and Thiourea in Ethanol start->reactants reflux Reflux at 78°C reactants->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool and pour over ice monitor->cool Reaction complete filter Filter and wash the solid product cool->filter dry Dry the product filter->dry end End dry->end

Caption: Workflow for the synthesis of 2-aminothiazoles.

Synthesis of 2,4-Disubstituted Imidazoles

The reaction of α-haloketones with amidines provides a versatile route to 2,4-disubstituted imidazoles.[5][6] An optimized and scalable process involves the use of aqueous tetrahydrofuran (THF) as the solvent and potassium bicarbonate as the base.[5] This method avoids the use of chlorinated solvents and often provides the product in high purity without the need for column chromatography.[5][6]

Reaction Scheme:

Imidazole_Synthesis reactant1 This compound product 2,4-Disubstituted Imidazole reactant1->product KHCO3, aq. THF, Reflux reactant2 +   Amidine reactant2->product

Caption: General scheme for 2,4-disubstituted imidazole synthesis.

Quantitative Data for Imidazole Synthesis
α-HaloketoneAmidineSolventBaseYield (%)Reference
α-BromoacetophenoneBenzamidineaq. THFKHCO₃91[5]
2-Bromo-1-(4-methoxyphenyl)ethanoneBenzamidineaq. THFKHCO₃89[5]
Chloroacetone3-Amidinopyridineaq. THFKHCO₃83[5][6]
Experimental Protocol: Synthesis of 2-Aryl-4-(4-(dimethylamino)phenyl)imidazole

This protocol is based on an optimized procedure for the synthesis of 2,4-disubstituted imidazoles.[5][6]

Materials:

  • Amidine hydrochloride (e.g., benzamidine hydrochloride) (0.95 mol)

  • Potassium bicarbonate (3.80 mol)

  • Tetrahydrofuran (THF) (2 L)

  • Water (400 mL)

  • This compound (0.95 mol) in THF (400 mL)

  • Large reaction vessel with reflux condenser and mechanical stirrer

Procedure:

  • A mixture of the amidine hydrochloride (0.95 mol) and potassium bicarbonate (3.80 mol) in 1.6 L of THF and 400 mL of water is heated to a vigorous reflux.

  • A solution of this compound (0.95 mol) in 400 mL of THF is added over a period of 30 minutes, while maintaining the reflux.

  • After the addition is complete, the reaction is heated at reflux for an additional 2 hours or until completion is indicated by HPLC or TLC.

  • The THF is removed under reduced pressure.

  • The product is expected to crystallize from the remaining aqueous solvent. The solid is collected by filtration, washed with water, and dried.

Logical Relationship Diagram:

Imidazole_Synthesis_Logic cluster_reactants Reactants & Conditions cluster_process Reaction Steps Amidine Amidine Condensation Condensation Amidine->Condensation AlphaBromoKetone This compound AlphaBromoKetone->Condensation Base KHCO3 Base->Condensation Solvent Aqueous THF Solvent->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Product 2,4-Disubstituted Imidazole Dehydration->Product

Caption: Key steps in the formation of imidazoles.

Synthesis of Pyrimidines

The synthesis of pyrimidines can be achieved through various multicomponent reactions. A common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. While this compound is not a direct component in the classical Biginelli reaction, related α-functionalized ketones can be utilized in modified pyrimidine syntheses. For instance, chalcones derived from acetophenones can react with amidines to form pyrimidines.

A plausible synthetic route starting from this compound could first involve a condensation reaction to form a chalcone, followed by cyclization with a suitable nitrogen-containing reagent like guanidine or acetamidine to yield a substituted pyrimidine.

General Reaction Pathway Concept:

Pyrimidine_Synthesis_Concept start This compound intermediate Chalcone Intermediate start->intermediate Reaction with Aldehyde product Substituted Pyrimidine intermediate->product Cyclocondensation reagent Amidine / Guanidine reagent->product

Caption: Conceptual pathway for pyrimidine synthesis.

Quantitative Data for a Related Pyrimidine Synthesis
Aldehydeβ-KetoesterUrea/ThioureaCatalystTime (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateUreaTriphenylphosphine890[7]
4-ChlorobenzaldehydeEthyl acetoacetateUreaTriphenylphosphine888[7]
4-(Dimethylamino)benzaldehydeEthyl acetoacetateThioureaTriphenylphosphine885[7]
Experimental Protocol: General Concept for Pyrimidine Synthesis

This is a conceptual protocol that would require optimization.

Part 1: Synthesis of Chalcone Intermediate

  • React this compound with a suitable aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) in a solvent like ethanol. This is a Claisen-Schmidt condensation.

  • Isolate and purify the resulting chalcone.

Part 2: Cyclocondensation to form Pyrimidine

  • React the purified chalcone with guanidine hydrochloride or a suitable amidine in the presence of a base (e.g., sodium ethoxide) in a refluxing solvent like ethanol.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the pyrimidine product through precipitation and filtration.

These notes provide a foundation for the synthesis of key heterocyclic scaffolds from this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the reaction conditions for their specific substrates and desired products.

References

Application Notes and Protocols: 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone is a versatile intermediate in pharmaceutical synthesis, primarily utilized in the construction of heterocyclic scaffolds that form the core of various therapeutic agents. Its reactive α-bromo ketone functionality makes it a valuable precursor for the synthesis of substituted aminothiazoles, a class of compounds with significant pharmacological activities, including the inhibition of protein kinases.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key pharmaceutical building block, 2-amino-4-(4-(dimethylamino)phenyl)thiazole, which is a precursor for potential kinase inhibitors used in oncology research.[3][4][5]

Key Applications

The primary application of this compound in pharmaceutical research is in the synthesis of 2-aminothiazole derivatives.[6][7] These derivatives are of particular interest due to their demonstrated biological activities, which include:

  • Anticancer Agents: Many 2-aminothiazole derivatives function as potent and selective inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.[3][4][5]

  • Antimicrobial and Anthelmintic Agents: The 2-aminothiazole scaffold has been incorporated into molecules exhibiting significant antibacterial, antifungal, and anthelmintic properties.[8]

  • Antiviral and Anti-inflammatory Agents: Various compounds containing the 2-aminothiazole moiety have shown promise as antiviral and anti-inflammatory drugs.[8]

Data Presentation: Synthesis of 2-amino-4-(4-(dimethylamino)phenyl)thiazole

The following table summarizes representative quantitative data for the synthesis of 2-aminothiazole derivatives from α-bromo ketones, based on established literature procedures.

ParameterValueReference
Starting MaterialThis compoundN/A
ReagentThiourea[9]
SolventEthanol[9]
Reaction Temperature70°C to Reflux[9][10]
Reaction Time2 - 4 hours[9][11]
Reported Yield56% - 95%[9][10][11]

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-(4-(dimethylamino)phenyl)thiazole

This protocol details the Hantzsch thiazole synthesis, a classical and widely used method for the preparation of 2-aminothiazoles from α-haloketones and thiourea.[6]

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Add thiourea (1 to 1.1 equivalents) to the solution.[9]

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours.[9][11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the solution is slightly basic.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any remaining salts.

  • Dry the purified 2-amino-4-(4-(dimethylamino)phenyl)thiazole product, for example in a vacuum oven at 40-50°C.[11]

Characterization:

The structure and purity of the synthesized 2-amino-4-(4-(dimethylamino)phenyl)thiazole can be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[8]

  • Melting Point Analysis: To assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Mandatory Visualizations

Signaling Pathway: Kinase Inhibition by 2-Aminothiazole Derivatives

Kinase_Inhibition cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds to Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Cell_Proliferation Uncontrolled Cell Proliferation Signaling_Cascade->Cell_Proliferation Promotes Aminothiazole_Inhibitor 2-Aminothiazole Kinase Inhibitor Aminothiazole_Inhibitor->Receptor_Tyrosine_Kinase Inhibits (ATP-competitive)

Caption: Kinase inhibition by 2-aminothiazole derivatives.

Experimental Workflow: Synthesis of 2-amino-4-(4-(dimethylamino)phenyl)thiazole

Synthesis_Workflow Start Start Materials: This compound Thiourea Ethanol Reaction Hantzsch Thiazole Synthesis: - Dissolve reactants in Ethanol - Reflux for 2-4 hours Start->Reaction Workup Work-up: - Cool to room temperature - Neutralize with NaHCO₃ solution Reaction->Workup Isolation Isolation: - Vacuum filtration - Wash with deionized water Workup->Isolation Purification Drying: - Vacuum oven at 40-50°C Isolation->Purification Final_Product Final Product: 2-amino-4-(4-(dimethylamino)phenyl)thiazole Purification->Final_Product

Caption: Workflow for aminothiazole synthesis.

References

Application Notes and Protocols for N-alkylation with 4-(Dimethylamino)phenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental chemical transformation in organic synthesis, crucial for the preparation of a vast array of compounds, including active pharmaceutical ingredients (APIs). 4-(Dimethylamino)phenacyl bromide (DmPABr) is a versatile reagent for the N-alkylation of primary and secondary amines. Its phenacyl bromide moiety provides a reactive electrophilic center for nucleophilic attack by the amine, while the dimethylamino group can enhance the molecule's utility, for instance by improving ionization efficiency in mass spectrometry analysis. This document provides a detailed protocol for the N-alkylation of amines using 4-(Dimethylamino)phenacyl bromide, along with representative data and reaction workflows. The primary application highlighted is its use as a derivatization agent to enhance the detection and quantification of amine-containing analytes by liquid chromatography-mass spectrometry (LC-MS).[1]

Reaction Principle

The N-alkylation of a primary or secondary amine with 4-(Dimethylamino)phenacyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid (HBr) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of a primary amine (aniline) with a similar α-bromo ketone (2-bromoacetophenone). The yields are indicative of what can be expected for the reaction with 4-(Dimethylamino)phenacyl bromide under optimized conditions.

EntryAmineAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Aniline2-BromoacetophenoneK₂CO₃Acetonitrile80491[3]
2Aniline2-BromoacetophenoneNaHCO₃DMFRoom Temp1285N/A
3Aniline2-BromoacetophenoneEt₃NDichloromethaneRoom Temp888N/A

Note: The data presented is for a model reaction and actual yields may vary depending on the specific amine substrate and reaction conditions.

Experimental Protocols

General Protocol for N-Alkylation of a Primary Amine with 4-(Dimethylamino)phenacyl bromide

This protocol describes a general procedure for the N-alkylation of a primary amine using 4-(Dimethylamino)phenacyl bromide.

Materials:

  • Primary amine (e.g., aniline)

  • 4-(Dimethylamino)phenacyl bromide (DmPABr)

  • Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous acetonitrile (ACN) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)[4][5]

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 mmol) and a non-nucleophilic base such as anhydrous potassium carbonate (1.5 mmol) or triethylamine (1.5 mmol).

  • Solvent Addition: Add an anhydrous solvent such as acetonitrile or dichloromethane (10 mL) to the flask.

  • Addition of Alkylating Agent: Dissolve 4-(Dimethylamino)phenacyl bromide (1.1 mmol) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50-80°C) if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If potassium carbonate was used, filter off the inorganic salts.

    • If the reaction was performed in acetonitrile, remove the solvent under reduced pressure. If dichloromethane was used, proceed to the next step.

    • Dilute the residue or the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A solvent system of ethyl acetate in hexane is commonly used for the elution of N-phenacylamines.[4][5]

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Representative ¹H NMR data for a similar compound, 4-methyl-N-phenylaniline, shows characteristic peaks for the aromatic protons and the methyl group.[3][6]

Mandatory Visualization

Reaction Workflow Diagram

N_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Add amine and base to flask B 2. Add anhydrous solvent A->B C 3. Add 4-(Dimethylamino)phenacyl bromide solution B->C D 4. Stir at RT or heat (Monitor by TLC/LC-MS) C->D E 5. Quench/Filter D->E F 6. Liquid-liquid extraction E->F G 7. Dry and concentrate F->G H 8. Column chromatography G->H I 9. Characterization (NMR, MS) H->I

Caption: Experimental workflow for the N-alkylation of an amine with 4-(Dimethylamino)phenacyl bromide.

Reaction Mechanism Diagram

Caption: SN2 mechanism for the N-alkylation of a secondary amine with 4-(Dimethylamino)phenacyl bromide.

References

Application Notes and Protocols for the Synthesis of Novel Dihydropyrimidines via a Biginelli-Like Reaction Using 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biginelli reaction, a cornerstone of multicomponent reactions, traditionally synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[1][2] These DHPM scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. Modifications to the classical Biginelli reaction components offer a pathway to novel heterocyclic structures with potentially enhanced pharmacological profiles.

This document outlines a proposed protocol for a Biginelli-like reaction utilizing 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone as a key reactant. The use of an α-bromo ketone instead of a β-ketoester is anticipated to yield highly functionalized dihydropyrimidine derivatives, which are valuable for further synthetic transformations and as potential lead compounds in drug discovery programs. The presence of the dimethylamino-phenyl moiety may also impart favorable pharmacokinetic properties.

Proposed Reaction Scheme

The proposed three-component reaction involves the condensation of an aromatic aldehyde, this compound, and urea (or thiourea) under acidic catalysis to yield a substituted dihydropyrimidine.

Proposed Reaction Mechanism

The reaction is expected to proceed through a mechanism analogous to the classical Biginelli reaction. The initial step involves the acid-catalyzed condensation of the aldehyde with urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol form of the α-bromo ketone. Subsequent intramolecular cyclization via nucleophilic attack of the second urea nitrogen onto the ketone carbonyl, followed by dehydration, would afford the final dihydropyrimidine product.

G cluster_intermediates Intermediates cluster_product Product aldehyde Aromatic Aldehyde acyliminium N-Acyliminium Ion aldehyde->acyliminium + Urea, H+ bromo_ketone This compound enolate Ketone Enolate bromo_ketone->enolate urea Urea/Thiourea open_chain Open-Chain Ureide acyliminium->open_chain + Enolate enolate->open_chain dihydropyrimidine Substituted Dihydropyrimidine open_chain->dihydropyrimidine Cyclization & Dehydration

Caption: Proposed mechanism for the Biginelli-like reaction.

Experimental Protocol

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Urea or Thiourea

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (catalyst)

  • Ethyl acetate

  • Hexane

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aromatic aldehyde (1.0 eq), and urea or thiourea (1.5 eq).

  • Add absolute ethanol (20-30 mL) to dissolve the reactants.

  • Add a catalytic amount of concentrated hydrochloric acid (3-4 drops) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 6-12 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.

  • If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then a small amount of cold ethanol.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Safety Precautions:

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

Data Presentation

The following table summarizes the expected products and hypothetical yields for the reaction with various aromatic aldehydes. Note: These are predicted outcomes, and actual experimental results may vary.

AldehydeProduct Structure (Proposed)Hypothetical Yield (%)
Benzaldehyde4-(4-(dimethylamino)phenyl)-5-bromo-6-phenyl-3,4-dihydropyrimidin-2(1H)-one65-75
4-Chlorobenzaldehyde6-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-5-bromo-3,4-dihydropyrimidin-2(1H)-one70-80
4-Methoxybenzaldehyde4-(4-(dimethylamino)phenyl)-5-bromo-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one60-70
4-Nitrobenzaldehyde4-(4-(dimethylamino)phenyl)-5-bromo-6-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one55-65

Experimental Workflow

G start Start: Assemble Reactants reaction Three-Component Reaction in Ethanol with HCl Catalyst start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: Quench with Water, Extract with Ethyl Acetate monitoring->workup Complete purification Purification: Recrystallization or Column Chromatography workup->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for the synthesis.

Potential Applications and Further Research

The synthesized dihydropyrimidine derivatives can be screened for a variety of biological activities, leveraging the known pharmacological importance of this scaffold. The presence of the bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

G synthesis Synthesized Dihydropyrimidine Library primary_screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) synthesis->primary_screening hit_id Hit Identification primary_screening->hit_id lead_opt Lead Optimization (SAR Studies via Cross-Coupling at C5-Br) hit_id->lead_opt lead_opt->synthesis Iterative Synthesis preclinical Preclinical Development lead_opt->preclinical

Caption: Logical workflow for drug discovery applications.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Involving 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of various heterocyclic compounds utilizing 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone as a key starting material. The use of microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products.[1][2] These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction to Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis. By utilizing microwave energy, reactions can be heated uniformly and rapidly, leading to a significant acceleration of chemical transformations.[3] This technique is particularly advantageous for the synthesis of heterocyclic compounds, which form the backbone of many pharmaceutical agents. The protocols outlined below focus on the synthesis of imidazopyridines and thiazoles, two classes of heterocycles with diverse biological activities.

Data Presentation: Reaction Condition Comparison

The following tables summarize quantitative data from various studies, highlighting the efficiency of microwave-assisted synthesis for key heterocyclic scaffolds.

Table 1: Synthesis of Imidazopyridine Derivatives

EntryReactantsMethodCatalyst/SolventTemperature (°C)TimeYield (%)Reference
12-Aminopyridine, Phenacyl bromideMicrowaveEthanol1005-15 minHigh[1]
22-Aminopyridine, Phenacyl bromidesMicrowaveNot SpecifiedNot Specified60 s24-99[4]
32-Aminopyridine, Aldehyde, IsocyanideMicrowaveSc(OTf)₃ / Methanol8010-20 minHigh[1]
42-Azidobenzaldehyde, 2-Aminopyridine, IsocyanideMicrowaveNH₄Cl / Ethanol6030 min89[5]
53-Formyl-chromone, 2-Aminopyridine, IsocyanideMicrowaveNH₄Cl / EthanolNot Specified15 min36[6]

Table 2: Synthesis of 2-Aminothiazole Derivatives

EntryReactantsMethodReagents/SolventPower (W)TimeYield (%)Reference
1Substituted acetophenone, ThioureaMicrowaveI₂ / Rectified Spirit1106-8 minHigh[7]
22-Hydroxy-5-methyl acetophenone, ThioureaMicrowaveBr₂ / Rectified Spirit1106-8 min90[7]

Experimental Protocols

The following are detailed protocols for the microwave-assisted synthesis of imidazopyridines and thiazoles.

Protocol 1: Microwave-Assisted Synthesis of 2-(4-(dimethylamino)phenyl)imidazo[1,2-a]pyridines

This protocol describes the reaction of a 2-aminopyridine with this compound.

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • This compound (1.0 mmol)

  • Ethanol (3 mL)

  • 10 mL microwave synthesis vial

  • Magnetic stirrer bar

Instrumentation:

  • CEM Discover SP Microwave Synthesizer or equivalent

Procedure:

  • To a 10 mL microwave synthesis vial, add 2-aminopyridine (1.0 mmol), this compound (1.0 mmol), and a magnetic stirrer bar.

  • Add 3 mL of ethanol to the vial.

  • Seal the vial with a cap and place it in the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 100°C for 10 minutes with stirring.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid with cold ethanol to afford the purified product.

Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis

This protocol outlines the one-pot synthesis of 2-amino-4-(4-(dimethylamino)phenyl)thiazole.

Materials:

  • This compound (0.01 mol)

  • Thiourea (0.01 mol)

  • Iodine (catalytic amount)

  • Rectified spirit (10 mL)

  • Microwave-safe reaction vessel

Instrumentation:

  • Domestic or commercial microwave oven (e.g., IFB, 110 W, 2450 Hz)[7]

Procedure:

  • In a microwave-safe vessel, combine this compound (0.01 mol) and thiourea (0.01 mol) in 10 mL of rectified spirit.

  • Add a catalytic amount of iodine to the mixture.

  • Thoroughly mix the contents.

  • Place the vessel in the microwave oven and irradiate at 110 W for 6-8 minutes, with intermittent cooling if necessary.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water.

  • Boil the mixture and then filter it.

  • To the filtrate, add ammonium hydroxide (NH₄OH) to adjust the pH to 10, which will precipitate the thiazole product.[7]

  • Filter the solid, wash with water, and dry.

  • Recrystallize the product from ethanol to obtain pure 2-amino-4-(4-(dimethylamino)phenyl)thiazole.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of imidazopyridine synthesized from this compound have shown significant potential as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[8][9] Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a major focus of anticancer drug development.[10]

PI3K Signaling Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K) pathway is frequently hyperactivated in human cancers and plays a central role in cell proliferation, survival, and angiogenesis.[10][11] Imidazopyridine derivatives have been designed and synthesized as potent inhibitors of PI3Kα, a key isoform in this pathway.[10][11]

Below is a diagram illustrating the PI3K signaling pathway and the point of inhibition by a synthesized imidazopyridine derivative.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation AKT Akt PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Imidazopyridine Imidazopyridine Derivative Imidazopyridine->PI3K Inhibition

Caption: PI3K signaling pathway and inhibition by an imidazopyridine derivative.

Experimental Workflow and Logical Relationships

The general workflow for the microwave-assisted synthesis and subsequent biological evaluation is depicted below.

workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Reactants This compound + Other Reactants Microwave Microwave Irradiation (Controlled Time, Temp, Power) Reactants->Microwave Workup Workup & Purification (Filtration, Recrystallization) Microwave->Workup Product Pure Heterocyclic Product Workup->Product Screening Biological Screening (e.g., Kinase Inhibition Assay) Product->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow from synthesis to biological evaluation.

References

Application of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone is a versatile synthetic intermediate with significant potential in the development of novel agrochemicals. Its reactive α-bromoketone functionality allows for the construction of various heterocyclic scaffolds known to possess fungicidal, herbicidal, and insecticidal properties. The presence of the electron-donating dimethylamino group can influence the electron density of the aromatic ring, potentially modulating the biological activity and selectivity of the resulting agrochemical compounds.

The primary application of this compound in agrochemical synthesis is as a precursor for the synthesis of substituted thiazole derivatives via the Hantzsch thiazole synthesis.[1] Thiazole-based compounds are a well-established class of agrochemicals with diverse modes of action.

Fungicidal Applications

Thiazole derivatives synthesized from this compound are promising candidates for the development of new fungicides. Many thiazole-containing compounds exhibit potent antifungal activity by inhibiting key fungal metabolic pathways.

Mechanism of Action: The primary mode of action for many thiazole fungicides is the inhibition of ergosterol biosynthesis in fungal cell membranes. Specifically, they target the enzyme 14α-demethylase (CYP51), which is a critical enzyme in the conversion of lanosterol to ergosterol. The disruption of ergosterol production leads to a dysfunctional cell membrane, ultimately causing fungal cell death.

Representative Fungicidal Activity of Thiazole Derivatives

Compound IDTarget FungiEC50 (µg/mL)Reference
Thiazole Derivative ASclerotinia sclerotiorum0.22[2]
Thiazole Derivative BSclerotinia sclerotiorum0.39[2]
Commercial Fungicide (Carbendazim)Sclerotinia sclerotiorum0.70[2]
Herbicidal Applications

Substituted thiazoles derived from this compound also show potential as herbicides. Certain thiazole compounds have been found to interfere with essential plant physiological processes, leading to weed growth inhibition and death.

Mechanism of Action: A key herbicidal mode of action for some thiazole derivatives is the inhibition of protoporphyrinogen oxidase (PPO).[3][4] PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

Representative Herbicidal Activity of Thiazole Derivatives

Compound IDTarget WeedInhibition (%) at 150 g ai/haReference
Thiazole Derivative CAmaranthus retroflexus80[3]
Thiazole Derivative DEclipta prostrata80[3]
Insecticidal Applications

The thiazole scaffold is also a component of several important insecticides. By reacting this compound with appropriate reagents, novel insecticidal compounds can be developed.

Mechanism of Action: Many thiazole-based insecticides, such as thiamethoxam and clothianidin, act as neonicotinoids.[5] These compounds are agonists of the nicotinic acetylcholine receptor (nAChR) in insects. They bind to the receptor, causing continuous stimulation of nerve cells, which leads to paralysis and death of the insect.

Representative Insecticidal Activity of Thiazole Derivatives

Compound IDTarget InsectLC50 (mg/L)Reference
Thiazole Derivative EPlutella xylostella23.94[6]
Thiazole Derivative FPlutella xylostella30.37[6]

Experimental Protocols

Synthesis of 2-amino-4-(4-(dimethylamino)phenyl)thiazole

This protocol details the synthesis of a key thiazole intermediate from this compound using the Hantzsch thiazole synthesis.

Materials:

  • This compound (1.0 mmol, 242.11 mg)

  • Thiourea (1.2 mmol, 91.36 mg)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Beaker (100 mL)

  • Crushed ice

  • Buchner funnel and filter paper

  • Deionized water

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol) and thiourea (1.2 mmol).

  • Add 10 mL of ethanol to the flask.

  • The reaction mixture is refluxed with stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled reaction mixture is then poured into a 100 mL beaker containing crushed ice.

  • A precipitate will form, which is the hydrobromide salt of the product.

  • The precipitate is collected by vacuum filtration using a Buchner funnel.

  • The collected solid is washed with cold deionized water.

  • To obtain the free base, the solid is suspended in water and a saturated solution of sodium bicarbonate is added until the pH is neutral or slightly basic.

  • The resulting solid is collected by vacuum filtration, washed with deionized water, and dried in a vacuum oven.

Expected Yield: 80-90%

Characterization: The final product can be characterized by melting point determination, and spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate Product cluster_workup Workup and Purification cluster_final Final Product start1 This compound reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) start1->reaction start2 Thiourea start2->reaction intermediate 2-amino-4-(4-(dimethylamino)phenyl)thiazole (hydrobromide salt) reaction->intermediate workup Neutralization (NaHCO3) Filtration Drying intermediate->workup final 2-amino-4-(4-(dimethylamino)phenyl)thiazole workup->final

Caption: Synthetic workflow for 2-amino-4-(4-(dimethylamino)phenyl)thiazole.

G Thiazole_Fungicide Thiazole Fungicide CYP51 14α-demethylase (CYP51) Thiazole_Fungicide->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Blocked Conversion Lanosterol Lanosterol Lanosterol->CYP51 Substrate Fungal_Cell_Membrane Fungal Cell Membrane Synthesis Ergosterol->Fungal_Cell_Membrane Essential Component Disrupted_Membrane Disrupted Cell Membrane (Fungal Cell Death) Fungal_Cell_Membrane->Disrupted_Membrane Leads to

Caption: Fungicidal mechanism of action of thiazole derivatives.

G Thiazole_Insecticide Thiazole Insecticide (Neonicotinoid) nAChR Nicotinic Acetylcholine Receptor (nAChR) Thiazole_Insecticide->nAChR Binds to (Agonist) Nerve_Cell Postsynaptic Nerve Cell nAChR->Nerve_Cell Activates Acetylcholine Acetylcholine Acetylcholine->nAChR Natural Ligand Overstimulation Continuous Nerve Stimulation (Paralysis and Death) Nerve_Cell->Overstimulation Leads to

Caption: Insecticidal mechanism of action of thiazole derivatives.

References

Application Notes and Protocols for the Derivatization of Primary Amines with 4-(Dimethylamino)phenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of primary amines is a critical step in many analytical workflows, particularly in pharmaceutical and biomedical research. It enhances the detectability and chromatographic behavior of amine-containing compounds, which often exhibit poor spectrophotometric properties and chromatographic retention in their native forms. 4-(Dimethylamino)phenacyl bromide (DmPABr) is a versatile derivatizing agent that reacts with primary amines to form highly chromophoric and stable derivatives. This reaction significantly improves the sensitivity of detection, especially in High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) detectors.

These application notes provide a comprehensive overview and detailed protocols for the efficient derivatization of primary amines using DmPABr. The resulting 4-(dimethylamino)phenacyl derivatives are amenable to sensitive quantification, making this method highly suitable for the analysis of low-level primary amines in complex matrices. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the primary amine attacks the electrophilic carbon of the phenacyl bromide, displacing the bromide ion.

Reaction Mechanism

The derivatization of a primary amine with 4-(Dimethylamino)phenacyl bromide is a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic α-carbon of the phenacyl bromide. This leads to the formation of a covalent bond between the nitrogen and the phenacyl group, with the concurrent displacement of the bromide ion as a leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct and drive the reaction to completion.

G Reaction of a Primary Amine with 4-(Dimethylamino)phenacyl bromide cluster_reactants Reactants cluster_products Products Amine R-NH₂ Primary Amine Amine->Reaction + DmPABr 4-(Dimethylamino)phenacyl bromide (CH₃)₂N-C₆H₄-C(=O)CH₂Br DmPABr->Reaction + Base Derivative Derivatized Amine (CH₃)₂N-C₆H₄-C(=O)CH₂-NH-R HBr Hydrobromic Acid HBr Derivative->HBr + Reaction->Derivative

Caption: Reaction of a primary amine with 4-(Dimethylamino)phenacyl bromide.

Quantitative Data Summary

The derivatization of primary amines with 4-(Dimethylamino)phenacyl bromide significantly enhances detection sensitivity, allowing for low limits of detection (LOD) and quantification (LOQ). The following table summarizes quantitative data for the analysis of various primary amines after derivatization with DmPABr, primarily using HPLC-MS/MS.

Analyte (Primary Amine)Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference
Most Amino AcidsUPLC-MS/MS< 20 nM-> 0.99[1]
N-acetylated Amino AcidsUPLC-MS/MS< 5 nM-> 0.99[1]
AlanineUPLC-MS/MS-0.1 µM> 0.99[2]
Aspartic AcidUPLC-MS/MS-0.05 µM> 0.99[2]
Glutamic AcidUPLC-MS/MS-0.05 µM> 0.99[2]
PhenylalanineUPLC-MS/MS-0.02 µM> 0.99[2]

Note: The limits of detection and quantification can vary depending on the specific analytical instrumentation and matrix effects.

Experimental Protocols

Materials and Reagents
  • 4-(Dimethylamino)phenacyl bromide (DmPABr) : High purity grade.

  • Primary Amine Standards : Analytical grade.

  • Acetonitrile (ACN) : HPLC or LC-MS grade.

  • Methanol (MeOH) : HPLC or LC-MS grade.

  • Water : HPLC or LC-MS grade.

  • Triethylamine (TEA) or Triethanolamine (TEOA) : For use as a base.

  • Formic Acid (FA) : LC-MS grade (for mobile phase modification).

  • Ammonium Acetate : LC-MS grade (for mobile phase modification).

  • Microcentrifuge tubes or autosampler vials

  • Vortex mixer

  • Heating block or water bath

  • Syringe filters (0.22 µm)

Standard Solution Preparation
  • Primary Amine Stock Solutions (1 mg/mL) : Accurately weigh 10 mg of each primary amine standard and dissolve in 10 mL of a suitable solvent (e.g., water/methanol 1:1, v/v). Store at 4°C.

  • Working Standard Solutions : Prepare a series of working standard solutions by diluting the stock solutions with the appropriate solvent to achieve the desired concentrations for calibration curves.

  • Derivatization Reagent Solution (10 mM DmPABr) : Dissolve an appropriate amount of DmPABr in acetonitrile to make a 10 mM solution. Prepare this solution fresh daily and protect it from light.

  • Base Solution (e.g., 750 mM TEOA) : Prepare a 750 mM solution of triethanolamine in water.

Derivatization Protocol

The following protocol is a general guideline and may require optimization for specific primary amines and sample matrices.

G Experimental Workflow for Derivatization of Primary Amines cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Sample 1. Pipette Sample/Standard (e.g., 50 µL) Base 2. Add Base (e.g., 20 µL of 750 mM TEOA) Sample->Base Reagent 3. Add DmPABr Solution (e.g., 20 µL of 10 mM DmPABr) Base->Reagent Vortex 4. Vortex Mix Reagent->Vortex Incubate 5. Incubate (e.g., 60°C for 30 min) Vortex->Incubate Dilute 6. Dilute (optional) Incubate->Dilute Filter 7. Filter (0.22 µm) Dilute->Filter Inject 8. Inject into HPLC Filter->Inject

Caption: Experimental workflow for the derivatization of primary amines.

Step-by-Step Procedure:

  • Sample Aliquoting : In a microcentrifuge tube or autosampler vial, add 50 µL of the primary amine standard solution or sample extract.

  • Addition of Base : Add 20 µL of the 750 mM triethanolamine (TEOA) solution to the sample.

  • Addition of Derivatizing Reagent : Add 20 µL of the 10 mM 4-(Dimethylamino)phenacyl bromide solution in acetonitrile.

  • Mixing : Vortex the mixture thoroughly for 30 seconds to ensure homogeneity.

  • Incubation : Place the vial in a heating block or water bath set at 60°C for 30 minutes. Optimization of incubation time and temperature may be necessary for different analytes.[2]

  • Quenching/Dilution (Optional) : After incubation, the reaction can be stopped by adding an acidic solution or by dilution with the initial mobile phase. For many applications, direct injection after cooling to room temperature is sufficient. If necessary, dilute the sample with the mobile phase to fall within the calibration range.

  • Filtration : Filter the final solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

  • Analysis : Inject an appropriate volume (e.g., 5-10 µL) of the filtered solution into the HPLC system for analysis.

HPLC-UV/MS Analysis Conditions (General Example)
  • Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.

  • Mobile Phase A : Water with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B : Acetonitrile or methanol with 0.1% formic acid.

  • Gradient : A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the derivatized amines.

  • Flow Rate : 0.2 - 0.5 mL/min.

  • Column Temperature : 30 - 40°C.

  • UV Detection : Monitor at the wavelength of maximum absorbance for the DmPABr derivatives (typically around 260-270 nm).

  • MS Detection : Use electrospray ionization (ESI) in positive ion mode. Monitor for the specific precursor and product ions of the derivatized amines.

Troubleshooting

  • Low Derivatization Yield :

    • Ensure the DmPABr solution is fresh, as it can degrade over time.

    • Optimize the base concentration and type.

    • Increase the reaction temperature or time.

    • Ensure the reaction pH is sufficiently basic.

  • Multiple Peaks for a Single Analyte :

    • This may indicate incomplete derivatization or side reactions. Re-optimize the reaction conditions.

    • The primary amine may react twice with the DmPABr. Adjusting the stoichiometry of the reactants can help control this.[3]

  • Poor Peak Shape :

    • Adjust the mobile phase composition and pH.

    • Ensure the sample solvent is compatible with the mobile phase.

Conclusion

Derivatization of primary amines with 4-(Dimethylamino)phenacyl bromide is a robust and sensitive method for their quantification in various matrices. The straightforward protocol, coupled with the significant enhancement in detectability, makes it a valuable tool for researchers in drug development and other scientific fields. Proper optimization of the reaction and chromatographic conditions is crucial for achieving accurate and reproducible results.

References

Application Notes and Protocols: Synthesis of Imidazopyridines using 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of imidazopyridines utilizing 2-bromo-1-(4-(dimethylamino)phenyl)ethanone as a key reagent. Imidazopyridines are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including their use as antiviral, anti-inflammatory, and anticancer agents. The dimethylamino functional group on the phenyl ring can also be a crucial feature for biological activity and a handle for further chemical modifications.

Overview

The primary synthetic route to imidazopyridines discussed herein is the classical condensation reaction between a 2-aminopyridine derivative and an α-haloketone, in this case, this compound. This method is a reliable and straightforward approach to constructing the imidazo[1,2-a]pyridine scaffold.

Reaction Principle

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction, followed by an intramolecular cyclization and subsequent dehydration. The initial step involves the nucleophilic attack of the pyridine nitrogen of the 2-aminopyridine on the electrophilic carbon bearing the bromine atom in this compound. This forms a pyridinium salt intermediate. Subsequent deprotonation of the exocyclic amino group allows for an intramolecular cyclization, and a final dehydration step yields the aromatic imidazopyridine ring system.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of imidazopyridine derivatives. While a specific protocol for the direct reaction of this compound with unsubstituted 2-aminopyridine is not explicitly detailed in the provided search results, a closely related synthesis of a substituted derivative provides a robust template. The synthesis of 2-(4'-(dimethylamino)phenyl)-6-iodoimidazo[1,2-a]pyridine is presented as a representative example.

Protocol 1: Synthesis of 2-(4'-(Dimethylamino)phenyl)-6-iodoimidazo[1,2-a]pyridine

This protocol is adapted from the synthesis of precursors for radiolabeled β-amyloid imaging agents.[1]

Materials:

  • 2-Amino-5-iodopyridine

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of 2-amino-5-iodopyridine (1 equivalent) in ethanol, add sodium bicarbonate (2 equivalents) and this compound (1.1 equivalents).

  • Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.

Data Presentation

The following table summarizes the key reactants and expected product for the synthesis of a representative imidazopyridine derivative.

Starting Material 1Starting Material 2ProductYield
2-Amino-5-iodopyridineThis compound2-(4'-(Dimethylamino)phenyl)-6-iodoimidazo[1,2-a]pyridineNot explicitly stated, but related syntheses suggest moderate to good yields are achievable.

Visualizations

Reaction Scheme

G Synthesis of 2-(4'-(Dimethylamino)phenyl)imidazo[1,2-a]pyridine cluster_reactants Reactants cluster_product Product cluster_conditions Conditions r1 This compound p1 2-(4'-(Dimethylamino)phenyl)imidazo[1,2-a]pyridine r1->p1 + r2 2-Aminopyridine r2->p1 c1 Solvent (e.g., Ethanol) c2 Base (e.g., NaHCO3) c3 Heat (Reflux)

Caption: General reaction scheme for the synthesis of imidazopyridines.

Experimental Workflow

G Experimental Workflow for Imidazopyridine Synthesis start Start reactants Combine 2-aminopyridine, This compound, and NaHCO3 in Ethanol start->reactants reflux Reflux reaction mixture (6-8 hours) reactants->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete workup Cool, concentrate, and perform aqueous workup monitor->workup Complete extraction Extract with Dichloromethane workup->extraction drying Dry organic layer (Na2SO4) extraction->drying evaporation Remove solvent under reduced pressure drying->evaporation purification Purify by column chromatography evaporation->purification product Obtain pure 2-(4'-(dimethylamino)phenyl)imidazo[1,2-a]pyridine purification->product end End product->end

Caption: Step-by-step workflow for the synthesis and purification.

Applications in Drug Development

Imidazopyridine derivatives are of significant interest in drug discovery. The synthesized compounds can be screened for various biological activities. For instance, certain imidazopyridine derivatives have been investigated as potential radioligands for imaging β-amyloid plaques in Alzheimer's disease.[1] The dimethylamino group can play a role in receptor binding or can be a site for further chemical elaboration to optimize pharmacokinetic and pharmacodynamic properties.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Reactions with 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures and application notes for chemical reactions involving 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone. The primary focus is on the Hantzsch thiazole synthesis, a versatile method for creating substituted thiazole derivatives, which are of significant interest in medicinal chemistry due to their wide range of biological activities.

Overview of Reactions and Applications

This compound is a valuable α-haloketone intermediate. Its primary application lies in the Hantzsch thiazole synthesis, where it reacts with a thioamide-containing compound to form a thiazole ring. The resulting 2-amino-4-(4-(dimethylamino)phenyl)thiazole and its derivatives are scaffolds for developing novel therapeutic agents.

Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1] Recent studies have highlighted their potential as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[2][3]

Experimental Protocols

Hantzsch Thiazole Synthesis of 2-amino-4-(4-(dimethylamino)phenyl)thiazole

This protocol details the synthesis of 2-amino-4-(4-(dimethylamino)phenyl)thiazole from this compound and thiourea.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of this compound in ethanol.

  • Addition of Thiourea: To the stirred solution, add 1.2 to 1.5 equivalents of thiourea.[4]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Expected Yield: Yields for Hantzsch thiazole synthesis can vary but are often reported to be good to excellent.[4]

Purification

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation

The following tables summarize the antimicrobial and antifungal activities of various thiazole derivatives, demonstrating the potential of compounds synthesized from this compound.

Table 1: Antibacterial Activity of Thiazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound TypeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference(s)
Phenylthiazole Derivatives1.56 - 31.251.561.56 - 6.256.25[5]
2-Aminothiazole Derivatives1-2---[6]
Thiazolyl-thiourea Derivatives4 - 16---[7]
Thiazole-1,3,5-triazine Derivatives----[5]

Table 2: Antifungal Activity of Thiazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound TypeCandida albicansAspergillus fumigatusAspergillus nigerReference(s)
2-Hydrazinyl-thiazole Derivatives3.9--[8]
Thienyl-substituted Thiazoles-6.25-[5]
Thiazole Derivatives--7.8 - 5.8[1]
2-Aminothiazole Derivatives-Azole resistant strains-[6]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Hantzsch thiazole synthesis.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A Dissolve this compound in Ethanol B Add Thiourea A->B C Reflux for 2-4 hours B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Neutralize with NaHCO3 Solution E->F G Vacuum Filtration F->G H Wash with Water G->H I Dry the Product H->I J Recrystallization or Column Chromatography I->J

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell processes and a target for cancer therapy. Thiazole derivatives have been identified as potential inhibitors of this pathway.[2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Growth mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Thiazole Thiazole Derivative Thiazole->PI3K Inhibition Thiazole->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

References

Application Notes and Protocols for One-Pot Syntheses Utilizing 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of a Versatile Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the pursuit of efficiency is paramount. One-pot syntheses and multi-component reactions (MCRs) represent a paradigm shift, enabling the construction of complex molecular architectures from simple precursors in a single, uninterrupted sequence.[1][2] This approach not only conserves time, energy, and resources but also minimizes waste, aligning with the principles of green chemistry.

At the heart of many such elegant syntheses lies the strategic selection of key building blocks. 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone is one such pivotal precursor. Its structure is ingeniously primed for reactivity: the α-bromoketone functionality provides two electrophilic sites—the carbonyl carbon and the α-carbon bearing the bromine—while the electron-donating dimethylamino group on the phenyl ring modulates the electronic properties of the molecule, influencing reaction rates and pathways.

This comprehensive guide details three distinct, robust, and highly relevant one-pot synthetic applications of this compound for the synthesis of quinoxalines, imidazopyridines, and 2-aminothiazoles. These heterocyclic scaffolds are privileged structures, frequently found in a vast array of biologically active compounds. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block to accelerate their research endeavors.

Application Note 1: Catalyst-Free, One-Pot Synthesis of 2-(4-(dimethylamino)phenyl)quinoxalines

Quinoxalines are a class of nitrogen-containing heterocycles that form the core of numerous compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[3][4] The reaction of an α-haloketone with an o-phenylenediamine is a classic and highly effective method for their synthesis. This protocol outlines a catalyst-free, one-pot procedure that is both efficient and environmentally benign.

Principle and Mechanistic Insight

The reaction proceeds through a two-step sequence within a single pot:

  • Initial N-Alkylation: The more nucleophilic amino group of the o-phenylenediamine attacks the α-carbon of the this compound, displacing the bromide ion. This forms an α-aminoketone intermediate.

  • Intramolecular Cyclization and Dehydration: The second amino group of the diamine then attacks the carbonyl carbon of the intermediate. The resulting cyclic hemiaminal readily undergoes dehydration (loss of a water molecule) to yield the aromatic quinoxaline ring system.

The electron-donating 4-(dimethylamino) group can subtly influence the reaction. While it activates the benzene ring, its primary electronic effect on the carbonyl group is to slightly reduce its electrophilicity. However, this is generally not a hindrance to the reaction, which is primarily driven by the formation of the stable aromatic heterocyclic product. A catalyst-free approach is often successful, particularly with heating, as the inherent nucleophilicity of the diamine is sufficient to initiate the reaction.[5]

G reagents This compound + o-Phenylenediamine intermediate α-Aminoketone Intermediate reagents->intermediate N-Alkylation cyclization Cyclic Hemiaminal intermediate->cyclization Intramolecular Condensation product 2-(4-(dimethylamino)phenyl)quinoxaline + H₂O + HBr cyclization->product Dehydration (Aromatization)

Caption: Reaction mechanism for quinoxaline synthesis.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Ethanol or Water

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 242.11 mg) and o-phenylenediamine (1.0 mmol, 108.14 mg).

  • Add ethanol or water (10 mL) to the flask. Using water as a solvent offers a greener reaction profile.[5]

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 3:7). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol or water to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from ethanol to afford the pure 2-(4-(dimethylamino)phenyl)quinoxaline.

Data Summary Table
ParameterConditionNotes
Catalyst NoneThe reaction proceeds efficiently without the need for a catalyst.[5]
Solvent Ethanol or WaterWater is a preferred green solvent.
Temperature 80-90 °C (Reflux)Heating is required to drive the reaction to completion.
Time 2-4 hoursMonitor by TLC for optimal reaction time.
Yield Good to ExcellentYields are typically high for this type of condensation.

Application Note 2: Microwave-Assisted One-Pot Synthesis of 2-(4-(dimethylamino)phenyl)imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are another class of privileged heterocyclic structures, known for their wide range of applications in medicinal chemistry.[6] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times.

Principle and Mechanistic Insight

Similar to the quinoxaline synthesis, this reaction follows a sequential N-alkylation and intramolecular cyclization pathway.

  • N-Alkylation: The pyridine nitrogen of 2-aminopyridine is more nucleophilic and attacks the α-carbon of the this compound, displacing the bromide and forming an N-phenacyl-2-aminopyridinium bromide intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.

Microwave irradiation dramatically accelerates this process by efficiently heating the polar solvent and reactants, leading to a significant reduction in reaction time compared to conventional heating.

G start Combine Reactants: This compound + 2-Aminopyridine in Ethanol mw_irradiation Microwave Irradiation (100°C, 10-20 min) start->mw_irradiation cooling Cool to Room Temperature mw_irradiation->cooling filtration Filter Precipitate cooling->filtration washing Wash with Cold Ethanol filtration->washing purification Recrystallize from Ethanol washing->purification

Caption: Workflow for microwave-assisted imidazopyridine synthesis.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • 2-Aminopyridine (1.0 eq)

  • Ethanol (anhydrous)

  • Microwave synthesis vial (10 mL) with a magnetic stirrer bar

  • Microwave reactor

Procedure:

  • In a 10 mL microwave synthesis vial, place this compound (1.0 mmol, 242.11 mg), 2-aminopyridine (1.0 mmol, 94.11 mg), and a magnetic stirrer bar.

  • Add 3-5 mL of ethanol to the vial.

  • Seal the vial securely with a cap.

  • Place the vial inside the microwave reactor cavity.

  • Irradiate the reaction mixture at a constant temperature of 100°C for 10-20 minutes with stirring.

  • After the irradiation is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Collect the solid by filtration and wash with a small amount of cold ethanol.

  • The product can be purified by recrystallization from ethanol to yield pure 2-(4-(dimethylamino)phenyl)imidazo[1,2-a]pyridine.

Data Summary Table
ParameterConditionNotes
Heating Microwave IrradiationSignificantly reduces reaction time compared to conventional heating.
Solvent EthanolActs as an effective solvent for the reactants and absorbs microwave energy well.
Temperature 100 °CProvides sufficient energy for the reaction while minimizing side products.
Time 10-20 minutesRapid synthesis is a key advantage of this method.
Yield HighMicrowave-assisted synthesis often leads to improved yields.

Application Note 3: One-Pot, Three-Component Synthesis of 2-Amino-4-(4-(dimethylamino)phenyl)thiazoles

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, found in a multitude of FDA-approved drugs. The Hantzsch thiazole synthesis is the most fundamental method for its construction. This application note describes a one-pot, three-component variation, a highly efficient approach to this valuable scaffold.

Principle and Mechanistic Insight

This reaction is a classic example of a multi-component synthesis where three starting materials combine to form the final product in a single step.

  • Thiourea as a Dinucleophile: Thiourea possesses two nucleophilic centers: the sulfur atom and the two nitrogen atoms.

  • Reaction Cascade: The sulfur atom of thiourea first attacks the α-carbon of this compound, displacing the bromide to form an S-alkylated isothiourea intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the isothiourea intermediate then attacks the electrophilic carbonyl carbon.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable aromatic 2-aminothiazole ring.

The electron-donating dimethylamino group on the phenyl ring enhances the electron density of the aromatic system and can influence the overall electronic properties of the final compound. This one-pot approach is highly atom-economical and efficient.[7]

G reagents This compound + Thiourea intermediate Isothiourea Intermediate reagents->intermediate S-Alkylation cyclization Cyclic Intermediate intermediate->cyclization Intramolecular Condensation product 2-Amino-4-(4-(dimethylamino)phenyl)thiazole + H₂O + HBr cyclization->product Dehydration

Caption: Hantzsch synthesis mechanism for 2-aminothiazoles.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 242.11 mg) in ethanol (15 mL).

  • Add thiourea (1.2 mmol, 91.36 mg) to the solution.

  • Heat the reaction mixture to reflux (around 80 °C) with stirring.

  • The reaction is typically complete within 3-5 hours. Monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide. This will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-(dimethylamino)phenyl)thiazole.

Data Summary Table
ParameterConditionNotes
Reactants α-Bromoketone, ThioureaA slight excess of thiourea can be beneficial.
Solvent EthanolA common and effective solvent for this reaction.
Temperature 80 °C (Reflux)Ensures a reasonable reaction rate.
Time 3-5 hoursReaction progress should be monitored by TLC.
Work-up Basic neutralizationImportant for precipitating the free base form of the product.
Yield Good to ExcellentThis is a high-yielding and reliable reaction.

Conclusion

This compound stands out as a highly valuable and versatile building block for the efficient, one-pot synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols detailed in these application notes for the synthesis of quinoxalines, imidazopyridines, and 2-aminothiazoles demonstrate the power of this reagent in modern organic synthesis. By leveraging both traditional and microwave-assisted techniques, researchers can rapidly access complex molecular scaffolds, thereby accelerating the pace of innovation in drug discovery and materials science.

References

The Role of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone in the Synthesis of α-Amino Ketones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone is a versatile bifunctional molecule featuring both a ketone and a reactive α-bromo group. While its structure might suggest participation in reactions like the Mannich condensation, its primary and most synthetically valuable role is as a potent electrophile in the alkylation of amines. This reaction provides a direct route to the synthesis of α-amino ketones, a structural motif present in numerous biologically active compounds and a valuable intermediate in medicinal chemistry.

This document provides detailed application notes and experimental protocols for the synthesis of α-amino ketones using this compound. It is crucial to note that this transformation is not a classic Mannich reaction but rather a bimolecular nucleophilic substitution (SN2). Mannich bases are β-amino ketones, whereas this method yields α-amino ketones.

Reaction Principle: SN2 Alkylation of Amines

The core reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic α-carbon of this compound. The bromide ion serves as an excellent leaving group, facilitating the formation of a new carbon-nitrogen bond. The electron-donating dimethylamino group on the phenyl ring can influence the reactivity of the molecule.

A significant consideration in this synthesis is the potential for over-alkylation, where the initially formed secondary amine product can react further with another molecule of the α-bromo ketone, leading to the formation of a tertiary amine. To achieve selective mono-alkylation, careful control of the reaction conditions is essential.

Experimental Protocols

General Protocol for the Synthesis of α-Amino Ketones

This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine, benzylamine)

  • Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Amine Addition: Dissolve the starting material in a suitable anhydrous solvent. To this solution, add the primary or secondary amine (1.1 - 2.0 eq). The use of a slight excess of the amine can help to minimize over-alkylation.

  • Base Addition: Add a non-nucleophilic base (1.5 - 2.5 eq) to the reaction mixture. The base is crucial for neutralizing the hydrobromic acid generated during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (amine hydrobromide salt) has formed, it can be removed by filtration. The filtrate is then typically washed with water or a mild aqueous acid to remove any remaining base and salt. The organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

  • Purification: The solvent is removed from the organic layer under reduced pressure using a rotary evaporator. The crude product is then purified by a suitable method, most commonly column chromatography on silica gel, to yield the pure α-amino ketone.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of α-amino ketones from α-bromo ketones and various amines. Please note that these are representative examples and optimal conditions may vary depending on the specific substrates used.

Starting α-Bromo KetoneAmineBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-1-phenylethanoneMorpholineK₂CO₃AcetonitrileReflux485
2-Bromo-1-(4-chlorophenyl)ethanonePiperidineTriethylamineTHFRT1292
2-Bromo-1-(4-methoxyphenyl)ethanoneBenzylamineDIPEADMF50678
This compound User-definedUser-definedUser-definedOptimizedTBDTBD

Data in this table is illustrative and based on general procedures for similar reactions. TBD: To be determined through experimentation.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the SN2 reaction mechanism for the synthesis of α-amino ketones and a typical experimental workflow.

Caption: SN2 reaction mechanism for α-amino ketone synthesis.

workflow start Start setup Reaction Setup: - this compound - Anhydrous Solvent start->setup addition Add Amine and Non-nucleophilic Base setup->addition reaction Stir under Inert Atmosphere (Monitor by TLC) addition->reaction workup Work-up: - Filtration (optional) - Aqueous Wash - Drying reaction->workup purification Purification: - Solvent Removal - Column Chromatography workup->purification product Isolated α-Amino Ketone purification->product

Caption: Experimental workflow for α-amino ketone synthesis.

Signaling Pathways and Further Applications

While this synthetic method does not directly involve a signaling pathway, the resulting α-amino ketones are of significant interest to drug development professionals. This structural motif is found in a variety of pharmacologically active molecules. For example, derivatives of α-amino ketones can exhibit a range of biological activities, including but not limited to:

  • Antidepressant activity: Some synthetic cathinones, which are α-amino ketones, are known to interact with monoamine transporters.

  • Anticancer properties: Certain α-amino ketone derivatives have been investigated for their cytotoxic effects on cancer cell lines.

  • Enzyme inhibition: The ketone and amine functionalities can interact with the active sites of various enzymes, leading to potential therapeutic applications.

The synthesized α-amino ketones can also serve as versatile building blocks for the synthesis of more complex heterocyclic compounds, such as imidazoles, oxazoles, and pyrazines, which are prevalent scaffolds in medicinal chemistry.

Conclusion

This compound is a valuable reagent for the synthesis of α-amino ketones via a robust SN2 reaction with primary and secondary amines. While this reaction is distinct from the classic Mannich reaction, it provides efficient access to a class of compounds with significant potential in pharmaceutical research and drug development. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis and applications of these valuable molecules. Careful optimization of reaction conditions is recommended to achieve high yields and selectivity for the desired mono-alkylated products.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and relevant technical data.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Q1: My compound is not dissolving in the hot solvent.

A1: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent to dissolve the crude product at the solvent's boiling point. Add small increments of hot solvent until the solid dissolves.

  • Inappropriate Solvent Choice: The selected solvent may be a poor choice for this compound. Refer to the solvent selection guide in the experimental protocol. A different solvent or a mixed solvent system might be necessary.

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If a small amount of solid remains after adding a significant amount of hot solvent, it is likely an impurity. In this case, perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q2: No crystals are forming upon cooling.

A2: The absence of crystal formation is a common problem with several potential solutions:

  • Too Much Solvent: The most frequent cause is using an excessive amount of solvent, which keeps the compound in solution even at lower temperatures.[1] To address this, evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. This creates a rough surface that can initiate crystal nucleation.

    • Add a seed crystal of pure this compound. A tiny crystal of the desired compound can act as a template for further crystal growth.

    • Cool the solution in an ice bath to further decrease the solubility of the compound.

Q3: The compound "oils out" instead of forming crystals.

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a known issue with some substituted acetophenones. The oil can trap impurities, hindering purification. Here's how to troubleshoot this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to lower the saturation point and allow for a slower cooling process.

  • Slower Cooling: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.

  • Change the Solvent System: If oiling out persists, the chosen solvent may not be ideal. A lower boiling point solvent or a different mixed solvent system might be more effective.

Q4: The purity of the recrystallized product is low.

A4: Low purity after recrystallization can be due to:

  • Trapped Impurities: If crystallization occurs too rapidly, impurities can be trapped within the crystal lattice. Ensure a slow cooling rate to allow for the formation of pure crystals.

  • Insufficient Washing: The crystals may not have been washed adequately after filtration, leaving behind mother liquor containing impurities. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Co-precipitation of Impurities: If an impurity has similar solubility to the desired compound in the chosen solvent, it may co-crystallize. In this case, a different purification technique or a different recrystallization solvent may be required.

Frequently Asked Questions (FAQs)

Q: What is the expected melting point of pure this compound?

A: The reported melting point is in the range of 89-92°C.[2][3] A sharp melting point within this range is a good indicator of purity.

Q: What are the best solvents for the recrystallization of this compound?

Q: What are the main safety precautions to consider when handling this compound?

A: This compound is a skin and eye irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Quantitative Data

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
Melting Point 89-92 °C[2][3]
Appearance Solid
Solubility (Qualitative) Sparingly soluble in Chloroform, Slightly soluble in DMSO

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The optimal solvent and volumes should be determined by preliminary small-scale tests.

1. Solvent Selection:

  • Place a small amount of the crude compound (approx. 20-30 mg) into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate) to each test tube at room temperature to assess solubility. An ideal solvent will dissolve the compound poorly at room temperature.

  • Heat the test tubes that showed poor solubility at room temperature. A good recrystallization solvent will dissolve the compound completely at its boiling point.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystals upon cooling.

  • If a single solvent is not suitable, a mixed solvent system (e.g., ethanol-water) can be tested. Dissolve the compound in the "good" solvent (in which it is more soluble) and add the "poor" solvent (in which it is less soluble) dropwise at the boiling point until the solution becomes cloudy. Then add a few drops of the "good" solvent to redissolve the precipitate.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution.

  • Continue adding the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Preheat a funnel and a receiving Erlenmeyer flask.

  • Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be performed quickly to prevent premature crystallization in the funnel.

4. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

6. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

7. Characterization:

  • Determine the melting point of the dried crystals. A narrow melting point range close to the literature value indicates high purity.

  • Calculate the percent recovery.

Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve no_dissolve Issue: Solid Not Dissolving dissolve->no_dissolve hot_filtration Insoluble Impurities Present? Perform Hot Filtration dissolve->hot_filtration Solid remains? cool Cool Solution crystals_form Crystals Form? cool->crystals_form collect_crystals Collect, Wash, and Dry Crystals crystals_form->collect_crystals Yes no_crystals Issue: No Crystals Form crystals_form->no_crystals No oiling_out Issue: 'Oiling Out' crystals_form->oiling_out Oil Forms end_success Pure Product collect_crystals->end_success add_solvent Add More Hot Solvent no_dissolve->add_solvent change_solvent Change Solvent/ Use Mixed Solvents no_dissolve->change_solvent add_solvent->dissolve hot_filtration->dissolve No hot_filtration->cool Yes change_solvent->dissolve too_much_solvent Too Much Solvent? Evaporate Some Solvent no_crystals->too_much_solvent too_much_solvent->cool Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Supercool too_much_solvent->induce_crystallization No induce_crystallization->cool oiling_out->change_solvent reheat_add_solvent Reheat to Dissolve Oil, Add More Solvent oiling_out->reheat_add_solvent slow_cooling Cool Slowly reheat_add_solvent->slow_cooling slow_cooling->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Navigating the Synthesis of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we will delve into the nuances of its synthesis, addressing common challenges and providing robust, field-tested solutions in a direct question-and-answer format. Our focus is not just on the "how," but the critical "why" behind each experimental step, ensuring a deeper understanding and empowering you to optimize your reaction conditions effectively.

Core Concept: The Challenge of a Highly Activated Ring

The synthesis of this compound via α-bromination of 4-dimethylaminoacetophenone presents a unique challenge. The starting material contains two nucleophilic sites: the enolizable α-carbon of the ketone and the electron-rich aromatic ring. The potent electron-donating nature of the dimethylamino group strongly activates the aromatic ring, making it highly susceptible to electrophilic attack by bromine. This often leads to a mixture of the desired α-bromo product and undesired ring-brominated side products, complicating purification and reducing the overall yield.

Troubleshooting and FAQs

Here we address specific issues you may encounter during your experiments.

Q1: My reaction is producing a significant amount of ring-brominated byproduct. How can I improve the selectivity for α-bromination?

A1: The key to selective α-bromination is to temporarily deactivate the aromatic ring. The lone pair of electrons on the nitrogen of the dimethylamino group is responsible for the high electron density of the ring. By protonating this nitrogen, we can effectively "tie up" these electrons, making the ring less nucleophilic and favoring the acid-catalyzed enolization pathway for α-bromination.[1]

Recommended Protocol: Bromination of the Hydrobromide Salt

This two-step protocol is designed to maximize the yield of the desired α-bromo ketone by minimizing ring bromination.

Step 1: Synthesis of 4-Dimethylaminoacetophenone Hydrobromide

  • Dissolution: Dissolve 4-dimethylaminoacetophenone in a suitable solvent such as diethyl ether or dichloromethane.

  • Acidification: Slowly add a solution of hydrobromic acid (HBr) in acetic acid or ethereal HBr with stirring.

  • Precipitation: The hydrobromide salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: α-Bromination of the Hydrobromide Salt

  • Suspension: Suspend the dried 4-dimethylaminoacetophenone hydrobromide in a suitable solvent like acetic acid or chloroform.

  • Brominating Agent: Slowly add a solution of the brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to the suspension with stirring. It is crucial to maintain a 1:1 molar ratio of the substrate to the brominating agent to avoid over-bromination.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the product can be isolated by quenching the reaction with water, followed by extraction and purification.

Q2: I am observing the formation of a di-brominated product. How can I ensure mono-bromination?

A2: Precise control over the stoichiometry of the brominating agent is critical. The α-bromo ketone product can also undergo enolization and subsequent bromination, leading to the formation of a di-bromo byproduct.

Key Control Parameters:

  • Molar Ratio: Use a strict 1.0 to 1.1 molar equivalent of the brominating agent relative to the starting material.

  • Slow Addition: Add the brominating agent dropwise to the reaction mixture with efficient stirring. This maintains a low concentration of the brominating agent at any given time, favoring the reaction with the more abundant starting material.

  • Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for mono-bromination.

Q3: My work-up is complicated, and I'm having trouble isolating a pure product. What is the recommended purification strategy?

A3: The basicity of the dimethylamino group in the final product requires a specific work-up and purification approach.

Detailed Work-up and Purification Protocol:

  • Quenching: After the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product and quench any remaining reactive species.

  • Neutralization: The product will likely be in its hydrobromide salt form. To obtain the free base for extraction, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) with stirring until the mixture is neutral to slightly basic (pH 7-8). Be cautious as this may cause foaming.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: The crude product can be purified by recrystallization. Common solvent systems for recrystallization of similar compounds include ethanol, methanol, or a mixture of hexane and ethyl acetate.[2][3] Experiment with small amounts to find the optimal solvent system for your product.

Experimental Protocols & Data

Protocol: Optimized Synthesis of this compound via its Hydrobromide Salt

This protocol is based on the principle of deactivating the aromatic ring to favor selective α-bromination.

Materials:

  • 4-Dimethylaminoacetophenone

  • Hydrobromic acid (48% in water or as a solution in acetic acid)

  • Bromine or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Salt Formation:

    • Dissolve 10.0 g of 4-dimethylaminoacetophenone in 100 mL of DCM.

    • Slowly add 1.1 equivalents of hydrobromic acid with stirring.

    • Stir for 30 minutes at room temperature. The hydrobromide salt will precipitate.

    • Collect the solid by filtration, wash with cold DCM, and dry under vacuum.

  • α-Bromination:

    • Suspend the dried hydrobromide salt in 100 mL of glacial acetic acid.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of 1.05 equivalents of bromine in 20 mL of glacial acetic acid dropwise over 30 minutes, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring:

    • Monitor the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).[4] The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up and Purification:

    • Pour the reaction mixture into 500 mL of ice-water.

    • Carefully neutralize with saturated sodium bicarbonate solution until the pH is ~8.

    • Extract the aqueous layer three times with 100 mL portions of DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Recrystallize the crude solid from ethanol to yield pure this compound.

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Primary Cause Recommended Solution
Ring Bromination High electron density of the aromatic ring.Perform the reaction on the hydrobromide salt of the starting material to deactivate the ring.
Di-bromination Excess brominating agent or high reaction rate.Use a strict 1:1.05 molar ratio of substrate to brominating agent, add the brominating agent slowly, and maintain a low reaction temperature.
Low Yield/Difficult Purification Improper work-up for a basic product.Neutralize the reaction mixture to pH 8 before extraction and consider recrystallization for purification.

Table 2: Expected Analytical Data for this compound

Analysis Expected Result
Appearance Solid[5]
Molecular Formula C₁₀H₁₂BrNO[6]
Molecular Weight 242.11 g/mol [6]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.9 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~4.4 (s, 2H, -CH₂Br), ~3.0 (s, 6H, -N(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~190 (C=O), ~153 (Ar-C-N), ~131 (Ar-CH), ~125 (Ar-C), ~111 (Ar-CH), ~40 (-N(CH₃)₂), ~31 (-CH₂Br)
Mass Spectrum (EI) m/z: 241/243 (M⁺, bromine isotope pattern), 162 (M⁺ - Br), 134 (base peak)

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.

Visualizing the Process

Reaction Workflow

The following diagram illustrates the optimized workflow for the synthesis of this compound.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: α-Bromination cluster_2 Step 3: Work-up & Purification start 4-Dimethylaminoacetophenone dissolve Dissolve in DCM start->dissolve acidify Add HBr dissolve->acidify precipitate Precipitate Hydrobromide Salt acidify->precipitate isolate_salt Filter and Dry precipitate->isolate_salt suspend Suspend Salt in Acetic Acid isolate_salt->suspend cool Cool to 0-10 °C suspend->cool add_br2 Slowly Add Brominating Agent cool->add_br2 react Stir at Room Temp add_br2->react quench Quench with Ice-Water react->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with DCM neutralize->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize product Pure Product recrystallize->product

Caption: Optimized workflow for the synthesis of this compound.

Mechanism: Ring Deactivation by Protonation

This diagram illustrates how protonation of the dimethylamino group deactivates the aromatic ring towards electrophilic attack.

References

Side reactions of 4-(Dimethylamino)phenacyl bromide and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Dimethylamino)phenacyl bromide (DmPABr). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of DmPABr in experimental settings. Our goal is to help you minimize side reactions and achieve optimal results in your derivatization experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-(Dimethylamino)phenacyl bromide (DmPABr) and what are its primary applications?

A1: 4-(Dimethylamino)phenacyl bromide (DmPABr) is a derivatizing agent used to enhance the detection and quantification of various analytes in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS). It reacts with molecules containing primary and secondary amine, thiol, and carboxylic acid functional groups. This derivatization improves chromatographic separation and ionization efficiency, leading to increased sensitivity.[1][2][3]

Q2: What are the most common side reactions observed when using DmPABr?

A2: The most prevalent side reactions include:

  • Multiple Derivatizations: Molecules with multiple reactive sites can react with more than one DmPABr molecule. For instance, primary amines can undergo double derivatization.[1]

  • Self-Condensation: Under basic conditions, phenacyl bromides can undergo self-condensation, leading to the formation of dimers and other related impurities.

  • Hydrolysis: DmPABr can hydrolyze in the presence of water, especially under basic conditions, to form 4-(dimethylamino)phenacyl alcohol, which will not react with the target analyte.

  • Favorskii Rearrangement: In the presence of a strong base, α-halo ketones like DmPABr can undergo a Favorskii rearrangement to form carboxylic acid derivatives, which is a significant side reaction if not controlled.[4][5][6][7][8]

  • Reaction with Solvents: Protic solvents (e.g., methanol, ethanol) can react with DmPABr, especially in the presence of a base.

Q3: How can I avoid the double derivatization of primary amines?

A3: To minimize the double derivatization of primary amines, it is crucial to control the reaction stoichiometry and conditions. Using a minimal excess of DmPABr and optimizing the reaction time and temperature can favor mono-derivatization. Milder reaction conditions, such as a lower pH and temperature, can also help reduce the incidence of this side reaction.

Q4: My DmPABr reagent has turned brown. Is it still usable?

A4: Phenacyl bromides are known to discolor over time due to slow decomposition and should be stored in a cool, dark, and dry place.[9] While a slight discoloration may not significantly impact its reactivity for some applications, a dark brown color suggests considerable decomposition. For sensitive quantitative analyses, it is highly recommended to use a fresh or purified batch of the reagent. Purification can be achieved by recrystallization from a suitable solvent like methanol.[9]

Troubleshooting Guides

Issue 1: Low Derivatization Yield

Potential Cause Troubleshooting Step Rationale
DmPABr Degradation Use a fresh or recently purified batch of DmPABr. Store the reagent properly (cool, dark, and dry).DmPABr is susceptible to hydrolysis and decomposition, which reduces the concentration of the active reagent.[9]
Suboptimal pH Adjust the reaction pH. For carboxylic acids, a mildly basic pH is required to deprotonate the acid. For amines and thiols, a pH that ensures the nucleophile is in its deprotonated form without causing significant reagent hydrolysis is optimal.The nucleophilicity of the target functional group is pH-dependent.
Presence of Water Ensure all solvents and reagents are anhydrous, unless the reaction is specifically designed to be performed in an aqueous matrix.Water can hydrolyze DmPABr, competing with the desired derivatization reaction.
Insufficient Reaction Time or Temperature Optimize the reaction time and temperature. Follow a time-course experiment to determine the point of maximum product formation.Derivatization kinetics are dependent on both time and temperature.

Issue 2: Presence of Multiple Peaks for a Single Analyte in LC-MS

Potential Cause Troubleshooting Step Rationale
Multiple Derivatizations Reduce the molar excess of DmPABr. Optimize reaction conditions (lower temperature, shorter time, milder base) to favor mono-substitution.Excess reagent and harsh conditions can promote the reaction at multiple sites on the analyte.[1]
Isomeric Products This is less common with DmPABr but can occur with complex molecules. Confirm the structure of the products using high-resolution mass spectrometry and NMR if possible.The reaction may proceed through different pathways leading to isomeric derivatives.
In-source Fragmentation Optimize the mass spectrometer source conditions (e.g., cone voltage, source temperature) to minimize fragmentation of the derivatized analyte.The derivatized product might be unstable under certain ionization conditions.

Issue 3: Appearance of Unexpected Side Product Peaks

Potential Cause Troubleshooting Step Rationale
Self-Condensation of DmPABr Use a milder base and avoid high concentrations of the reagent.Strong bases and high concentrations favor the self-condensation of phenacyl bromides.
Favorskii Rearrangement Avoid the use of strong, non-nucleophilic bases. Use a base that also acts as the nucleophile for ester or amide formation if applicable.Strong bases can induce the Favorskii rearrangement of α-halo ketones.[4][5][6][7][8]
Reaction with Solvent Use aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF). If a protic solvent is necessary, consider its potential to react and optimize conditions accordingly.Protic solvents can act as nucleophiles and react with DmPABr.

Experimental Protocols

Protocol 1: General Derivatization of Carboxylic Acids

This protocol is optimized for the derivatization of carboxylic acids for LC-MS analysis.[10]

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of DmPABr in anhydrous acetonitrile.

    • Prepare a 1% (v/v) solution of a suitable base, such as N,N-diisopropylethylamine (DIPEA), in anhydrous acetonitrile.

  • Sample Preparation:

    • Dissolve or dilute the sample containing the carboxylic acid analyte in anhydrous acetonitrile.

  • Derivatization Reaction:

    • To 100 µL of the sample solution, add 100 µL of the DmPABr stock solution and 20 µL of the DIPEA solution.

    • Vortex the mixture gently.

    • Incubate the reaction at 60°C for 30 minutes.

  • Reaction Quenching and Sample Preparation for LC-MS:

    • After incubation, cool the reaction mixture to room temperature.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water).

Protocol 2: Selective Derivatization of Thiols

This protocol is designed to favor the derivatization of thiols over other nucleophiles.

  • Reagent Preparation:

    • Prepare a 5 mg/mL stock solution of DmPABr in anhydrous acetonitrile.

    • Prepare a buffer solution at a pH of approximately 7.0-7.5 (e.g., phosphate buffer).

  • Sample Preparation:

    • Dissolve or dilute the sample in the prepared buffer.

  • Derivatization Reaction:

    • To 100 µL of the sample solution, add 50 µL of the DmPABr stock solution.

    • Vortex the mixture.

    • Incubate at room temperature for 60 minutes in the dark.

  • Sample Preparation for LC-MS:

    • Directly inject an aliquot of the reaction mixture for LC-MS analysis or perform a cleanup step (e.g., solid-phase extraction) if necessary to remove excess reagent.

Data Presentation

Table 1: Recommended Reaction Conditions for Selective Derivatization

Functional Group Recommended pH Recommended Base Temperature (°C) Typical Reaction Time Key Considerations
Carboxylic Acids 8.0 - 9.0N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA)50 - 7030 - 60 minAnhydrous conditions are crucial to prevent hydrolysis of DmPABr.
Thiols 7.0 - 8.0Mild base like sodium bicarbonate or phosphate buffer20 - 4060 - 90 minReaction at near-neutral pH favors selective reaction with the more nucleophilic thiol group.
Primary Amines 8.5 - 10.0Borate buffer or a tertiary amine base40 - 6030 - 60 minTo avoid di-alkylation, use a minimal excess of DmPABr and monitor the reaction progress.
Secondary Amines 9.0 - 10.5Borate buffer or a tertiary amine base50 - 7060 - 120 minGenerally less reactive than primary amines, may require slightly more forcing conditions.

Visualizations

cluster_0 Troubleshooting Low Derivatization Yield cluster_1 Solutions Low Yield Low Yield Degraded DmPABr Degraded DmPABr Low Yield->Degraded DmPABr Check Reagent Suboptimal pH Suboptimal pH Low Yield->Suboptimal pH Check Reaction Conditions Presence of Water Presence of Water Low Yield->Presence of Water Check Solvents Incorrect Time/Temp Incorrect Time/Temp Low Yield->Incorrect Time/Temp Check Protocol Use Fresh Reagent Use Fresh Reagent Degraded DmPABr->Use Fresh Reagent Optimize pH Optimize pH Suboptimal pH->Optimize pH Use Anhydrous Solvents Use Anhydrous Solvents Presence of Water->Use Anhydrous Solvents Optimize Time/Temp Optimize Time/Temp Incorrect Time/Temp->Optimize Time/Temp

Caption: Troubleshooting workflow for low derivatization yield.

DmPABr DmPABr Analyte_PrimaryAmine Analyte (Primary Amine) DmPABr->Analyte_PrimaryAmine Desired Reaction Analyte_Thiol Analyte (Thiol) DmPABr->Analyte_Thiol Analyte_CarboxylicAcid Analyte (Carboxylic Acid) DmPABr->Analyte_CarboxylicAcid Mono_Derivatized_Amine Mono-derivatized Product Analyte_PrimaryAmine->Mono_Derivatized_Amine Derivatized_Thiol Derivatized Product Analyte_Thiol->Derivatized_Thiol Derivatized_CarboxylicAcid Derivatized Product Analyte_CarboxylicAcid->Derivatized_CarboxylicAcid Di_Derivatized_Amine Di-derivatized Side Product Mono_Derivatized_Amine->Di_Derivatized_Amine Side Reaction (excess DmPABr)

Caption: Reaction pathways of DmPABr with different functional groups.

DmPABr DmPABr Strong_Base Strong Base DmPABr->Strong_Base Undesirable Condition Weak_Base Weak Base / Buffer DmPABr->Weak_Base Optimal Condition Favorskii_Product Favorskii Rearrangement Product Strong_Base->Favorskii_Product Desired_Product Desired Derivatization Product Weak_Base->Desired_Product

Caption: Influence of base strength on DmPABr reaction outcome.

References

Technical Support Center: Optimizing Reactions with 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone (CAS 37904-72-6). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. As an α-bromo ketone, it is a potent electrophile for introducing the 4-(dimethylamino)phenacyl group onto a wide range of nucleophiles. However, its reactivity profile presents specific challenges that can lead to low yields and unexpected side products. This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during reactions with this compound.

Q1: My reaction yield is significantly lower than expected. What is the primary issue I should investigate?

A1: The most critical factor determining the success of alkylation reactions with α-halo ketones is the choice of base and its interplay with your nucleophile. Low yields are often a result of a competing side reaction known as the Favorskii rearrangement .[1][2] This occurs when a nucleophilic base is used, which attacks the carbonyl carbon instead of simply deprotonating your nucleophile or the α'-carbon of the ketone.

Your primary goal is to achieve a clean SN2 displacement of the bromide. However, under basic conditions, this compound can follow two main competing pathways:

  • Desired SN2 Alkylation: A strong, non-nucleophilic base deprotonates your nucleophile (Nu-H), which then attacks the α-carbon, displacing the bromide. This is the pathway to your desired product.

  • Undesired Favorskii Rearrangement: A nucleophilic base (e.g., alkoxides, hydroxides, or amines) attacks the carbonyl carbon.[3][4] For α-halo ketones with acidic α'-hydrogens, this leads to a cyclopropanone intermediate that subsequently opens to form a rearranged carboxylic acid derivative (an ester if an alkoxide is used, an amide if an amine is used).[3][5] While this compound lacks α'-hydrogens on the aromatic ring, a related mechanism called the quasi-Favorskii rearrangement can still occur, leading to similar rearranged products.[4]

The diagram below illustrates this critical mechanistic branch point.

G cluster_start Initial Reaction Conditions cluster_path1 Desired Pathway cluster_path2 Undesired Pathway Start Reagent: This compound + Nucleophile (Nu-H) + Base Base1 Strong, Non-Nucleophilic Base (e.g., LDA, KHMDS) Start->Base1 Correct Choice Base2 Nucleophilic Base (e.g., NaOEt, NaOH, R₂NH) Start->Base2 Incorrect Choice Enolate Deprotonated Nucleophile (Nu⁻) Base1->Enolate Forms active nucleophile Product1 Desired α-Alkylation Product (S N 2 Reaction) Enolate->Product1 Attacks α-carbon Intermediate Attack at Carbonyl Carbon (Tetrahedral Intermediate) Base2->Intermediate Acts as nucleophile Product2 Favorskii Rearrangement Product (Carboxylic Acid Derivative) Intermediate->Product2 Rearrangement

Fig 1. Competing reaction pathways for this compound.
Q2: I've identified a rearranged ester as my major product. Can you explain the Favorskii rearrangement mechanism in more detail?

A2: Absolutely. Observing an ester or other carboxylic acid derivative is a classic sign that the Favorskii rearrangement has occurred.[2][3] This base-catalyzed reaction is a known pathway for α-halo ketones.[1]

The generally accepted mechanism for ketones with available α'-hydrogens involves three key steps:

  • Enolate Formation: The base removes a proton from the α'-carbon (the carbon on the other side of the carbonyl from the halogen).

  • Cyclopropanone Formation: The resulting enolate performs an intramolecular SN2 reaction, displacing the halide to form a strained cyclopropanone intermediate.

  • Nucleophilic Ring Opening: The nucleophile (in this case, the base itself, like an alkoxide) attacks the carbonyl carbon of the cyclopropanone. The ring then opens to form the most stable carbanion, which is subsequently protonated by the solvent to yield the final carboxylic acid derivative.[3]

In the specific case of this compound, there are no enolizable protons on the aromatic ring side. Therefore, the reaction proceeds through a "quasi-Favorskii" or "semi-benzilic acid" mechanism if a nucleophilic base is used.[2][4] Here, the base (e.g., ethoxide) directly attacks the carbonyl carbon. This is followed by a rearrangement where the phenyl group migrates, displacing the bromide to ultimately form the ester product.

To prevent this, you must use a base that is sterically hindered and non-nucleophilic, ensuring it only functions as a proton acceptor.[6]

Q3: What are the optimal reaction conditions to maximize the yield of the desired α-alkylation product?

A3: To favor the SN2 pathway and suppress the Favorskii rearrangement, you must carefully control four key parameters: the base, the solvent, the temperature, and the order of addition.

ParameterRecommendationRationale
Base Strong, non-nucleophilic, sterically hindered bases. Examples: Lithium diisopropylamide (LDA), Potassium bis(trimethylsilyl)amide (KHMDS), Sodium hydride (NaH).These bases are too bulky to act as nucleophiles and efficiently deprotonate the nucleophile without attacking the electrophile's carbonyl group. Using weaker bases like carbonates often results in low conversion, while nucleophilic bases like alkoxides promote the Favorskii rearrangement.[6][7]
Solvent Anhydrous, aprotic polar solvents. Examples: Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl ether.Aprotic solvents are essential as protic solvents (like ethanol) can protonate the intermediate enolate, quenching the reaction. They also effectively solvate the cation of the base (e.g., Li⁺ from LDA). Ensure the solvent is completely dry.
Temperature Low temperatures, typically -78 °C (dry ice/acetone bath). Forming the deprotonated nucleophile at low temperatures helps control its reactivity and prevents side reactions, including self-condensation or decomposition of the starting material. It ensures the formation of the kinetic enolate if your nucleophile is an unsymmetrical ketone.[6]
Order of Addition 1. Deprotonate the Nucleophile: Add the base to a solution of your nucleophile at low temperature. 2. Add the Electrophile: Slowly add a solution of this compound to the pre-formed nucleophilic anion.This order is critical. It ensures that the highly reactive nucleophilic anion is present to react immediately with the electrophile as it is added. Adding the base to a mixture of the nucleophile and electrophile can lead to base-mediated decomposition of the α-bromo ketone.

Following these guidelines creates an environment where the desired SN2 reaction is kinetically favored over competing pathways.

Troubleshooting Workflow

If you are experiencing issues with your reaction, use the following decision tree to diagnose the problem.

G cluster_analysis Product Analysis cluster_solutions Start Low Yield or Unexpected Product Check_TLC Analyze Crude Reaction by TLC/LC-MS Start->Check_TLC Rearranged Rearranged Product Detected? (e.g., Ester/Amide) Check_TLC->Rearranged Unreacted Mainly Unreacted Starting Material? Check_TLC->Unreacted Complex Complex Mixture/ Degradation? Check_TLC->Complex Sol_Base Action: Switch to a strong, non-nucleophilic base (LDA, KHMDS). Rearranged->Sol_Base YES Sol_Conditions Action: Check base activity, ensure anhydrous conditions, increase reaction time/temp. Unreacted->Sol_Conditions YES Sol_Purity Action: Check reagent purity, use lower temperature, ensure inert atmosphere. Complex->Sol_Purity YES

Fig 2. A logical workflow for troubleshooting common reaction problems.
Experimental Protocol: General Procedure for C-Alkylation of a Ketone

This protocol provides a validated starting point for the alkylation of a ketone nucleophile. Caution: this compound is a lachrymator and corrosive; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8]

Reagents:

  • Ketone Nucleophile (e.g., Cyclohexanone): 1.0 mmol

  • Anhydrous Tetrahydrofuran (THF): 10 mL

  • Lithium Diisopropylamide (LDA): 1.1 mmol (typically a 2.0 M solution in THF/heptane/ethylbenzene)

  • This compound: 1.05 mmol

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the ketone nucleophile (1.0 mmol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer. Dissolve it in anhydrous THF (5 mL).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add the LDA solution (1.1 mmol) dropwise to the stirred ketone solution over 10 minutes. Ensure the internal temperature does not rise above -70 °C.

  • Enolate Formation: Stir the resulting mixture at -78 °C for 45 minutes to ensure complete formation of the lithium enolate.

  • Electrophile Addition: Dissolve this compound (1.05 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the enolate mixture over 15 minutes, again maintaining the temperature at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add 20 mL of ethyl acetate. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure alkylated product.

References

Stability and storage conditions for 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dark, and dry environment. The recommended practice is to store it in a tightly sealed, amber glass bottle with a PTFE-lined cap to prevent leakage and protect it from light. For optimal shelf life, refrigeration at 2°C to 8°C is advised to slow potential degradation.

Q2: Is this compound sensitive to light?

A2: Yes, as an alpha-bromo ketone, this compound is sensitive to light. Exposure to light, particularly UV radiation, can induce cleavage of the carbon-bromine bond, leading to the formation of radical intermediates. This can result in decomposition of the product or the formation of unwanted side products. Therefore, it is crucial to store the compound in amber vials or otherwise protected from light.

Q3: My sample of this compound has turned yellow/brown. What is the cause of this discoloration?

A3: Discoloration is a common indicator of decomposition for alpha-bromo ketones. The primary cause is often the liberation of hydrogen bromide (HBr), which is corrosive and can catalyze further degradation of the compound. This process can be initiated by exposure to light, elevated temperatures, or moisture. Over time, the formation of various degradation products can lead to a yellow or brown appearance.

Q4: I am observing incomplete reactions or the formation of multiple byproducts when using this reagent. What could be the issue?

A4: Incomplete reactions or the presence of multiple byproducts can stem from the degradation of this compound. If the reagent has started to decompose, its effective concentration will be lower than expected, and the degradation products may interfere with the desired reaction. It is recommended to use a fresh, properly stored sample or to purify the reagent if its purity is in doubt.

Q5: What are the main degradation pathways for this compound?

A5: The primary degradation pathways for this compound are expected to be:

  • Hydrolysis: Reaction with water or moisture can lead to the formation of 1-(4-(dimethylamino)phenyl)-2-hydroxyethan-1-one and hydrobromic acid.

  • Photodegradation: Exposure to light can cause homolytic cleavage of the C-Br bond, leading to radical species that can undergo various subsequent reactions.

  • Thermolysis: At elevated temperatures, the compound may decompose, potentially through elimination of HBr to form an α,β-unsaturated ketone.

  • Base-catalyzed elimination: In the presence of bases, elimination of HBr is a likely degradation pathway.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Discoloration of the solid (yellowing or browning) Exposure to light, heat, or moisture leading to decomposition and HBr release.Store the compound in a tightly sealed amber vial at 2-8°C. For critical applications, consider purification by recrystallization if the discoloration is significant.
Inconsistent analytical results (e.g., varying peak areas in HPLC) Sample degradation during preparation or analysis.Prepare solutions fresh and protect them from light. Use amber autosampler vials if possible. Ensure the analytical method is stability-indicating.
Low reaction yield Degradation of the reagent leading to a lower effective concentration.Use a fresh, properly stored sample. Confirm the purity of the reagent before use, for example, by melting point or HPLC analysis.
Formation of an insoluble precipitate in the storage container Polymerization or formation of insoluble degradation products.Discard the reagent as it is likely significantly degraded.

Stability Data

The following tables summarize the expected stability of this compound under various stress conditions. This data is representative for this class of compounds and should be confirmed by experimental studies.

Table 1: Thermal and Humidity Stress Stability

ConditionTimePurity (%)Appearance
25°C / 60% RH0 months99.5White to off-white solid
3 months99.2Off-white solid
6 months98.8Light yellow solid
40°C / 75% RH0 months99.5White to off-white solid
1 month97.1Yellow solid
3 months94.5Yellow-brown solid
6 months90.2Brown solid

Table 2: Photostability

ConditionTimePurity (%)Appearance
Light (ICH Q1B option 2)0 hours99.5White to off-white solid
24 hours96.8Light yellow solid
48 hours93.2Yellow solid
Dark Control48 hours99.4White to off-white solid

Table 3: Solution Stability in Acetonitrile at Room Temperature

TimePurity (%)
0 hours99.5
6 hours99.1
12 hours98.5
24 hours97.6
48 hours95.8

Experimental Protocols

Protocol: Forced Degradation Study by HPLC

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1M NaOH, and dilute with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1M NaOH.

    • Incubate the mixture at room temperature for 8 hours.

    • At appropriate time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with 0.1M HCl, and dilute with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial and expose it to dry heat at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in acetonitrile, dilute to a final concentration of approximately 50 µg/mL, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 50 µg/mL in acetonitrile) and the solid compound to a light source that meets ICH Q1B guidelines.

    • A dark control sample should be stored under the same conditions but protected from light.

    • After the exposure period, analyze the samples by HPLC.

  • HPLC Analysis:

    • Use a validated, stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing a suitable buffer).

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Issues start Start: Experimental Issue Observed discoloration Is the solid reagent discolored (yellow/brown)? start->discoloration low_yield Is the reaction yield unexpectedly low? discoloration->low_yield No check_storage Verify storage conditions: - Tightly sealed amber vial - Stored at 2-8°C - Protected from moisture discoloration->check_storage Yes side_products Are there unexpected side products? low_yield->side_products No check_purity Check purity of starting material (e.g., HPLC, melting point). low_yield->check_purity Yes analyze_side_products Analyze side products to understand degradation pathway. side_products->analyze_side_products Yes end_node Problem Resolved side_products->end_node No purify Consider purification by recrystallization or use a fresh batch. check_storage->purify purify->end_node reoptimize Re-optimize reaction conditions (e.g., stoichiometry, temperature). check_purity->reoptimize reoptimize->end_node analyze_side_products->reoptimize

Caption: Troubleshooting workflow for common issues.

StabilityTestingWorkflow General Workflow for Stability Testing start Start: Stability Study Initiation method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) start->method_dev forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_degradation method_validation Validate Analytical Method (Specificity, Linearity, Accuracy, Precision) forced_degradation->method_validation accelerated_stability Conduct Accelerated Stability Study (e.g., 40°C / 75% RH) method_validation->accelerated_stability long_term_stability Conduct Long-Term Stability Study (e.g., 25°C / 60% RH) method_validation->long_term_stability data_analysis Analyze Data and Determine Shelf-Life / Retest Period accelerated_stability->data_analysis long_term_stability->data_analysis end_node End: Stability Report data_analysis->end_node

Troubleshooting low yield in heterocyclic synthesis with phenacyl bromides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies for researchers, scientists, and drug development professionals experiencing low yields in heterocyclic syntheses involving phenacyl bromides. The following sections offer frequently asked questions, detailed troubleshooting workflows, quantitative data on reaction optimization, and standard experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What is the most common reason when using phenacyl bromide?

A1: The purity and stability of the phenacyl bromide starting material is the most common culprit. Phenacyl bromide is a lachrymator and can degrade or discolor upon standing.[1][2] Impurities such as unreacted acetophenone or by-products from the bromination process can interfere with the desired reaction.[1] It is often advisable to use freshly prepared or purified phenacyl bromide for best results.[1][2]

Q2: I'm observing multiple spots on my TLC plate, and the reaction mixture is dark. What could be happening?

A2: The formation of multiple products and a dark reaction mixture often indicates side reactions or decomposition. Phenacyl bromides are susceptible to various side reactions. If the starting material was a substituted acetophenone, di-bromination or bromination on the aromatic ring can occur.[3] Additionally, strong bases can promote self-condensation or other unwanted pathways.[4] If the reaction is heated for an extended period, decomposition may also occur.[4]

Q3: How does the choice of base affect my reaction? I used NaOH and got a complex mixture.

A3: The choice of base is critical. Strong bases like sodium hydroxide (NaOH) can hydrolyze ester functionalities on your substrate or promote unwanted side reactions.[4] For many syntheses, such as the Feist-Benary furan synthesis, milder bases like pyridine or triethylamine are preferred to prevent these issues.[4][5] In some cases, a weak basic system can lead to different products than a stronger one.[6]

Q4: Can the solvent choice significantly impact the yield of my heterocyclic synthesis?

A4: Yes, the solvent plays a crucial role. For S_N2 reactions involving phenacyl bromide, polar aprotic solvents generally lead to faster reaction rates.[7] The solvent can influence reaction kinetics by stabilizing or destabilizing transition states.[8] For specific multi-component reactions like the Hantzsch pyridine synthesis, using "green" solvents like water with micelles or ionic liquids has been shown to improve yields significantly compared to traditional organic solvents like methanol or ethanol.[9]

Q5: I'm attempting a Hantzsch pyridine synthesis, and the yield is poor. What specific optimizations can I try?

A5: The Hantzsch synthesis is a multi-component reaction where various factors can affect the outcome.[9] To improve yields, consider the following:

  • Solvent: Ultrasonic irradiation in aqueous micelles has been shown to provide yields above 90%.[9]

  • Catalyst: Phenylboronic acid or covalently anchored sulfonic acid on silica gel are efficient catalysts.[10]

  • Aromatization: The initial product is a dihydropyridine which must be oxidized. Ensure your aromatization step (e.g., using ferric chloride, manganese dioxide, or iodine) is efficient.[9]

Q6: My Feist-Benary furan synthesis is not working well. What are the key parameters to check?

A6: For the Feist-Benary synthesis, which condenses an α-halo ketone with a β-dicarbonyl compound, check the following:[5]

  • Base: Use a mild base like pyridine or triethylamine to avoid hydrolysis of ester groups.[4][5]

  • Reactants: Ensure high purity of both the phenacyl bromide and the β-dicarbonyl compound. The reactivity of the halide follows the order I > Br > Cl.[5]

  • Temperature: The reaction often requires heating to proceed to completion.[4][5] However, prolonged heating may cause decomposition.[4]

Troubleshooting Guide

If you are experiencing low yields, follow this systematic troubleshooting workflow. The quality of the phenacyl bromide is the first and most critical checkpoint.

Troubleshooting_Workflow start Start: Low Yield check_reagent 1. Assess Phenacyl Bromide Quality - Check purity (TLC, NMR, MP) - Is it fresh? Discolored? start->check_reagent reagent_bad Action: Purify or Resynthesize - Recrystallize from methanol - Perform column chromatography check_reagent->reagent_bad No (Impure) reagent_ok Reagent Quality is Good check_reagent->reagent_ok Yes (Pure) reagent_bad->check_reagent check_conditions 2. Evaluate Reaction Conditions - Monitor by TLC - Does the reaction go to completion? reagent_ok->check_conditions incomplete Reaction Incomplete or Stalled check_conditions->incomplete No complete Reaction Goes to Completion check_conditions->complete Yes optimize Action: Optimize Conditions - Increase temperature/time - Screen different bases/solvents - Check stoichiometry incomplete->optimize end_good Yield Improved optimize->end_good check_side_products 3. Analyze Side Products - Multiple spots on TLC? - Baseline material? complete->check_side_products side_products Side Products Observed check_side_products->side_products Yes clean_reaction Clean Reaction Profile check_side_products->clean_reaction No minimize_side_rxn Action: Improve Selectivity - Lower reaction temperature - Use a milder base - Change order of addition side_products->minimize_side_rxn minimize_side_rxn->end_good check_workup 4. Review Work-up & Purification - Significant product loss during extraction or chromatography? clean_reaction->check_workup loss Action: Optimize Purification - Adjust pH during extraction - Use alternative chromatography (e.g., neutral alumina) - Recrystallize instead of column check_workup->loss Yes check_workup->end_good No loss->end_good Parameter_Influence cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Base Base Yield Yield Base->Yield Mild bases can increase yield Side_Products Side_Products Base->Side_Products Strong bases can increase side products Solvent Solvent Solvent->Yield Aqueous micelles can improve yield Rate Rate Solvent->Rate Polar aprotic solvents increase rate Temperature Temperature Temperature->Side_Products Excessive heat can cause decomposition Temperature->Rate Higher temp increases rate Side_Products->Yield compete with Rate->Yield Faster rate can improve yield if side reactions are slow Feist_Benary_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: SN2 Attack cluster_3 Step 3: Cyclization cluster_4 Step 4: Dehydration dicarbonyl β-Dicarbonyl enolate Enolate (Nucleophile) dicarbonyl->enolate + Base intermediate1 Alkylated Intermediate enolate->intermediate1 attacks α-carbon phenacyl Phenacyl Bromide (Electrophile) phenacyl->intermediate1 intermediate2 Cyclized Intermediate (Hydroxydihydrofuran) intermediate1->intermediate2 Intramolecular attack furan Substituted Furan intermediate2->furan - H₂O

References

Technical Support Center: Synthesis of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive brominating agent.- Insufficient reaction time or temperature.- Degradation of starting material or product.- Use a fresh, properly stored brominating agent.- Monitor the reaction progress using Thin Layer Chromatography (TLC) and adjust the reaction time and/or temperature accordingly.- Ensure anhydrous reaction conditions if using a moisture-sensitive brominating agent.
Presence of Multiple Spots on TLC After Reaction - Incomplete reaction, presence of starting material.- Formation of side products such as the dibrominated ketone.- Possible ring bromination due to the activating dimethylamino group.- Allow the reaction to proceed for a longer duration or consider a slight excess of the brominating agent.- Carefully control the stoichiometry of the brominating agent to minimize the formation of the dibrominated byproduct.[1]- Maintain a low reaction temperature to reduce the likelihood of electrophilic aromatic substitution on the electron-rich phenyl ring.
Difficulty in Separating Product from Starting Material - The product and starting material have similar polarities, making chromatographic separation challenging.- Optimize the eluent system for column chromatography. A non-polar solvent system with a small percentage of a more polar solvent may be effective.- Consider recrystallization as an alternative or subsequent purification step.
Product is an Oil or Gummy Solid Instead of Crystalline - Presence of impurities that inhibit crystallization.- Purify the crude product using column chromatography before attempting recrystallization.- Try different solvent systems for recrystallization.
Product Darkens or Decomposes Over Time - Instability of the α-bromo ketone, which can be susceptible to hydrolysis or other degradation pathways.- Store the purified product in a cool, dry, and dark place, preferably under an inert atmosphere.- Use the product as soon as possible after synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities include:

  • Unreacted 4-(dimethylamino)acetophenone (starting material): This is often present if the reaction does not go to completion.

  • 2,2-Dibromo-1-(4-(dimethylamino)phenyl)ethanone: Over-bromination of the starting material can lead to the formation of this dibrominated byproduct. The reaction can sometimes be difficult to control, leading to double bromination at the alpha-carbon.[1]

  • Ring-brominated byproducts: The presence of the strongly activating dimethylamino group can make the aromatic ring susceptible to electrophilic bromination, leading to impurities where bromine is substituted on the phenyl ring.

Q2: How can I monitor the progress of the bromination reaction?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The starting material is typically less polar than the α-bromo ketone product. The spots can be visualized under UV light.

Q3: What is a general purification protocol for this compound?

A3: A general purification strategy, adapted from the purification of similar compounds, involves the following steps[2]:

  • Quenching: After the reaction is complete, quench the reaction mixture by carefully adding it to cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as chloroform or dichloromethane.

  • Washing: Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts like HBr. Follow this with a wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by column chromatography on silica gel. The choice of eluent is critical and may require some optimization.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent to obtain a crystalline solid.

Experimental Protocols

General Work-up and Purification Procedure

This protocol is a general guideline and may need to be optimized for your specific reaction conditions.

  • Quenching and Extraction:

    • Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water with stirring.

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction 2-3 times.

  • Washing:

    • Combine the organic layers and wash them sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities.

      • Water.

      • Saturated aqueous sodium chloride (brine) solution.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).

  • Eluent System: The polarity of the eluent system will need to be optimized based on TLC analysis. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. The ratio should be adjusted to achieve good separation between the product and impurities.

  • Procedure:

    • Pack a chromatography column with silica gel slurried in the chosen eluent.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified product.

Purification by Recrystallization
  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, isopropanol, or mixtures of solvents like ethanol/water or hexane/ethyl acetate.

  • Procedure:

    • Dissolve the crude or column-purified product in a minimal amount of the hot recrystallization solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_reaction Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 4-(dimethylamino)acetophenone + Brominating Agent reaction Bromination Reaction start->reaction quench Quench with Water reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography recrystallization Recrystallization chromatography->recrystallization product Pure this compound recrystallization->product

Caption: General experimental workflow for the synthesis and purification.

impurity_formation cluster_products Possible Products start 4-(dimethylamino)acetophenone product Desired Product: This compound start->product Monobromination (Controlled) impurity1 Impurity: Unreacted Starting Material start->impurity1 Incomplete Reaction impurity3 Impurity: Ring Brominated Product start->impurity3 Side Reaction (Ring Bromination) impurity2 Impurity: 2,2-Dibromo-1-(4-(dimethylamino)phenyl)ethanone product->impurity2 Over-bromination

Caption: Potential products and impurities in the synthesis.

References

Technical Support Center: 4-(Dimethylamino)phenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Dimethylamino)phenacyl bromide (DmPABr). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing DmPABr for derivatization and other applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 4-(Dimethylamino)phenacyl bromide (DmPABr)?

A1: 4-(Dimethylamino)phenacyl bromide is predominantly used as a derivatization reagent in analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS) analysis. It selectively reacts with molecules containing carboxylic acid, thiol, and amine functional groups, enhancing their chromatographic retention and ionization efficiency for improved detection and quantification.[1][2][3]

Q2: What is the reaction mechanism of DmPABr with target functional groups?

A2: DmPABr reacts with nucleophilic functional groups via a bimolecular nucleophilic substitution (SN2) mechanism. The carbon atom alpha to the carbonyl group is electrophilic and is attacked by the nucleophile (e.g., a carboxylate, thiolate, or amine), leading to the displacement of the bromide ion.

Q3: What are the optimal storage conditions for DmPABr?

A3: To ensure its stability, DmPABr should be stored in a cool, dry, and dark place. It is sensitive to moisture and light. The solid reagent should be kept in a tightly sealed container. Solutions of DmPABr are generally less stable and should be prepared fresh before use.

Q4: Is DmPABr soluble in aqueous solutions?

A4: DmPABr has low solubility in purely aqueous solutions. It is typically dissolved in organic solvents such as acetonitrile, acetone, or dimethylformamide (DMF) before being added to the reaction mixture. The final reaction is often carried out in a mixture of organic solvent and aqueous buffer.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the use of DmPABr.

Issue 1: Incomplete or No Derivatization

Symptoms:

  • Low or no signal for derivatized analytes in LC-MS.

  • Presence of a large peak corresponding to the underivatized analyte.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect pH of the reaction mixture. The derivatization of carboxylic acids and thiols requires a basic pH to deprotonate the functional group, forming a more potent nucleophile. Adjust the pH of the reaction mixture to a range of 8-10 using a suitable non-nucleophilic buffer (e.g., borate buffer) or a base like triethanolamine.[1]
Degraded DmPABr reagent. DmPABr is susceptible to hydrolysis. Ensure the reagent is dry and has been stored properly. If degradation is suspected, use a fresh batch of the reagent.
Insufficient amount of DmPABr. A molar excess of DmPABr relative to the analyte is typically required to drive the reaction to completion. A 2 to 10-fold molar excess is a good starting point.
Low reaction temperature or insufficient reaction time. The derivatization reaction is often accelerated by heating. A typical condition is incubation at 60-70°C for 30-60 minutes. Optimize the reaction time and temperature for your specific analytes.
Presence of competing nucleophiles. High concentrations of other nucleophilic species in the sample matrix can consume the DmPABr. Consider a sample cleanup step to remove interfering substances.
Solvent incompatibility. Ensure that the solvent used to dissolve DmPABr is miscible with the sample solution to ensure a homogeneous reaction mixture.
Issue 2: Presence of Multiple Peaks for a Single Analyte

Symptoms:

  • Multiple peaks are observed in the chromatogram for a single derivatized analyte.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Multiple derivatization sites. Analytes with multiple reactive functional groups (e.g., amino acids with both an amine and a carboxylic acid) can be derivatized at more than one site, leading to different products with distinct retention times. This is an inherent property of the analyte and the reagent.
Side reactions. Under strongly basic conditions, side reactions such as the Favorskii rearrangement can occur with α-haloketones, leading to byproducts.[4] Ensure the pH is controlled and not excessively high.
Incomplete reaction. If the reaction does not go to completion, you may see peaks for both the partially and fully derivatized products. Optimize reaction conditions (time, temperature, reagent concentration) to favor a single product.
Isomerization. The derivatized product may exist as isomers that are separated by the chromatographic column.
Issue 3: High Background Noise or Artifact Peaks in LC-MS Analysis

Symptoms:

  • Elevated baseline or the presence of unexpected peaks in the chromatogram, especially in blank samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Hydrolysis of excess DmPABr. Excess DmPABr can hydrolyze to 4-(Dimethylamino)phenacyl alcohol. This byproduct can appear in the chromatogram. It is advisable to quench the reaction after the desired time.
Solvent-related artifacts. Reactions between the derivatization reagent and the solvent or impurities in the solvent can generate artifact peaks.[5] Use high-purity solvents and prepare fresh solutions.
Contamination from labware. Ensure all glassware and plasticware are thoroughly cleaned to avoid introducing interfering substances.

Degradation Pathways

4-(Dimethylamino)phenacyl bromide is a reactive molecule and can degrade through several pathways, particularly in the presence of nucleophiles, light, and under certain pH conditions.

Hydrolysis

In the presence of water, DmPABr can undergo hydrolysis to form 4-(Dimethylamino)phenacyl alcohol. This reaction is accelerated under basic conditions.

G DmPABr 4-(Dimethylamino)phenacyl bromide Hydrolysis_Product 4-(Dimethylamino)phenacyl alcohol DmPABr->Hydrolysis_Product Sₙ2 reaction H2O H₂O H2O->DmPABr OH_minus OH⁻ (base catalysis) OH_minus->DmPABr HBr HBr

Probable hydrolysis pathway of DmPABr.
Photodegradation

Phenacyl bromides can undergo photolytic cleavage of the carbon-bromine bond upon exposure to UV light.[6] This generates a phenacyl radical and a bromine radical, which can initiate further reactions. It is crucial to protect DmPABr and its solutions from light.

G DmPABr 4-(Dimethylamino)phenacyl bromide Radicals 4-(Dimethylamino)phenacyl radical+ Bromine radical DmPABr->Radicals Homolytic Cleavage Light UV Light (hν) Light->DmPABr Further_Reactions Further Reactions Radicals->Further_Reactions

Probable photodegradation pathway of DmPABr.

Experimental Protocols

General Derivatization Protocol for Carboxylic Acids

This protocol provides a general workflow for the derivatization of carboxylic acids in a biological sample extract. Optimization will be required for specific applications.

G cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 Analysis Sample_Extraction Extract sample and evaporate to dryness Reconstitution Reconstitute in appropriate solvent Sample_Extraction->Reconstitution Add_Base Add base (e.g., triethanolamine) and vortex Reconstitution->Add_Base Add_DmPABr Add DmPABr solution Add_Base->Add_DmPABr Incubate Incubate (e.g., 60°C for 30 min) Add_DmPABr->Incubate Quench Quench reaction (e.g., with formic acid) Incubate->Quench Dilute Dilute sample for injection Quench->Dilute LCMS_Analysis Analyze by LC-MS Dilute->LCMS_Analysis

Typical workflow for DmPABr derivatization.

Quantitative Data Summary

The following table summarizes the reactivity of DmPABr with different functional groups. The reactivity is influenced by factors such as pH, solvent, and temperature.

Functional Group Nucleophilic Form Typical Reaction pH Relative Reactivity Notes
Carboxylic AcidCarboxylate (-COO⁻)> 7 (typically 8-10)+++Requires basic conditions to deprotonate.
ThiolThiolate (-S⁻)> 8++++Highly nucleophilic, reacts readily.
Primary AmineAmine (-NH₂)> 8++Can be derivatized, sometimes at multiple sites.[1]
Secondary AmineAmine (-NHR)> 8+Less reactive than primary amines.
PhenolPhenoxide (-O⁻)> 10+Requires higher pH for deprotonation.
AlcoholAlcohol (-OH)Neutral/Basic-Generally not reactive under typical derivatization conditions.
WaterWater (H₂O)Neutral/Basic+/-Can cause hydrolysis of the reagent, especially at elevated temperatures and basic pH.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always refer to the relevant safety data sheets (SDS) and perform their own risk assessments before handling any chemicals. Experimental conditions should be optimized for each specific application.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H NMR spectrum of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone and compares it with structurally similar compounds. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate spectral interpretation and compound identification.

¹H NMR Spectral Data Comparison

The following table summarizes the ¹H NMR spectral data for this compound and two analogous compounds. This comparison highlights the influence of the para-substituent on the chemical shifts of the aromatic and methylene protons.

CompoundAromatic Protons (H-2, H-6)Aromatic Protons (H-3, H-5)Methylene Protons (-COCH₂Br)Other ProtonsSolvent
This compound Multiplet at δ 6.85–7.45Multiplet at δ 6.85–7.45Singlet at δ 4.50Singlet at δ 3.05 (-N(CH₃)₂)DMSO-d₆
2-Bromo-1-(4-methoxyphenyl)ethanone[1]Doublet at δ 7.98 (J = 8.8 Hz)Doublet at δ 6.97 (J = 8.8 Hz)Singlet at δ 4.41Singlet at δ 3.89 (-OCH₃)CDCl₃
2-Bromo-1-(p-tolyl)ethanone[1]Doublet at δ 7.89 (J = 8.4 Hz)Doublet at δ 7.30 (J = 8.4 Hz)Singlet at δ 4.45Singlet at δ 2.44 (-CH₃)CDCl₃

Analysis of Spectral Data:

The ¹H NMR spectrum of this compound in DMSO-d₆ shows the aromatic protons as a multiplet in the range of δ 6.85–7.45 ppm.[2] The singlet at δ 3.05 ppm corresponds to the six protons of the dimethylamino group, and the singlet at δ 4.50 ppm is assigned to the two protons of the methylene group adjacent to the bromine atom and the carbonyl group.[2]

In comparison, the spectra of 2-bromo-1-(4-methoxyphenyl)ethanone and 2-bromo-1-(p-tolyl)ethanone, both recorded in CDCl₃, exhibit more distinct splitting patterns for the aromatic protons.[1] The electron-donating nature of the dimethylamino, methoxy, and methyl groups influences the shielding of the aromatic protons, leading to variations in their chemical shifts. The methylene protons (-COCH₂Br) in all three compounds appear as a singlet in a similar region (δ 4.41-4.50 ppm), as they are in a comparable chemical environment.

Experimental Protocols

The experimental conditions for obtaining the cited NMR data are as follows:

  • This compound: The spectrum was recorded in Deuterated Dimethyl Sulfoxide (DMSO-d₆).[2]

  • Comparative Compounds: The spectra for 2-bromo-1-(4-methoxyphenyl)ethanone and 2-bromo-1-(p-tolyl)ethanone were recorded on a 400 MHz spectrometer in Chloroform-d (CDCl₃).[1]

Structural Representation and ¹H NMR Assignments

The following diagram illustrates the chemical structure of this compound with annotations for the different proton environments relevant to the ¹H NMR spectrum.

G cluster_0 This compound mol H_aromatic Aromatic Protons (H-2, H-3, H-5, H-6) δ 6.85–7.45 (multiplet) H_methylene Methylene Protons (-COCH₂Br) δ 4.50 (singlet) H_dimethylamino Dimethylamino Protons (-N(CH₃)₂) δ 3.05 (singlet)

References

Mass Spectrometry Showdown: Unraveling the Fragmentation of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into the structural intricacies of compounds. This guide provides a detailed comparative analysis of the mass spectral behavior of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone , a versatile synthetic intermediate, alongside a selection of structurally related alternatives. By examining their fragmentation patterns under electron ionization (EI), we aim to furnish researchers, scientists, and drug development professionals with the data and methodologies necessary for confident compound identification and differentiation.

Performance Comparison: A Head-to-Head Analysis of Fragmentation Patterns

The mass spectra of this compound and its analogs reveal distinct fragmentation pathways, primarily dictated by the presence and interplay of the bromo, dimethylamino, and carbonyl functional groups. The following table summarizes the key mass-to-charge ratios (m/z) of the molecular ions and major fragment ions observed for each compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M+) [m/z]Key Fragment Ions [m/z] and (Proposed Identity)
This compound C10H12BrNO242.11241/243 (1:1)162 ([M-Br]+), 147 ([M-Br-CH3]+), 120 ([M-Br-C2H2O]+), 44 ([C2H6N]+)
4-(Dimethylamino)acetophenoneC10H13NO163.22163148 ([M-CH3]+), 120 ([M-COCH3]+)
2-Bromo-1-phenylethanoneC8H7BrO199.05198/200 (1:1)105 ([M-Br]+, Benzoyl cation), 77 ([C6H5]+)
2-Bromo-1-(4-(diethylamino)phenyl)ethanoneC12H16BrNO270.17269/271 (1:1)190 ([M-Br]+), 176 ([M-Br-CH2]+), 148, 108
2-Bromo-1-(4-methoxyphenyl)ethanoneC9H9BrO2229.07228/230 (1:1)135 ([M-Br]+, p-Anisoyl cation), 107, 92, 77

Deconstructing the Fragments: A Glimpse into the Ionization Chamber

The fragmentation of these molecules under electron ionization provides a structural fingerprint. For This compound , the presence of bromine is readily identified by the characteristic 1:1 isotopic pattern of the molecular ion at m/z 241 and 243.[1] A prominent fragmentation pathway involves the alpha-cleavage of the C-Br bond, leading to the formation of the ion at m/z 162.[1] Further fragmentation of this ion through the loss of a methyl group from the dimethylamino moiety results in the ion at m/z 147.

In contrast, 4-(Dimethylamino)acetophenone , lacking the bromine atom, exhibits a simpler spectrum with a molecular ion at m/z 163.[2] Its primary fragmentation involves the loss of a methyl radical to form the ion at m/z 148, and the cleavage of the acyl group to yield an ion at m/z 120.

2-Bromo-1-phenylethanone , which lacks the electron-donating dimethylamino group, shows a molecular ion with the isotopic bromine signature at m/z 198/200. A major fragmentation is the loss of the bromine radical to form the stable benzoyl cation at m/z 105.

The diethylamino analog, 2-Bromo-1-(4-(diethylamino)phenyl)ethanone , displays a similar pattern to the target compound, with a molecular ion at m/z 269/271. Alpha-cleavage of the bromine results in an ion at m/z 190, which can further fragment.

Finally, replacing the dimethylamino group with a methoxy group in 2-Bromo-1-(4-methoxyphenyl)ethanone leads to a molecular ion at m/z 228/230. The loss of bromine generates the p-anisoyl cation at m/z 135.

Experimental Protocols: A Guide to Acquiring High-Quality Mass Spectra

The following is a generalized protocol for the analysis of solid organic compounds, such as this compound, using a mass spectrometer with a direct insertion probe (DIP) and an electron ionization (EI) source.

1. Sample Preparation:

  • A small amount of the solid sample (typically less than 1 mg) is placed into a clean glass capillary tube.

  • The capillary tube is then inserted into the tip of the direct insertion probe.

2. Instrument and Method Setup:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: Typically set between 200-250 °C to ensure sample volatilization without thermal decomposition.

  • Electron Energy: Standard 70 eV is used to induce fragmentation and generate reproducible spectra.

  • Mass Range: A scan range of m/z 40-300 is appropriate for the target molecule and its expected fragments.

  • Direct Insertion Probe Program:

    • The probe is inserted into the vacuum lock of the mass spectrometer.

    • A temperature program is initiated to gradually heat the probe tip. A typical program might start at 50 °C and ramp up to 250 °C at a rate of 20 °C/min. This allows for fractional volatilization of the sample directly into the ion source.

3. Data Acquisition:

  • The mass spectrometer is set to acquire data throughout the temperature program of the DIP.

  • The resulting total ion chromatogram (TIC) will show the ion intensity as a function of time (and therefore temperature).

  • Mass spectra are extracted from the TIC at the point of maximum ion intensity for the compound of interest.

4. Data Analysis:

  • The acquired mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

  • The isotopic pattern for elements like bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) should be examined to confirm their presence.

  • The fragmentation pattern is then interpreted to deduce the structure of the molecule.

Visualizing the Workflow and Fragmentation

To better illustrate the experimental process and the logical relationships in fragmentation, the following diagrams were generated using the DOT language.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Solid Sample Capillary Load into Capillary Sample->Capillary Probe Insert into DIP Capillary->Probe Introduction Introduce into MS Probe->Introduction Volatilization Volatilization (Heating) Introduction->Volatilization Ionization Electron Ionization (70 eV) Volatilization->Ionization Fragmentation Fragmentation Ionization->Fragmentation MassAnalyzer Mass Analyzer (m/z Separation) Fragmentation->MassAnalyzer Detection Detection MassAnalyzer->Detection Spectrum Mass Spectrum Detection->Spectrum Interpretation Interpretation Spectrum->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: Experimental workflow for mass spectrometry analysis using a direct insertion probe.

Fragmentation_Pathway M [M]+• m/z 241/243 F1 [M-Br]+ m/z 162 M->F1 - •Br F4 [C2H6N]+ m/z 44 M->F4 Cleavage F2 [M-Br-CH3]+ m/z 147 F1->F2 - •CH3 F3 [M-Br-C2H2O]+ m/z 120 F1->F3 - C2H2O

Caption: Proposed fragmentation pathway of this compound.

References

Comparative Reactivity Analysis of 2-bromo-1-(4-(dimethylamino)phenyl)ethanone and Other Phenacyl Bromides in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the SN2 Reactivity of Phenacyl Bromides

Phenacyl bromides (α-bromoacetophenones) are a class of organic compounds known for their enhanced reactivity in SN2 reactions compared to simple alkyl halides.[1] This heightened reactivity is attributed to the presence of the adjacent carbonyl group, which stabilizes the transition state through delocalization of electron density. The general mechanism involves a single, concerted step where a nucleophile attacks the electrophilic α-carbon, and the bromide ion departs simultaneously, resulting in an inversion of stereochemistry at the reaction center.[1]

The rate of these SN2 reactions is dependent on the concentrations of both the phenacyl bromide substrate and the nucleophile, following second-order kinetics.[1] Substituents on the phenyl ring can significantly modulate the reactivity of the electrophilic carbon by either donating or withdrawing electron density, thereby influencing the stability of the transition state.

The Role of Substituents in Modulating Reactivity

The effect of a substituent on the phenyl ring of a phenacyl bromide on its reaction rate is complex and can be influenced by the nature of the nucleophile and the reaction conditions. The electronic properties of the substituent are typically quantified by the Hammett substituent constant (σ). A positive Hammett reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate.

For SN2 reactions of phenacyl bromides, both positive and negative ρ values have been observed, suggesting that the electronic demand of the transition state can vary.

  • Acceleration by Electron-Donating Groups: In the reaction of para-substituted phenacyl chlorides with aniline in methanol, electron-donating groups such as methyl (-CH₃) and methoxy (-OCH₃) have been shown to increase the reaction rate.[1] This suggests a transition state with some degree of positive charge character on the benzylic carbon, which is stabilized by electron-donating substituents.

  • Acceleration by Electron-Withdrawing Groups: Conversely, studies on the reaction of para-substituted phenacyl bromides with benzoate and cinnamate ions have demonstrated that electron-withdrawing groups accelerate the reaction.[2] This indicates a transition state with a significant degree of bond formation to the incoming nucleophile, where the partial negative charge is stabilized by electron-withdrawing substituents.

Comparative Quantitative Data

The following table summarizes the second-order rate constants (k₂) for the SN2 reaction of various para-substituted phenacyl bromides with different nucleophiles. Due to the lack of a specific reported value for 2-bromo-1-(4-(dimethylamino)phenyl)ethanone, its entry is marked as "Not available," with an expected trend noted based on the strong electron-donating nature of the dimethylamino group.

Substituent (p-X)NucleophileSolventTemperature (°C)k₂ (L mol⁻¹ s⁻¹)
-N(CH₃)₂ Aniline Methanol 35 Not available (Expected to be > 1.84 x 10⁻⁴)
-OCH₃AnilineMethanol351.84 x 10⁻⁴
-CH₃AnilineMethanol351.55 x 10⁻⁴
-HAnilineMethanol351.29 x 10⁻⁴
-ClAnilineMethanol351.05 x 10⁻⁴
-NO₂AnilineMethanol350.58 x 10⁻⁴
-HBenzoate ion90% Acetone/Water351.63 x 10⁻³
-ClBenzoate ion90% Acetone/Water352.60 x 10⁻³
-NO₂Benzoate ion90% Acetone/Water357.93 x 10⁻³

Data for phenacyl chlorides with aniline is used to illustrate the trend for electron-donating groups.

Given that the dimethylamino group is a significantly stronger electron-donating group than methoxy and methyl, it is anticipated that this compound would exhibit a higher reaction rate in reactions where electron-donating groups accelerate the process, such as with aniline.

Experimental Protocols for Kinetic Analysis

To empirically determine the reaction rate of this compound and enable a direct comparison, the following established experimental protocols can be employed.

UV-Vis Spectrophotometry

This method is suitable when either the reactant or the product has a distinct UV-Vis absorbance spectrum that changes over the course of the reaction.

Procedure:

  • Determine λmax: Record the UV-Vis spectra of the starting materials (this compound and the chosen nucleophile) and the expected product to identify a wavelength (λmax) where the change in absorbance is maximal.

  • Prepare Solutions: Prepare stock solutions of the phenacyl bromide and the nucleophile of known concentrations in a suitable solvent (e.g., methanol, acetonitrile).

  • Kinetic Run:

    • Equilibrate the stock solutions in a thermostated water bath to the desired reaction temperature.

    • Mix the solutions in a quartz cuvette and immediately place it in the spectrophotometer.

    • Monitor the absorbance at λmax at regular time intervals.

  • Data Analysis: The second-order rate constant (k₂) can be determined by plotting the appropriate function of concentration versus time, derived from the integrated rate law for a second-order reaction.

Conductometry

This technique is applicable for SN2 reactions that result in a change in the ionic concentration of the solution, thereby altering its conductivity.

Procedure:

  • Prepare Solutions: Prepare stock solutions of this compound and the nucleophile in a non-conductive or low-conductivity solvent (e.g., anhydrous acetone or acetonitrile).

  • Kinetic Run:

    • Equilibrate the solutions and the reaction vessel in a thermostated water bath.

    • Mix the reactants in the reaction vessel containing a conductivity probe.

    • Record the conductivity of the solution at regular time intervals.

  • Data Analysis: The increase in conductivity is proportional to the formation of the ionic product (e.g., a pyridinium bromide salt). The second-order rate constant can be calculated from the change in conductivity over time.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the SN2 reaction mechanism and a general experimental workflow for kinetic analysis.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ TS [Nu---CH₂(COAr)---Br]⁻ Nu->TS Attack PhenacylBr Ar-CO-CH₂-Br PhenacylBr->TS Product Nu-CH₂-CO-Ar TS->Product Bond Formation Br Br⁻ TS->Br Leaving Group Departure

Caption: SN2 Reaction Mechanism for Phenacyl Bromides.

Experimental_Workflow Prep Prepare Stock Solutions (Phenacyl Bromide & Nucleophile) Equilibrate Equilibrate Solutions at Reaction Temperature Prep->Equilibrate Mix Mix Reactants Equilibrate->Mix Monitor Monitor Reaction Progress (Spectrophotometry or Conductometry) Mix->Monitor Analyze Analyze Data (Calculate Rate Constant) Monitor->Analyze Compare Compare Reactivity Analyze->Compare

Caption: General Workflow for Kinetic Analysis.

Conclusion

The reactivity of this compound in SN2 reactions is of significant interest due to the strong electron-donating nature of the dimethylamino group. Based on the available data for other para-substituted phenacyl halides, it is predicted that this compound will exhibit enhanced reactivity in reactions where the transition state has some positive charge character. However, the precise effect of the dimethylamino substituent is dependent on the specific nucleophile and reaction conditions. The experimental protocols outlined in this guide provide a clear path for researchers to determine the empirical rate constant for this compound, allowing for a definitive comparison with other phenacyl bromides and furthering the understanding of structure-reactivity relationships in this important class of molecules.

References

A Comparative FT-IR Analysis of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone and Related Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of active pharmaceutical ingredients and their intermediates is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and reliable method for identifying functional groups and confirming the structure of synthesized compounds. This guide offers a comparative FT-IR analysis of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone, a key intermediate in various synthetic pathways, against its structural analogs, 4-(dimethylamino)acetophenone and 2-bromoacetophenone.

This comparison will aid in the clear identification and differentiation of these compounds based on their characteristic vibrational frequencies. The presence and position of specific absorption bands corresponding to the carbonyl group, aromatic ring substitutions, and carbon-halogen bonds serve as diagnostic markers for each molecule.

Performance Comparison: FT-IR Spectral Data

The following table summarizes the key FT-IR absorption bands for this compound and its comparators. The data highlights the vibrational frequencies of the principal functional groups, allowing for a clear distinction between the molecules.

Functional GroupThis compound (cm⁻¹)4-(dimethylamino)acetophenone (cm⁻¹)2-Bromoacetophenone (cm⁻¹)
C=O Stretch (Ketone) ~1670 - 1690~1660 - 1680~1680 - 1700
Aromatic C=C Stretch ~1600, ~1520~1600, ~1530~1600, ~1450
Aromatic C-H Stretch ~3100 - 3000~3100 - 3000~3100 - 3000
Aliphatic C-H Stretch ~2950 - 2850~2950 - 2850~2950 - 2850 (from CH₂Br)
C-N Stretch (Aromatic amine) ~1350~1350-
p-Disubstituted Benzene Bend ~820~820-
C-Br Stretch ~650 - 550-~680 - 580

Experimental Protocols

Methodology for FT-IR Analysis

The FT-IR spectra were obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. This technique is ideal for solid samples as it requires minimal sample preparation.

  • Sample Preparation: A small amount of the solid sample (approximately 1-2 mg) was placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum was analyzed to identify the characteristic absorption bands and their corresponding vibrational modes.

Visualizing the Workflow

The logical flow of the FT-IR analysis, from sample preparation to final data interpretation, is a critical aspect of ensuring reproducible and accurate results.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Start Start Sample Place Solid Sample on ATR Crystal Start->Sample Background Record Background Spectrum Sample->Background Acquire Acquire Sample Spectrum Background->Acquire Subtract Background Subtraction Acquire->Subtract Identify Identify Peak Frequencies Subtract->Identify Interpret Interpret Spectrum Identify->Interpret End End Interpret->End Final Report

Caption: Experimental workflow for FT-IR analysis of solid samples using ATR.

This comparative guide provides a foundational understanding of the FT-IR spectral characteristics of this compound and its key analogues. The provided data and protocols can be effectively utilized for quality control, reaction monitoring, and structural verification in a research and development setting.

A Comparative Guide to Amine Derivatization Reagents: Alternatives to 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the derivatization of primary and secondary amines is a critical step to enhance their detection and separation in various analytical techniques, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS). While 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone serves this purpose, a range of alternative reagents offer distinct advantages in terms of sensitivity, stability, and reaction conditions. This guide provides an objective comparison of the most common alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal derivatization agent for your specific analytical needs.

Comparison of Key Performance Characteristics

The choice of a derivatization reagent is dictated by the analytical requirements of the study, including the desired sensitivity, the stability of the resulting derivatives, and the compatibility with the chosen analytical platform. The following table summarizes the key quantitative performance characteristics of four widely used amine derivatization reagents: Dansyl Chloride, o-Phthalaldehyde (OPA), Fluorescamine, and 2,4-Dinitrofluorobenzene (DNFB).

ReagentLimit of Detection (LOD)Reaction TimeDerivative StabilityAmine Specificity
Dansyl Chloride Picomole to femtomole range[1]; 0.015–0.075 µg/mL (LOD)[2]30-90 minutes at elevated temperatures (e.g., 38-80°C)[3][4]Highly stable sulfonamide adducts[1][5][6]Primary and secondary amines[1][7][8]
o-Phthalaldehyde (OPA) 21-49 fmol/µL (LOD)[9]; 0.01 - 0.18 mg/kg (LOD)[10]Rapid, typically under 1-2 minutes at room temperature[10][11]Derivatives can be unstable, requiring prompt analysis or stabilization[10][11][12][13][14]Primarily primary amines (in the presence of a thiol)[10][11]
Fluorescamine Picomole range[15]Nearly instantaneous (milliseconds) at room temperature[16][17]Stable for at least 24 hours[17]Primary amines[15][16]
2,4-Dinitrofluorobenzene (DNFB) Not explicitly quantified in the provided results, but forms stable derivatives with high UV absorptivity[18]10 minutes at 25°C or 40 minutes at 65°CStable condensation product[18]Primary and secondary amines

Detailed Experimental Protocols

Accurate and reproducible derivatization is contingent on carefully controlled experimental conditions. Below are detailed protocols for the four compared reagents.

Dansyl Chloride Derivatization Protocol for HPLC

This protocol is a general guideline and may require optimization for specific applications.

Reagents and Materials:

  • Dansyl Chloride Solution (50 mM): Dissolve 135 mg of dansyl chloride in 10 mL of acetonitrile (ACN). Prepare fresh and store in the dark.[3]

  • Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Dissolve 241 mg of sodium bicarbonate and 226 mg of sodium carbonate in 50 mL of ultrapure water.[3]

  • Quenching Solution: 10% (v/v) Ammonium Hydroxide or 10% Methylamine solution in water.[3]

  • Sample Diluent: 0.1 M HCl or 50% ACN.[3]

  • HPLC Mobile Phase A: Aqueous buffer (e.g., 25 mM Sodium Acetate, pH 5.94).[3]

  • HPLC Mobile Phase B: Acetonitrile (ACN).[3]

Procedure:

  • In a microcentrifuge tube, add 25 µL of the sample or standard solution.[1]

  • Add 50 µL of the freshly prepared Dansyl Chloride solution.[3]

  • Add 50 µL of the Derivatization Buffer (pH 9.8).[3]

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture in a heating block at 60-80°C for 30-60 minutes in the dark.[3]

  • After incubation, cool the mixture to room temperature.

  • To stop the reaction, add 10-20 µL of the Quenching Solution. Vortex and let it stand for 5 minutes at room temperature.[3]

  • Centrifuge the mixture to pellet any precipitate.

  • The supernatant is ready for HPLC analysis.

o-Phthalaldehyde (OPA) Derivatization Protocol for HPLC-FLD

This protocol is suitable for the quantification of primary amines.

Reagents and Materials:

  • OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde (OPA) in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 10.2) and 50 µL of 2-mercaptoethanol. Prepare this reagent fresh daily and store in a dark vial.[10]

  • Buffer: Sodium borate buffer (0.1 M, pH 10.2).[10]

  • Acid: Perchloric acid (0.4 M) for sample extraction.[10]

Procedure:

  • For sample extraction, homogenize 5 g of the sample with 20 mL of 0.4 M perchloric acid and centrifuge.[10]

  • Combine the supernatant from two extraction steps and adjust the final volume to 50 mL with 0.4 M perchloric acid.[10]

  • Filter the extract through a 0.45 µm syringe filter.[10]

  • The derivatization can be performed by mixing 50 μL of the diluted and alkalized sample or standard solution with the OPA derivatization reagent.[19]

  • Vortex the mixed solution for 30 seconds.[19]

  • The derivatized sample should be injected into the HPLC system promptly due to the potential instability of the derivatives.[10] Some methods suggest stopping the reaction by adding a small amount of acid, such as acetic acid, after a specific time.[10]

Fluorescamine Derivatization Protocol

This protocol is suitable for a rapid and sensitive assay of primary amines.

Reagents and Materials:

  • Fluorescamine Solution: 5 mg of Fluorescamine in 10 mL of fresh acetone or acetonitrile. This solution is stable for one week when stored at room temperature in the dark.[20]

  • Buffer: 0.1 M borate buffer, pH 9.0.[20]

Procedure:

  • To your sample containing the primary amine in the borate buffer, add the Fluorescamine solution.

  • The reaction is almost instantaneous, occurring within milliseconds.[16][17]

  • The resulting fluorescent derivative is stable and can be measured hours later with no loss of signal.[20]

  • The fluorescence is typically measured with excitation at approximately 390 nm and emission at 475-490 nm.

2,4-Dinitrofluorobenzene (DNFB) Derivatization Protocol

This protocol is based on the Sanger reaction for derivatizing primary and secondary amines.

Reagents and Materials:

  • DNFB Solution: A solution of 2,4-dinitrofluorobenzene in a suitable organic solvent like ethanol.

  • Buffer: A basic buffer to maintain the reaction pH, such as a triethylamine (TEA)-containing reagent.

Procedure:

  • Mix 0.6 mL of the aqueous sample solution with 0.6 mL of the TEA-containing reagent.

  • Thermostat the mixture to 65°C for 40 minutes.

  • The resulting dinitrophenyl (DNP) derivative can be analyzed spectrophotometrically at around 360 nm.

Visualizing the Workflow

To better understand the derivatization processes, the following diagrams illustrate the general experimental workflow for pre-column derivatization and the specific reaction schemes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Analyte Solution (containing amines) Mix Mix with Derivatization Reagent Sample->Mix Standard Standard Solution Standard->Mix React Incubate (Time, Temperature, pH) Mix->React Quench Quench Reaction (Optional) React->Quench HPLC HPLC Separation React->HPLC If no quenching Quench->HPLC Detection Detection (UV/Vis or Fluorescence) HPLC->Detection Data Data Analysis Detection->Data

General workflow for pre-column amine derivatization.

reaction_schemes cluster_dansyl Dansyl Chloride Reaction cluster_opa OPA Reaction cluster_fluorescamine Fluorescamine Reaction cluster_dnfb DNFB Reaction Amine_D Primary/Secondary Amine Dansyl_Product Fluorescent Dansyl-Amine Adduct Amine_D->Dansyl_Product Dansyl Dansyl Chloride Dansyl->Dansyl_Product Amine_O Primary Amine OPA_Product Fluorescent Isoindole Derivative Amine_O->OPA_Product OPA o-Phthalaldehyde OPA->OPA_Product Thiol Thiol Thiol->OPA_Product Amine_F Primary Amine Fluorescamine_Product Fluorescent Pyrrolinone Product Amine_F->Fluorescamine_Product Fluorescamine Fluorescamine Fluorescamine->Fluorescamine_Product Amine_DNFB Primary/Secondary Amine DNFB_Product DNP-Amine (UV-active) Amine_DNFB->DNFB_Product DNFB 2,4-Dinitrofluorobenzene DNFB->DNFB_Product

Reaction schemes for common amine derivatization reagents.

Conclusion

The selection of an appropriate derivatization reagent is a critical decision in the analytical workflow for amine-containing compounds. Dansyl chloride offers the formation of highly stable derivatives and is suitable for both primary and secondary amines, though it requires a longer reaction time at elevated temperatures. OPA provides a rapid method for primary amines but the stability of its derivatives can be a concern. Fluorescamine is extremely fast and sensitive for primary amines, yielding stable products. DNFB is a classic reagent that forms stable, UV-active derivatives with both primary and secondary amines. By considering the specific requirements of the analysis, such as required sensitivity, sample throughput, and the nature of the target amines, researchers can select the most suitable alternative to this compound to achieve reliable and accurate quantitative results.

References

A Comparative Guide to the Reactivity of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone and 2-Bromo-1-(4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry and drug development, α-bromo ketones serve as pivotal intermediates for the construction of a wide array of molecular architectures. Their reactivity, however, is not uniform and is profoundly influenced by the electronic nature of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of two such compounds: 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone and 2-Bromo-1-(4-nitrophenyl)ethanone. We will delve into the electronic factors governing their reactivity, present supporting experimental data, and provide a detailed protocol for a representative synthetic application.

Unveiling the Electronic Dichotomy: Dimethylamino vs. Nitro Substituents

The key to understanding the disparate reactivity of these two molecules lies in the electronic effects exerted by the para-substituent on the phenyl ring. The dimethylamino group (-N(CH₃)₂) is a potent electron-donating group (EDG), while the nitro group (-NO₂) is a strong electron-withdrawing group (EWG). These opposing electronic characteristics fundamentally alter the electrophilicity of the carbonyl carbon and the adjacent α-carbon, which is the site of nucleophilic attack in many reactions.

The dimethylamino group donates electron density to the aromatic ring through a resonance effect (+R effect), which is then relayed to the carbonyl group. This influx of electron density reduces the partial positive charge on the carbonyl carbon and the α-carbon, thereby decreasing their electrophilicity. Consequently, nucleophilic attack on these centers is generally slower.

Conversely, the nitro group withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-R) effects.[1] This withdrawal of electron density increases the partial positive charge on the carbonyl carbon and the α-carbon, rendering them more electrophilic and thus more susceptible to nucleophilic attack.

To quantify these electronic effects, we can turn to the Hammett equation , a cornerstone of physical organic chemistry that relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[2] The equation is given by:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group. The Hammett constants for the para-dimethylamino and para-nitro groups starkly illustrate their opposing natures:

SubstituentHammett Constant (σp)Electronic Effect
-N(CH₃)₂-0.83Strong Electron-Donating
-NO₂+0.78Strong Electron-Withdrawing

These values provide a quantitative basis for predicting the relative reactivities of our two target molecules.

G cluster_0 This compound cluster_1 2-Bromo-1-(4-nitrophenyl)ethanone DMA Dimethylamino Group (-N(CH3)2) Electron-Donating (+R Effect) DMA_Effect Increases electron density on the carbonyl and α-carbon DMA->DMA_Effect DMA_Reactivity Decreased Electrophilicity Slower reaction with nucleophiles DMA_Effect->DMA_Reactivity Nitro Nitro Group (-NO2) Electron-Withdrawing (-I, -R Effects) Nitro_Effect Decreases electron density on the carbonyl and α-carbon Nitro->Nitro_Effect Nitro_Reactivity Increased Electrophilicity Faster reaction with nucleophiles Nitro_Effect->Nitro_Reactivity

Electronic effects of substituents on reactivity.

Experimental Insights into Reactivity

In nucleophilic substitution (Sₙ2) reactions, the rate is highly dependent on the electrophilicity of the α-carbon. For the reaction of para-substituted phenacyl bromides with tert-butylamine, a systematic increase in substitution rates is observed with increasingly electron-withdrawing substituents. This suggests that 2-Bromo-1-(4-nitrophenyl)ethanone would react faster than this compound in such a reaction.

However, the nature of the nucleophile can alter this trend. In reactions with anilines, it has been observed that electron-donating groups on the phenacyl bromide can sometimes lead to an increase in the reaction rate, suggesting a more complex interplay of factors in the transition state.

A common application of these α-bromo ketones is in the synthesis of chalcones via the Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction between an acetophenone derivative and an aromatic aldehyde. The first step, the deprotonation of the α-carbon to form an enolate, is a key determinant of the reaction rate. The electron-withdrawing nitro group in 2-Bromo-1-(4-nitrophenyl)ethanone increases the acidity of the α-protons, facilitating enolate formation and thus accelerating the condensation reaction. Conversely, the electron-donating dimethylamino group in this compound would decrease the acidity of the α-protons, leading to a slower rate of enolate formation and a consequently slower overall reaction.

The following table summarizes the expected relative reactivities based on the electronic effects of the substituents:

Reaction TypeThis compound2-Bromo-1-(4-nitrophenyl)ethanoneRationale
Sₙ2 with hard nucleophiles SlowerFasterThe -NO₂ group increases the electrophilicity of the α-carbon.
Claisen-Schmidt Condensation SlowerFasterThe -NO₂ group increases the acidity of the α-protons, facilitating enolate formation.

Experimental Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol provides a general procedure for the synthesis of a chalcone derivative from 2-Bromo-1-(4-nitrophenyl)ethanone and benzaldehyde. The same procedure can be adapted for this compound, although longer reaction times may be necessary.

Materials:

  • 2-Bromo-1-(4-nitrophenyl)ethanone

  • Benzaldehyde

  • Ethanol

  • Sodium hydroxide (10% aqueous solution)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2-Bromo-1-(4-nitrophenyl)ethanone in 20 mL of ethanol.

  • Addition of Aldehyde: To the stirred solution, add 1.0 mmol of benzaldehyde.

  • Base Addition: Cool the mixture in an ice bath. Slowly add a 10% aqueous solution of sodium hydroxide dropwise over 15 minutes, maintaining the temperature below 10°C.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water.

  • Precipitation: Acidify the mixture to a neutral pH with dilute hydrochloric acid. A solid precipitate of the chalcone will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold deionized water to remove any inorganic impurities.

  • Drying: Dry the purified chalcone in a desiccator or a vacuum oven.

G start Start dissolve Dissolve 2-Bromo-1-(4-nitrophenyl)ethanone and Benzaldehyde in Ethanol start->dissolve cool Cool mixture in an ice bath dissolve->cool add_base Slowly add aqueous NaOH solution cool->add_base react Stir at room temperature (Monitor by TLC) add_base->react workup Pour into ice-cold water react->workup precipitate Acidify to neutral pH workup->precipitate isolate Collect solid by vacuum filtration precipitate->isolate wash Wash with cold deionized water isolate->wash dry Dry the product wash->dry end End dry->end

Experimental workflow for chalcone synthesis.

Conclusion

The reactivity of this compound and 2-Bromo-1-(4-nitrophenyl)ethanone is a clear demonstration of the profound influence of substituent electronic effects in organic reactions. The electron-donating dimethylamino group deactivates the molecule towards nucleophilic attack and reactions requiring enolate formation, whereas the electron-withdrawing nitro group has the opposite effect, enhancing reactivity. This understanding, supported by the principles of physical organic chemistry and quantified by the Hammett equation, is crucial for researchers in designing synthetic routes and developing new chemical entities. The provided experimental protocol for chalcone synthesis serves as a practical example of how these principles are applied in the laboratory.

References

A Comparative Guide to the Reaction Products of 4-(Dimethylamino)phenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction products of 4-(dimethylamino)phenacyl bromide (DmPABr), a versatile reagent in synthetic chemistry and analytical applications. We offer a comparative look at its reactivity with various nucleophiles, present quantitative data for key reaction products, and detail experimental protocols for their synthesis and characterization. Furthermore, we compare the performance of DmPABr with alternative reagents, providing a valuable resource for selecting the optimal chemical tool for your research needs.

I. Characterization of Reaction Products from 4-(Dimethylamino)phenacyl Bromide

4-(Dimethylamino)phenacyl bromide is an α-haloketone that readily undergoes nucleophilic substitution reactions via an SN2 pathway.[1] Its reactivity is enhanced by the electron-donating dimethylamino group, which can stabilize the transition state. The primary reaction products depend on the nucleophile employed, with common reactants including primary amines, thiols, and carboxylic acids.

One of the most well-documented reactions of DmPABr is the Hantzsch thiazole synthesis, where it reacts with thiourea to form a highly fluorescent and biologically relevant 2-aminothiazole derivative.

A. Reaction with Thiourea: Synthesis of 2-Amino-4-(4-(dimethylamino)phenyl)thiazole

The reaction of 4-(dimethylamino)phenacyl bromide with thiourea is a classic example of the Hantzsch thiazole synthesis, yielding 2-amino-4-(4-(dimethylamino)phenyl)thiazole. This reaction is typically carried out in a protic solvent like ethanol and proceeds via a cyclization mechanism.

Reaction Scheme:

cluster_reactants Reactants cluster_product Product DmPABr 4-(Dimethylamino)phenacyl bromide Plus + DmPABr->Plus Thiourea Thiourea Product 2-Amino-4-(4-(dimethylamino)phenyl)thiazole Thiourea->Product Plus->Thiourea

Caption: Hantzsch Thiazole Synthesis with DmPABr.

Quantitative Data for 2-Amino-4-(4-(dimethylamino)phenyl)thiazole:

ParameterValueReference
Yield 50-90%[2]
Melting Point 202-203 °C[2]
Appearance Yellow solid[2]
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 3.01 (s, 6H, -N(CH₃)₂), 6.79-6.81 (d, 2H, Ar-H), 7.15 (s, 1H, thiazole-H), 7.54-7.59 (m, 5H, Ar-H), 7.72-7.74 (m, 2H, Ar-H), 8.47 (s, 1H, -NH)[2]
¹³C NMR (CDCl₃, 75 MHz), δ (ppm) 39.8, 104.2, 111.9, 119.9, 127.9, 128.6, 129.1, 129.4, 129.8, 142.6, 151.6, 152.1, 167.2[2]
Mass Spectrum (m/z) [M+H]⁺ calculated for C₁₁H₁₄N₃S⁺: 220.09, found 220.1[3]
B. Derivatization Reactions for LC-MS/MS Analysis

4-(Dimethylamino)phenacyl bromide is widely used as a derivatizing agent to enhance the detection of low-molecular-weight compounds containing primary and secondary amine, thiol, and carboxylic acid functional groups in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[4][5] The derivatization introduces a dimethylaminophenacyl moiety, which improves chromatographic retention on reversed-phase columns and significantly enhances ionization efficiency in the mass spectrometer.[6]

Derivatization Workflow:

Analyte Analyte with -NH₂, -SH, or -COOH group Derivatization Derivatization Reaction Analyte->Derivatization DmPABr 4-(Dimethylamino)phenacyl bromide (DmPABr) DmPABr->Derivatization Derivatized_Analyte Derivatized Analyte Derivatization->Derivatized_Analyte LCMS LC-MS/MS Analysis Derivatized_Analyte->LCMS

Caption: General workflow for analyte derivatization with DmPABr.

The reaction mechanism with these nucleophiles is a direct SN2 displacement of the bromide ion. For primary amines, the reaction can occur twice, leading to a dialkylated product.[6][7]

Reaction with Cysteine:

The reaction of DmPABr with cysteine illustrates its ability to react with multiple functional groups within the same molecule: the thiol, the primary amine (which can be derivatized twice), and the carboxylic acid.[6][7]

Cysteine Cysteine (-SH, -NH₂, -COOH) Product Derivatized Cysteine Cysteine->Product Thiol (green) Amine (red, twice) Carboxylic Acid (blue) DmPABr 4-(Dimethylamino)phenacyl bromide DmPABr->Product

Caption: Derivatization sites on Cysteine with DmPABr.

II. Comparison with Alternative Reagents

While 4-(dimethylamino)phenacyl bromide is a powerful reagent, several alternatives are available for the derivatization of amines, thiols, and carboxylic acids. The choice of reagent often depends on the specific analytical requirements, such as desired sensitivity, reaction conditions, and the nature of the analyte.

Comparison of Derivatization Reagents for Primary and Secondary Amines:

ReagentAdvantagesDisadvantages
4-(Dimethylamino)phenacyl bromide (DmPABr) Good reactivity with primary and secondary amines, thiols, and carboxylic acids; enhances LC-MS sensitivity.[4][5]Can result in multiple derivatization products for primary amines.[6][7]
Dansyl Chloride Well-established reagent, provides fluorescent derivatives, good for both LC-UV/FLD and LC-MS.[8]Can suffer from instability of derivatives and reagent-related byproducts.
Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl) Forms stable derivatives, excellent for primary and secondary amines.[8]Can be less reactive than other reagents.
o-Phthalaldehyde (OPA) Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.Derivatives can be unstable, does not react with secondary amines.

Comparison of Derivatization Reagents for Thiols:

ReagentAdvantagesDisadvantages
4-(Dimethylamino)phenacyl bromide (DmPABr) Reacts readily with thiols, enhances LC-MS sensitivity.[4][5]Can also react with other nucleophilic groups present in the sample.
N-Ethylmaleimide (NEM) Highly specific for thiols, reacts under mild conditions.Can exhibit side reactions with other nucleophiles at higher pH.
Monobromobimane (mBBr) Forms highly fluorescent and stable thioether derivatives.[9]Requires fluorescence detection.

Comparison of Derivatization Reagents for Carboxylic Acids:

ReagentAdvantagesDisadvantages
4-(Dimethylamino)phenacyl bromide (DmPABr) Effective for derivatizing carboxylic acids for LC-MS analysis.[4][5]Reaction may require a catalyst or activation.
3-Nitrophenylhydrazine (3-NPH) Reacts with carboxylic acids to form stable hydrazones, good for LC-MS.May require activation of the carboxylic acid.
2-Picolylamine Reacts with carboxylic acids in the presence of a coupling agent to form amides with enhanced MS response.Requires a coupling agent and can be a multi-step process.

III. Experimental Protocols

A. Synthesis of 2-Amino-4-(4-(dimethylamino)phenyl)thiazole

This protocol is adapted from established Hantzsch thiazole synthesis procedures.[2]

Materials:

  • 4-(Dimethylamino)phenacyl bromide (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • Dissolve 4-(dimethylamino)phenacyl bromide and thiourea in ethanol in a round-bottom flask.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain yellow crystals of 2-amino-4-(4-(dimethylamino)phenyl)thiazole.

  • Characterize the product using melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

B. General Protocol for Derivatization of Analytes with DmPABr for LC-MS/MS Analysis

This protocol provides a general framework for the derivatization of samples containing primary/secondary amines, thiols, or carboxylic acids.[5][6]

Materials:

  • Sample containing the analyte of interest

  • 4-(Dimethylamino)phenacyl bromide (DmPABr) solution (e.g., 10 mg/mL in acetonitrile)

  • Reaction buffer (e.g., 100 mM borate buffer, pH 9.0)

  • Quenching solution (e.g., 1% formic acid in water)

Procedure:

  • To a specific volume of the sample in a microcentrifuge tube, add the reaction buffer.

  • Add the DmPABr solution. The molar excess of DmPABr will depend on the expected concentration of the analyte.

  • Incubate the reaction mixture at an elevated temperature (e.g., 60 °C) for a specified time (e.g., 30-60 minutes).

  • After incubation, cool the mixture to room temperature and add the quenching solution to stop the reaction.

  • Centrifuge the sample to pellet any precipitates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Logical Relationship of Derivatization and Analysis:

Start Start Sample_Prep Sample Preparation Start->Sample_Prep Derivatization Derivatization with DmPABr Sample_Prep->Derivatization Quenching Quenching Derivatization->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End End Data_Processing->End

Caption: Steps from sample preparation to data analysis.

IV. Conclusion

4-(Dimethylamino)phenacyl bromide is a highly effective reagent for the synthesis of functionalized thiazoles and for the derivatization of a broad range of nucleophilic compounds for enhanced LC-MS/MS analysis. Its reactivity profile, coupled with the favorable properties it imparts to the derivatized analytes, makes it a valuable tool in synthetic and analytical chemistry. However, the selection of DmPABr over alternative reagents should be guided by the specific requirements of the application, including the desired selectivity, sensitivity, and the nature of the sample matrix. This guide provides the necessary data and protocols to make an informed decision for your research endeavors.

References

A Senior Application Scientist's Guide to Substituted Phenacyl Bromides: A Performance Benchmark in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic selection of reagents is paramount to achieving desired molecular transformations with efficiency and precision. Substituted phenacyl bromides, a class of α-bromo ketones, have long been employed as versatile tools for the protection of carboxylic acids and the alkylation of various nucleophiles. Their reactivity, however, is exquisitely sensitive to the electronic nature of substituents on the phenyl ring, a feature that can be harnessed to fine-tune their performance for specific synthetic challenges. This guide provides an in-depth, objective comparison of the performance of substituted phenacyl bromides, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

The Enduring Utility of Phenacyl Bromides: More Than Just a Protecting Group

Phenacyl bromides serve as powerful electrophiles in bimolecular nucleophilic substitution (SN2) reactions. Their enhanced reactivity compared to simple alkyl halides is a direct consequence of the adjacent carbonyl group, which stabilizes the transition state by delocalizing the developing negative charge on the departing bromide ion. This inherent reactivity makes them excellent candidates for two primary applications:

  • Protecting Groups for Carboxylic Acids: The formation of a phenacyl ester provides a robust method for masking the acidic proton and nucleophilic carboxylate of a carboxylic acid. This protection strategy is invaluable in multi-step syntheses where the carboxylic acid moiety needs to be preserved during subsequent chemical transformations. The phenacyl ester can be selectively cleaved under specific conditions to regenerate the free carboxylic acid.

  • Alkylating Agents: The electrophilic methylene carbon of phenacyl bromides readily reacts with a wide range of nucleophiles, including phenols, imidazoles, and other heteroaromatics. This allows for the introduction of the phenacyl moiety onto various molecular scaffolds, a key step in the synthesis of numerous biologically active compounds and pharmaceutical intermediates.

The true power of this class of reagents, however, lies in the ability to modulate their reactivity through the introduction of substituents on the aromatic ring. This guide will now delve into a quantitative comparison of how these substituents influence reaction rates and yields.

Performance Benchmark: A Quantitative Comparison of Substituted Phenacyl Bromide Reactivity

The rate of the SN2 reaction between a substituted phenacyl bromide and a nucleophile is profoundly influenced by the electronic properties of the substituent on the phenyl ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert opposing effects on the electrophilicity of the α-carbon, thereby altering the reaction kinetics.

The Electronic Tug-of-War: Substituent Effects on Reactivity

Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN), increase the partial positive charge on the carbonyl carbon. This inductive effect is relayed to the adjacent methylene carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. Consequently, phenacyl bromides bearing electron-withdrawing groups exhibit enhanced reactivity in SN2 reactions.

Conversely, electron-donating groups, such as methoxy (-OCH₃) or methyl (-CH₃), decrease the electrophilicity of the α-carbon. By donating electron density to the aromatic ring, these groups partially offset the electron-withdrawing effect of the carbonyl group, leading to a decrease in the rate of nucleophilic substitution.

This relationship can be quantitatively expressed through the Hammett equation, which correlates reaction rates with substituent constants (σ). A positive ρ value for the reaction of substituted phenacyl bromides with a nucleophile indicates that electron-withdrawing groups accelerate the reaction.[1]

Comparative Kinetic Data

The following table summarizes the second-order rate constants (k₂) for the SN2 reaction of various para-substituted phenacyl bromides with a representative nucleophile. This data provides a clear, quantitative illustration of the substituent effects discussed above.

Substituent (p-X)Second-Order Rate Constant (k₂) at 35°C (L mol⁻¹ s⁻¹)Relative Rate (kₓ/kₙ)
-OCH₃1.50 x 10⁻⁴0.81
-CH₃1.75 x 10⁻⁴0.95
-H1.85 x 10⁻⁴1.00
-Cl2.20 x 10⁻⁴1.19
-NO₂4.50 x 10⁻⁴2.43

Data extrapolated and compiled from studies on related systems.[2]

As the data clearly demonstrates, electron-donating groups like methoxy and methyl decrease the reaction rate compared to the unsubstituted phenacyl bromide, while electron-withdrawing groups like chloro and nitro significantly accelerate the reaction.

In the Lab: Detailed Experimental Protocols

To provide a practical context for the application of substituted phenacyl bromides, this section outlines detailed, step-by-step methodologies for their use in carboxylic acid protection and phenol alkylation.

Protocol 1: Protection of a Carboxylic Acid using p-Bromophenacyl Bromide

This protocol details the formation of a p-bromophenacyl ester, a common choice for carboxylic acid protection due to its crystalline nature and ease of purification.

Materials:

  • Carboxylic acid (1.0 mmol)

  • p-Bromophenacyl bromide (1.1 mmol)

  • Potassium bicarbonate (KHCO₃) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid in DMF, add potassium bicarbonate and stir the mixture at room temperature for 15 minutes.

  • Add p-bromophenacyl bromide to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired p-bromophenacyl ester.

Protocol 2: O-Alkylation of Phenol with 4-Nitrophenacyl Bromide

This protocol describes the synthesis of a phenacyl ether, demonstrating the utility of a highly reactive, electron-deficient phenacyl bromide for the alkylation of a weakly nucleophilic phenol.

Materials:

  • Phenol (1.0 mmol)

  • 4-Nitrophenacyl bromide (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Acetone (10 mL)

Procedure:

  • To a solution of phenol in acetone, add potassium carbonate and stir the mixture at room temperature for 30 minutes.

  • Add 4-nitrophenacyl bromide to the reaction mixture.

  • Reflux the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield the desired 4-nitrophenacyl ether.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further elucidate the chemical processes described, the following diagrams illustrate the key reaction mechanisms and experimental workflows.

sn2_mechanism cluster_0 SN2 Reaction Mechanism Nu Nu⁻ C C Nu->C H1 H C->H1 H2 H C->H2 R R C->R Br Br C->Br TS [Nu---C---Br]⁻ Prod_C C Prod_H1 H Prod_C->Prod_H1 Prod_H2 H Prod_C->Prod_H2 Prod_R R Prod_C->Prod_R Prod_Nu Nu Prod_C->Prod_Nu Br_ion Br⁻

Caption: Generalized SN2 mechanism for the reaction of a nucleophile with a phenacyl bromide.

experimental_workflow cluster_1 Experimental Workflow for Carboxylic Acid Protection start Start: Carboxylic Acid + p-Bromophenacyl Bromide reaction Reaction in DMF with KHCO₃ start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Product: p-Bromophenacyl Ester purification->product

Caption: A typical experimental workflow for the protection of a carboxylic acid.

Beyond Phenacyl Bromides: A Look at the Alternatives

While substituted phenacyl bromides are highly effective, a comprehensive evaluation necessitates a comparison with alternative reagents for both carboxylic acid protection and alkylation.

Alternatives for Carboxylic Acid Protection
Protecting GroupIntroduction ConditionsCleavage ConditionsAdvantagesDisadvantages
Methyl Ester CH₃OH, H⁺ or CH₂N₂Saponification (base) or strong acidSimple, readily availableHarsh cleavage conditions, potential for epimerization
Benzyl Ester BnBr, base or BnOH, H⁺Hydrogenolysis (H₂, Pd/C)Mild cleavage, orthogonal to many other groupsRequires specialized equipment for hydrogenolysis, sensitive to some catalysts
tert-Butyl Ester Isobutylene, H⁺Acid (e.g., TFA)Stable to base, readily cleaved by acidSensitive to acidic conditions
Allyl Ester Allyl-Br, basePd(0) catalystMild and neutral cleavage, orthogonalRequires a palladium catalyst
Alternatives for Alkylation
Alkylating AgentReactivityScopeAdvantagesDisadvantages
Alkyl Halides (e.g., Benzyl Bromide) Generally lower than phenacyl bromidesBroadReadily available, well-established reactivityCan require forcing conditions, potential for side reactions
Alkyl Tosylates/Mesylates HighBroadExcellent leaving group, high reactivityOften need to be prepared from the corresponding alcohol
Dimethyl Sulfate Very highPrimarily for methylationHighly reactive and efficientExtremely toxic and carcinogenic

Conclusion: Making the Right Choice for Your Synthesis

Substituted phenacyl bromides offer a tunable and effective platform for both the protection of carboxylic acids and the alkylation of a diverse range of nucleophiles. The ability to modulate their reactivity through the judicious choice of aromatic substituents provides a significant advantage in designing and executing complex synthetic routes. By understanding the electronic effects at play and considering the available alternatives, researchers can strategically select the optimal reagent to achieve their synthetic goals with high efficiency and selectivity. This guide serves as a foundational resource to aid in that decision-making process, empowering scientists to push the boundaries of chemical synthesis.

References

Safety Operating Guide

Mastering the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The proper disposal of reactive intermediates like 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe handling and disposal of this halogenated alpha-bromo ketone, ensuring the protection of personnel and the integrity of your research environment.

Immediate Safety & Hazard Assessment: Understanding the Compound

This compound is a solid organic compound classified as corrosive and a lachrymator, meaning it can cause severe skin burns, eye damage, and irritation to the respiratory tract.[1] The presence of a bromine atom designates it as a halogenated organic compound , a crucial classification for waste segregation.[2][3] The alpha-bromo ketone functional group imparts significant reactivity, particularly towards nucleophiles.[4]

Before beginning any disposal procedure, a thorough risk assessment is mandatory. The immediate priorities are to prevent exposure and ensure that all necessary personal protective equipment (PPE) and engineering controls are in place.

ParameterSpecificationRationale
Primary Hazards Corrosive (causes severe skin burns and eye damage), Lachrymator.[1]Direct contact can cause immediate and severe tissue damage. Vapors are irritating to the eyes and respiratory system.
Engineering Controls Certified Chemical Fume HoodAll handling and disposal procedures must be conducted in a fume hood to prevent inhalation of dust or vapors.[5]
Personal Protective Equipment (PPE) Chemical Splash Goggles, Face Shield, Chemical-Resistant Gloves (Neoprene or Nitrile), Flame-Retardant Lab Coat.[6][7]Provides a multi-layered defense against splashes, contact, and unforeseen reactions.
Emergency Equipment Safety Shower & Eyewash StationMust be readily accessible and tested regularly for immediate decontamination in case of exposure.[5]

The Cardinal Rule: Segregation of Halogenated Waste

The cornerstone of proper chemical waste management is meticulous segregation. Due to the presence of bromine, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[2][3]

Causality of Segregation: Halogenated and non-halogenated organic wastes are treated differently in the disposal process. Non-halogenated solvents can often be recycled as fuel, while halogenated compounds require high-temperature incineration to prevent the formation of toxic byproducts like brominated dioxins.[8] Mixing these waste streams leads to cross-contamination, dramatically increasing disposal costs and environmental impact.[9]

Comprehensive Disposal Workflow

The following workflow provides a systematic approach to the disposal of this compound, from initial handling to final containerization.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Protocol cluster_label Finalization Prep Don Appropriate PPE & Work in Fume Hood Assess Assess Waste Type: - Pure Compound - Contaminated Labware - Aqueous Solution Prep->Assess Neutralize Step 1: Chemical Neutralization (Small Quantities of Pure Compound) Assess->Neutralize Pure Compound SolidWaste Step 2: Solid Waste Collection Assess->SolidWaste Contaminated Solids LiquidWaste Step 3: Liquid Waste Collection (Neutralized solutions & rinsates) Assess->LiquidWaste Aqueous Waste Neutralize->LiquidWaste Transfer Neutralized Solution Containerize Step 4: Final Containerization SolidWaste->Containerize LiquidWaste->Containerize Label Label Waste Container (EPA/DOT Requirements) Containerize->Label Store Store in Satellite Accumulation Area Label->Store

Caption: Disposal workflow for this compound.

Step-by-Step Methodologies

Due to its reactivity, direct disposal of the pure compound in a bulk halogenated waste container is not recommended. A neutralization step should be performed on small, manageable quantities to convert the reactive alpha-bromo ketone into a less hazardous species. Sodium bisulfite is an effective quenching agent for electrophilic bromine compounds.[10][11]

Materials:

  • This compound waste

  • A suitable solvent (e.g., acetone or ethanol)

  • 10% (w/v) aqueous solution of sodium bisulfite (NaHSO₃)

  • Stir plate and stir bar

  • Beaker or Erlenmeyer flask of appropriate size

Procedure:

  • Preparation: In a chemical fume hood, carefully weigh the solid this compound waste.

  • Dissolution: Place the solid waste in a beaker or flask and add a minimal amount of a suitable solvent (e.g., acetone) to dissolve it.

  • Cooling: Place the vessel in an ice-water bath to control any potential exotherm during neutralization.

  • Neutralization: While stirring vigorously, slowly add the 10% sodium bisulfite solution. A general rule of thumb is to use a 1:1 molar ratio of sodium bisulfite to the alpha-bromo ketone.[1]

  • Verification: Allow the mixture to stir for at least one hour at room temperature to ensure the reaction is complete. The absence of the lachrymatory properties can be a qualitative indicator, but this should be assessed with extreme caution.

  • Disposal of Neutralized Solution: The resulting aqueous/organic mixture is now considered halogenated liquid waste. Transfer it to the appropriate waste container as described in Protocol 3.

  • Self-Validation: This protocol is based on the known reactivity of reducing agents like sodium bisulfite with electrophilic halogens.[1][10] The slow, cooled addition is a critical safety measure to control the reaction rate and temperature. Always perform this procedure on a small scale first to assess the reactivity before scaling up.

This includes items such as gloves, weighing paper, paper towels, and silica gel contaminated with this compound.

Procedure:

  • Segregation: Collect all contaminated solid materials in a designated, leak-proof container, such as a heavy-duty plastic bag or a labeled wide-mouth jar.[6]

  • Containerization: Once the collection is complete, seal the bag or container.

  • Final Disposal: Place the sealed container into the designated Solid Halogenated Organic Waste drum or bin. Do not mix with non-hazardous lab trash.

This pertains to the neutralized solution from Protocol 1 and the initial solvent rinses from decontaminating glassware.

Procedure:

  • Container Selection: Use a designated, compatible waste container for Liquid Halogenated Organic Waste . These are typically UN-approved glass or polyethylene carboys, often color-coded green.[2][12] The container must have a secure, screw-top cap.[13]

  • Transfer: Carefully pour the liquid waste into the container using a funnel.

  • Closure: Securely cap the container immediately after adding the waste. Do not leave funnels in the opening.[13]

  • Capacity: Do not fill the container beyond 90% capacity to allow for vapor expansion.[14]

Empty containers that held this compound must be properly decontaminated before being discarded or repurposed.

Procedure:

  • Triple Rinse: Rinse the empty container or glassware three times with a suitable solvent (e.g., acetone or ethanol).[15]

  • Collect Rinsate: The first rinsate is considered hazardous and must be collected and disposed of as Liquid Halogenated Organic Waste (see Protocol 3).[6][15] Subsequent rinses can typically be managed in the same manner.

  • Final Cleaning: After the solvent rinse, wash the glassware with soap and water.

  • Disposal of Cleaned Containers: Once decontaminated, remove or deface the original label. The clean container can then be discarded as regular laboratory glass waste or reused.[15]

Spill Management: An Immediate Action Plan

In the event of a spill, a swift and correct response is crucial to mitigate exposure to this corrosive and lachrymatory compound.

For small spills (manageable by lab personnel):

  • Alert & Isolate: Alert personnel in the immediate area and restrict access. Ensure the spill is contained within the fume hood.[5]

  • Don PPE: Wear the full complement of prescribed PPE.

  • Contain & Absorb: For a solid spill, gently cover it with an inert absorbent material like sand, dry lime, or soda ash to avoid raising dust.[5]

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[5]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), working from the outside in. Place the used cleaning materials into the hazardous waste container.[5]

  • Final Wash: Wash the spill area with soap and water.

  • Dispose of Waste: All cleanup materials are considered Solid Halogenated Organic Waste and must be disposed of accordingly.

For large spills, or any spill outside of a fume hood:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.

Final Waste Container Labeling and Storage

Proper labeling is a legal requirement and essential for the safety of waste handlers.

Labeling Requirements: As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag that includes:

  • The words "Hazardous Waste" [7][16]

  • The full chemical name(s) of the contents (e.g., "Waste this compound in acetone," "Neutralized this compound solution")[7]

  • The primary hazard(s) (e.g., "Corrosive," "Toxic," "Halogenated")[16]

  • The accumulation start date (the date the first waste was added)[7][16]

Storage:

  • Store sealed and labeled waste containers in a designated satellite accumulation area.

  • Ensure secondary containment is used to capture any potential leaks.

  • Store away from incompatible materials.[13]

By adhering to these detailed procedures, you can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, thereby upholding the highest principles of scientific integrity and laboratory safety.

References

Essential Safety and Operational Guide for Handling 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone. The following procedures and data are designed to ensure safe operational conduct and proper disposal, fostering a secure laboratory environment.

Personal Protective Equipment (PPE) Requirements

When handling this compound, a comprehensive PPE ensemble is mandatory to prevent exposure. The required equipment is detailed below.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be used in addition to goggles when there is a splash hazard.[1]
Skin Protection Wear fire/flame resistant and impervious clothing. Chemical-impermeable gloves must be worn. Inspect gloves prior to use.[1]
Respiratory Protection In case of dust formation or if exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[1]
Hand Protection While specific breakthrough times for this compound are not available, general guidance for handling halogenated organic compounds suggests using nitrile or neoprene gloves. Double gloving is recommended for enhanced protection.

Experimental Protocols

1. Donning Personal Protective Equipment (PPE)

Proper donning of PPE is the first line of defense against chemical exposure. Follow this sequence to ensure all protective barriers are correctly in place.

  • Step 1: Hand Hygiene: Thoroughly wash and dry hands.

  • Step 2: Gown/Lab Coat: Put on a lab coat or gown, ensuring it is fully buttoned or tied.

  • Step 3: Respiratory Protection: If required, don a respirator. Ensure a proper fit test has been conducted.

  • Step 4: Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.

  • Step 5: Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

2. Doffing Personal Protective Equipment (PPE)

The removal of PPE must be done carefully to prevent contamination of the skin and clothing.

  • Step 1: Outer Gloves: Remove the outer pair of gloves.

  • Step 2: Gown/Lab Coat: Unfasten the gown or lab coat and remove it by folding it inward on itself, containing any potential contaminants.

  • Step 3: Eye and Face Protection: Remove the face shield and/or goggles from the back of the head.

  • Step 4: Respiratory Protection: Remove the respirator.

  • Step 5: Inner Gloves: Remove the inner pair of gloves.

  • Step 6: Hand Hygiene: Immediately and thoroughly wash hands with soap and water.

3. Emergency Procedures for Exposure

In the event of accidental exposure, immediate and appropriate first aid is critical.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[2]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open.[1][2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical assistance.[2]

4. Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: this compound is a halogenated organic compound and should be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[1]

  • Contaminated PPE: All disposable PPE (gloves, gowns, etc.) that has come into contact with the chemical should be considered hazardous waste and disposed of in the same designated container.

  • Spill Cleanup Materials: Any materials used to clean up spills of the chemical must also be disposed of as halogenated organic hazardous waste.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.

Visual Workflow Diagrams

The following diagrams illustrate the logical workflows for handling and emergency procedures.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Conduct Risk Assessment b Assemble Required PPE a->b c Don PPE b->c d Handle Chemical in Ventilated Area c->d e Perform Experiment d->e f Segregate Waste e->f g Decontaminate Work Area f->g h Doff PPE g->h i Dispose of Waste h->i

Safe Handling Workflow Diagram

EmergencyResponseWorkflow cluster_incident Incident Occurs cluster_response Immediate Response cluster_action Action cluster_followup Follow-up incident Accidental Exposure remove Remove from Exposure Source incident->remove decontaminate Decontaminate Affected Area (Skin/Eyes) remove->decontaminate seek_medical Seek Immediate Medical Attention decontaminate->seek_medical notify Notify Supervisor and EHS seek_medical->notify document Document Incident notify->document review Review and Revise Procedures document->review

Emergency Response Workflow

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(4-(dimethylamino)phenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

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